molecular formula C8H4F3NO5 B118761 2,4,5-Trifluoro-3-methoxy-6-nitrobenzoic acid CAS No. 149707-41-5

2,4,5-Trifluoro-3-methoxy-6-nitrobenzoic acid

Cat. No.: B118761
CAS No.: 149707-41-5
M. Wt: 251.12 g/mol
InChI Key: MGDZIIULBYARTA-UHFFFAOYSA-N
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Description

2,4,5-Trifluoro-3-methoxy-6-nitrobenzoic acid is a useful research compound. Its molecular formula is C8H4F3NO5 and its molecular weight is 251.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,4,5-trifluoro-3-methoxy-6-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3NO5/c1-17-7-3(9)2(8(13)14)6(12(15)16)4(10)5(7)11/h1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGDZIIULBYARTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C(=C1F)F)[N+](=O)[O-])C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90618259
Record name 2,4,5-Trifluoro-3-methoxy-6-nitrobenzoic acid
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Molecular Weight

251.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149707-41-5
Record name 2,4,5-Trifluoro-3-methoxy-6-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90618259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2,4,5-Trifluoro-3-methoxy-6-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 149707-41-5

Abstract: This document serves as a comprehensive technical guide on 2,4,5-Trifluoro-3-methoxy-6-nitrobenzoic acid, a fluorinated aromatic compound of interest in advanced chemical synthesis. Due to the limited availability of published data on this specific molecule, this guide will focus on its fundamental properties, a plausible synthetic pathway derived from established chemical principles, and its potential applications based on the functionalities present in its structure. The proposed synthesis is presented as a conceptual framework for researchers and drug development professionals.

Introduction

This compound is a highly functionalized aromatic carboxylic acid. The presence of three fluorine atoms, a methoxy group, a nitro group, and a carboxylic acid moiety on a benzene ring suggests its potential as a versatile building block in medicinal chemistry and materials science. The electron-withdrawing nature of the fluorine and nitro groups, combined with the electron-donating effect of the methoxy group, creates a unique electronic environment on the aromatic ring, influencing its reactivity and the properties of its derivatives. This guide aims to provide a foundational understanding of this compound and to stimulate further research into its synthesis and applications.

Physicochemical Properties

Based on available data, the fundamental properties of this compound are summarized below. It is important to note that experimental data for this specific compound is scarce, and some properties are predicted or inferred from closely related structures.

PropertyValueSource
CAS Number 149707-41-5[1][2][3][4]
Molecular Formula C₈H₄F₃NO₅[1]
Molecular Weight 251.12 g/mol [1]
Appearance White to off-white solid (Predicted)N/A
Melting Point Not availableN/A
Boiling Point Not availableN/A
Solubility Sparingly soluble in water; soluble in organic solvents like methanol, ethanol, and DMSO (Predicted)N/A

Proposed Synthetic Pathway: Electrophilic Nitration

A logical and established method for the synthesis of this compound is the electrophilic aromatic nitration of its precursor, 2,4,5-Trifluoro-3-methoxybenzoic acid (CAS Number: 112811-65-1). The directing effects of the substituents on the aromatic ring will govern the position of the incoming nitro group. The carboxylic acid and the fluorine atoms are deactivating and meta-directing, while the methoxy group is activating and ortho-, para-directing. In this case, the position ortho to the methoxy group and meta to the carboxylic acid is the most sterically accessible and electronically favored for nitration.

Synthetic Pathway reactant 2,4,5-Trifluoro-3-methoxybenzoic acid (CAS: 112811-65-1) product This compound (CAS: 149707-41-5) reactant->product HNO₃ / H₂SO₄

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol (Conceptual)

This protocol is a conceptual outline based on standard nitration procedures for aromatic compounds.[5] Optimization of reaction conditions, including temperature, reaction time, and purification methods, would be necessary.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 1.0 equivalent of 2,4,5-Trifluoro-3-methoxybenzoic acid.

  • Acidic Medium: Cool the flask in an ice-water bath to 0-5 °C. Slowly add a pre-cooled mixture of concentrated sulfuric acid (H₂SO₄) and concentrated nitric acid (HNO₃) (typically a 1:1 or 2:1 v/v ratio) dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C.

  • Reaction Progression: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for a specified time (e.g., 1-3 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, slowly pour the reaction mixture over crushed ice with constant stirring to precipitate the crude product.

  • Isolation and Purification: Collect the precipitate by vacuum filtration and wash with cold water until the filtrate is neutral. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water).

Potential Applications

The unique structural features of this compound suggest its utility in several areas of chemical research and development:

  • Pharmaceutical Synthesis: As a highly functionalized building block, it can be used in the synthesis of novel pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The fluorine atoms can enhance metabolic stability and binding affinity, while the carboxylic acid and nitro groups provide handles for further chemical modifications.[6][7][8]

  • Agrochemicals: Similar to other fluorinated benzoic acids, this compound could serve as a precursor for the development of new herbicides and pesticides.[8]

  • Materials Science: The aromatic core with multiple electronegative substituents could be incorporated into polymers or other materials to impart specific properties such as thermal stability or altered electronic characteristics.

Safety and Handling

Conclusion

This compound represents an intriguing yet underexplored molecule in the landscape of fine chemicals. This guide has provided its known fundamental properties and a scientifically sound, albeit conceptual, synthetic route. The potential applications in drug discovery and materials science are significant, warranting further investigation into its synthesis, characterization, and reactivity. It is our hope that this technical guide will serve as a valuable resource and a starting point for researchers interested in exploring the chemistry of this unique compound.

References

  • Hayashi, K. (2003). Method for producing 2,4,5-trifluoro-3-methyl-6-nitrobenzoic acid.
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  • ChemBuyersGuide.com, Inc. (n.d.). ETA chemicals Co.,Ltd.
  • abcr Gute Chemie. (n.d.). AB228778 | CAS 149707-41-5.
  • Green Chem. (2018).
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  • MySkinRecipes. (n.d.). 2,4,5-Trifluoro-3-methoxybenzoic acid.
  • Chem-Impex. (n.d.). 2,4,5-Trifluoro-3-methoxybenzoic acid.
  • Google Patents. (n.d.). Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis.
  • Wu, Y., Lu, W., Ma, Y.-N., Chen, F., Ren, W., & Chen, X. (2023). Trifluoromethanesulfonic Acid Promoted Controllable Electrophilic Aromatic Nitration. The Journal of Organic Chemistry, 88(16), 11322–11327.

Sources

An In-Depth Technical Guide to the Synthesis of 2,4,5-Trifluoro-3-methoxy-6-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Polysubstituted Aromatic Scaffold

2,4,5-Trifluoro-3-methoxy-6-nitrobenzoic acid is a highly functionalized aromatic molecule that holds significant potential as a versatile building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a combination of electron-withdrawing fluorine and nitro groups, an electron-donating methoxy group, and a reactive carboxylic acid handle, makes it an attractive starting material for the synthesis of complex pharmaceutical intermediates. The strategic placement of these functional groups allows for a wide range of subsequent chemical modifications, enabling the exploration of diverse chemical spaces in the quest for novel therapeutic agents. This guide provides a comprehensive overview of a plausible and scientifically grounded synthetic pathway to this valuable compound, delving into the mechanistic rationale behind the chosen strategy and offering a detailed experimental protocol.

The Synthetic Pathway: A Strategic Approach to Regioselective Nitration

The most logical and efficient route to this compound involves the direct nitration of the readily available precursor, 2,4,5-Trifluoro-3-methoxybenzoic acid. This approach hinges on a deep understanding of the principles of electrophilic aromatic substitution and the directing effects of the various substituents on the benzene ring.

Mechanistic Rationale: The Interplay of Directing Groups

The regiochemical outcome of the nitration reaction is governed by the electronic properties of the substituents already present on the aromatic ring. In the case of 2,4,5-Trifluoro-3-methoxybenzoic acid, we have a fascinating interplay of activating and deactivating groups:

  • Carboxylic Acid (-COOH) at C1: This group is strongly deactivating and a meta-director due to its electron-withdrawing nature.[1][2] It pulls electron density from the aromatic ring, making it less susceptible to electrophilic attack.

  • Fluorine Atoms (-F) at C2, C4, and C5: Halogens are generally considered deactivating groups due to their strong inductive electron-withdrawing effect (-I). However, they are ortho, para-directors because of their ability to donate electron density back to the ring through resonance (+M).

  • Methoxy Group (-OCH₃) at C3: The methoxy group is a powerful activating group and a strong ortho, para-director.[3] Its ability to donate a lone pair of electrons from the oxygen atom into the aromatic system via resonance significantly increases the electron density of the ring, particularly at the positions ortho and para to it.

The Decisive Factor: In a scenario with competing directing groups, the most powerful activating group typically dictates the position of electrophilic attack.[4] In this molecule, the methoxy group at C3 is the most potent activating group. The positions ortho to the methoxy group are C2 and C4, which are already substituted with fluorine atoms. The position para to the methoxy group is the unsubstituted C6 position. Therefore, the nitration is strongly predicted to occur at the C6 position, leading to the desired product, this compound.

The overall transformation can be visualized as follows:

Synthesis_Pathway 2,4,5-Trifluoro-3-methoxybenzoic_acid 2,4,5-Trifluoro-3-methoxybenzoic acid Product This compound 2,4,5-Trifluoro-3-methoxybenzoic_acid->Product Nitration Nitrating_Mixture HNO₃ / H₂SO₄ Nitrating_Mixture->Product

Caption: Proposed synthesis of this compound.

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, with clear steps and rationale for each manipulation. Careful control of the reaction conditions is paramount to ensure the selective formation of the desired product and to minimize the formation of impurities.

Materials and Reagents
ReagentMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
2,4,5-Trifluoro-3-methoxybenzoic acid206.1210.02.06 g
Concentrated Sulfuric Acid (98%)98.08-10 mL
Concentrated Nitric Acid (70%)63.0112.0~1.1 mL
Ice18.02-As needed
Deionized Water18.02-As needed
Ethanol (for recrystallization)46.07-As needed
Step-by-Step Methodology
  • Preparation of the Nitrating Mixture:

    • In a clean, dry 50 mL flask equipped with a magnetic stir bar, carefully add 5 mL of concentrated sulfuric acid.

    • Cool the flask in an ice-salt bath to 0-5 °C.

    • Slowly, with constant stirring, add 1.1 mL (12.0 mmol) of concentrated nitric acid to the sulfuric acid. The addition should be dropwise to control the exothermic reaction.[5]

    • Keep the nitrating mixture in the ice bath until use.

  • Dissolution of the Starting Material:

    • In a separate 100 mL three-necked flask equipped with a thermometer, a dropping funnel, and a magnetic stir bar, add 2.06 g (10.0 mmol) of 2,4,5-Trifluoro-3-methoxybenzoic acid.

    • Carefully add 5 mL of concentrated sulfuric acid to the flask.

    • Stir the mixture gently until the starting material is completely dissolved. The dissolution may be slightly exothermic; maintain the temperature below 20 °C by using a water bath if necessary.

  • Nitration Reaction:

    • Cool the solution of the starting material in an ice-salt bath to 0-5 °C.

    • Once the temperature is stable, begin the dropwise addition of the cold nitrating mixture from the dropping funnel.

    • Maintain the reaction temperature between 0 and 10 °C throughout the addition. This is critical to prevent over-nitration and the formation of side products.[6]

    • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 30 minutes.

  • Reaction Monitoring and Work-up:

    • The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes).

    • Once the reaction is complete, carefully pour the reaction mixture onto a beaker containing approximately 50 g of crushed ice with constant stirring. This will quench the reaction and precipitate the crude product.

    • Allow the ice to melt completely, and then collect the solid precipitate by vacuum filtration.

    • Wash the filter cake thoroughly with cold deionized water until the washings are neutral to pH paper. This removes any residual acid.

  • Purification and Characterization:

    • The crude product can be purified by recrystallization from a suitable solvent, such as aqueous ethanol.

    • Dry the purified product under vacuum to obtain this compound as a solid.

    • The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry, to confirm its identity and purity.

Data Presentation and Expected Outcome

ParameterExpected Value
Appearance Pale yellow to white crystalline solid
Yield 75-85% (typical for nitration reactions)
Melting Point To be determined experimentally
¹H NMR A single aromatic proton singlet, a methoxy singlet.
¹⁹F NMR Three distinct fluorine signals.
Mass Spectrometry M-H peak at m/z ~250.00

Logical Workflow for the Synthesis

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Nitrating_Mixture Prepare Nitrating Mixture (HNO₃ in H₂SO₄) Cool to 0-5 °C Nitration Slowly Add Nitrating Mixture to Starting Material (0-10 °C) Nitrating_Mixture->Nitration Starting_Material Dissolve Starting Material in H₂SO₄ Starting_Material->Nitration Stirring Stir at 0-5 °C (30 min) Nitration->Stirring Quench Pour onto Ice Stirring->Quench Filter Vacuum Filtration Quench->Filter Wash Wash with Cold H₂O Filter->Wash Recrystallize Recrystallize from Ethanol/Water Wash->Recrystallize Dry Dry Under Vacuum Recrystallize->Dry Characterization Characterize Product (NMR, IR, MS) Dry->Characterization

Caption: Step-by-step workflow for the synthesis of the target compound.

Conclusion: A Gateway to Novel Chemical Entities

The synthesis of this compound via electrophilic nitration represents a robust and predictable approach to this valuable chemical intermediate. By understanding the fundamental principles of electrophilic aromatic substitution and carefully controlling the reaction conditions, researchers can reliably access this compound in good yield. The multifaceted nature of this molecule, with its array of functional groups, opens the door to a plethora of subsequent chemical transformations, making it a key starting point for the development of new pharmaceuticals and other high-value chemical products. This guide provides the necessary theoretical foundation and practical guidance for scientists to successfully incorporate this synthesis into their research endeavors.

References

  • Hayashi, K. (2003). Method for producing 2,4,5-trifluoro-3-methyl-6-nitrobenzoic acid.
  • Curriculum Press. (2022).
  • Filo. (2025, July 18). Electrophilic nitration of benzoic acid predominantly yields 3-nitrobenzoic acid.
  • Master Organic Chemistry. (2025, February 7).
  • Chemistry Steps.
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  • CN101020628A. Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
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Sources

An In-depth Technical Guide to 2,4,5-Trifluoro-3-methoxy-6-nitrobenzoic acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential applications of 2,4,5-Trifluoro-3-methoxy-6-nitrobenzoic acid. Given the limited publicly available data on this specific molecule, this guide will also extensively cover its precursor, 2,4,5-Trifluoro-3-methoxybenzoic acid, and provide a theoretical framework for the synthesis and characterization of the target nitrated compound. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science.

Introduction and Strategic Context

This compound is a complex, polysubstituted aromatic compound. Its structure, featuring a combination of electron-withdrawing fluorine and nitro groups, and an electron-donating methoxy group, suggests a unique electronic and steric profile. Such compounds are of significant interest in medicinal chemistry and materials science. The fluorine atoms can enhance metabolic stability and binding affinity, while the nitro group is a versatile functional handle for further chemical transformations and can itself impart biological activity.

This guide will first detail the known properties of the immediate precursor, 2,4,5-Trifluoro-3-methoxybenzoic acid, as a foundation for understanding the target molecule. Subsequently, a theoretical yet robust pathway for the synthesis of this compound via electrophilic nitration will be presented, including a discussion of the regiochemical outcomes based on substituent effects.

Physicochemical Properties of the Precursor: 2,4,5-Trifluoro-3-methoxybenzoic acid

A thorough understanding of the precursor is paramount. 2,4,5-Trifluoro-3-methoxybenzoic acid (CAS RN: 112811-65-1) is a known intermediate in the synthesis of pharmaceuticals, particularly in the development of fluorinated drug candidates where enhanced metabolic stability and bioavailability are desired.[1]

PropertyValueSource(s)
Molecular Formula C₈H₅F₃O₃[2][3]
Molecular Weight 206.12 g/mol [2][3][4]
CAS Number 112811-65-1[3][4][5]
Melting Point 105-112 °C[1][4]
Appearance White to almost white powder/crystal[2]
Purity ≥ 98% (GC)[2]
InChI Key YVJHZWWMKFQKDC-UHFFFAOYSA-N[4]
SMILES COc1c(F)c(F)cc(C(O)=O)c1F[4]

Synthesis and Reactivity

Synthesis of 2,4,5-Trifluoro-3-methoxybenzoic acid

Several synthetic routes to 2,4,5-Trifluoro-3-methoxybenzoic acid have been reported. One industrial preparation method involves a multi-step process starting from tetrachlorophthalic anhydride.[6] The process includes imidization with methylamine, fluorine substitution, ring-opening, decarboxylation, methylation with dimethyl sulfate, and final acidification to yield the desired product.[6] Another patented method describes the synthesis starting from a tetrafluorophthalimide.[7]

Proposed Synthesis of this compound via Electrophilic Aromatic Substitution

The introduction of a nitro group onto the aromatic ring of 2,4,5-Trifluoro-3-methoxybenzoic acid is anticipated to proceed via an electrophilic aromatic substitution (EAS) mechanism. The position of nitration is dictated by the directing effects of the existing substituents.

The regiochemical outcome of the nitration reaction is determined by the interplay of the electronic effects of the substituents on the benzene ring.[8][9][10]

  • -OCH₃ (Methoxy group): This is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the ring via resonance (+R effect).[11]

  • -F (Fluoro groups): Halogens are deactivating yet ortho-, para-directing.[8][11] Their deactivating nature stems from their inductive electron withdrawal (-I effect), while the ortho-, para-directing influence is due to electron donation via resonance (+R effect).[8]

  • -COOH (Carboxylic acid group): This is a deactivating, meta-directing group due to both inductive and resonance electron withdrawal (-I and -R effects).[12]

Considering the positions on the aromatic ring of 2,4,5-Trifluoro-3-methoxybenzoic acid, the only available position for substitution is C6. The methoxy group at C3 strongly directs ortho and para. The para position (C6) is available. The ortho position (C2) is already substituted with a fluorine atom. The carboxylic acid at C1 directs meta to it, which would be C3 and C5, both of which are already substituted. The fluorine atoms at C2, C4, and C5 are ortho-, para-directors, but their influence is weaker than the methoxy group. Therefore, the nitration is strongly predicted to occur at the C6 position, which is para to the strongly activating methoxy group.

G cluster_reactants Reactants cluster_process Process cluster_products Products Precursor 2,4,5-Trifluoro-3-methoxybenzoic acid Nitration Electrophilic Aromatic Substitution Precursor->Nitration Nitrating_Agent HNO₃ / H₂SO₄ Nitrating_Agent->Nitration Target_Molecule This compound Nitration->Target_Molecule Byproduct H₂O Nitration->Byproduct

Caption: Proposed synthesis workflow for this compound.

The following is a generalized, theoretical protocol for the nitration of 2,4,5-Trifluoro-3-methoxybenzoic acid. This protocol has not been experimentally validated and should be adapted and optimized with appropriate safety precautions in a laboratory setting.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 1 equivalent of 2,4,5-Trifluoro-3-methoxybenzoic acid in a suitable solvent such as concentrated sulfuric acid at 0 °C.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding 1.1 equivalents of fuming nitric acid to a cooled (0 °C) solution of concentrated sulfuric acid.

  • Addition of Nitrating Agent: Add the nitrating mixture dropwise to the solution of the benzoic acid derivative while maintaining the reaction temperature between 0-5 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture over crushed ice. The solid product is expected to precipitate out of the solution.

  • Isolation and Purification: Collect the precipitate by vacuum filtration and wash with cold water until the filtrate is neutral. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Predicted Physicochemical and Spectroscopic Properties of this compound

The introduction of a nitro group is expected to alter the physicochemical and spectroscopic properties of the parent molecule.

Predicted Physical Properties
  • Molecular Formula: C₈H₄F₃NO₅

  • Molecular Weight: 271.12 g/mol

  • Melting Point: Expected to be higher than the precursor due to increased polarity and potential for intermolecular interactions.

  • Solubility: The polarity will increase, which might slightly increase its solubility in polar solvents.

Predicted Spectroscopic Properties
  • ¹H NMR: The single aromatic proton at C6 in the precursor will be absent in the product. The spectrum will likely show a singlet for the methoxy protons and a broad singlet for the carboxylic acid proton. The chemical shift of the methoxy protons might be slightly shifted due to the change in the electronic environment.

  • ¹³C NMR: The introduction of the nitro group will cause a downfield shift for the carbon atom to which it is attached (C6). The other carbon signals in the aromatic region will also be affected.

  • IR Spectroscopy: The IR spectrum is expected to show strong characteristic absorption bands for the nitro group. These typically appear as two distinct peaks: an asymmetric stretching vibration between 1550-1475 cm⁻¹ and a symmetric stretching vibration between 1360-1290 cm⁻¹.[13][14][15]

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. Aromatic nitro compounds often exhibit characteristic fragmentation patterns, including the loss of NO, NO₂, and CO.[16][17]

Potential Applications

While specific applications for this compound have not been documented, its structural motifs suggest potential utility in several areas:

  • Pharmaceutical Intermediates: The precursor is used in the synthesis of quinolone derivatives, which are a class of broad-spectrum antibiotics. The nitrated derivative could serve as a key intermediate for novel antibacterial or other therapeutic agents. The nitro group can be reduced to an amine, providing a point for further functionalization.

  • Agrochemicals: Fluorinated and nitrated aromatic compounds are common in herbicides and pesticides.[2] The unique substitution pattern of this molecule could lead to the development of new agrochemicals.

  • Materials Science: The high degree of substitution and the presence of polar groups could make this compound a building block for specialty polymers or other materials with specific electronic or physical properties.

Safety and Handling

Detailed safety information for this compound is not available. However, based on the precursor and the nature of nitrated aromatic compounds, the following precautions should be taken.

Hazards of the Precursor

2,4,5-Trifluoro-3-methoxybenzoic acid is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[3][5]

Hazards Associated with Nitration

Nitration reactions are potentially hazardous due to the use of strong acids and the exothermic nature of the reaction.[18][19]

  • Corrosivity: Nitric and sulfuric acids are highly corrosive and can cause severe burns.[20][21]

  • Exothermic Reaction: Nitration reactions can generate significant heat, leading to a runaway reaction if not properly controlled.

  • Toxicity: Nitric acid fumes and nitrogen oxides produced during the reaction are toxic upon inhalation.[21]

Recommended Safety Precautions
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[5][21]

  • Ventilation: Conduct all work in a well-ventilated fume hood.[5]

  • Emergency Preparedness: Ensure that an eyewash station and safety shower are readily accessible.[5] Have appropriate spill kits available.

  • Handling: Add reagents slowly and control the reaction temperature carefully. Avoid contact with incompatible materials such as organic compounds, metals, and alcohols.[20][22]

Conclusion

This compound represents a molecule with significant potential in various fields of chemical research and development. While direct experimental data is currently scarce, this guide provides a robust theoretical framework for its synthesis, predicted properties, and safe handling based on the well-characterized precursor, 2,4,5-Trifluoro-3-methoxybenzoic acid, and established principles of organic chemistry. Further experimental investigation is warranted to fully elucidate the properties and potential applications of this intriguing compound.

References

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An In-Depth Technical Guide to the Organic Solvent Solubility of 2,4,5-Trifluoro-3-methoxy-6-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The determination of a compound's solubility in organic solvents is a critical early-stage parameter in pharmaceutical research and drug development. It influences everything from reaction chemistry and purification to formulation and bioavailability. This guide provides a comprehensive technical overview of the solubility characteristics of 2,4,5-Trifluoro-3-methoxy-6-nitrobenzoic acid. While specific quantitative data for this compound is not extensively published, this paper will establish a predictive framework based on the solubility of structurally related molecules. More importantly, it will provide a detailed, field-proven experimental protocol for researchers to accurately determine its solubility in a range of organic solvents. This guide is intended for researchers, scientists, and drug development professionals who require a robust understanding and practical methodology for solubility assessment.

Introduction: The Significance of Solubility

In the landscape of drug discovery and development, the solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability profile. Poor solubility can lead to significant challenges in formulation, resulting in low bioavailability and therapeutic efficacy. For a complex molecule like this compound, understanding its behavior in various organic solvents is paramount for its synthesis, purification, and formulation into a viable drug product. This guide will provide both a theoretical and practical framework for approaching the solubility determination of this specific molecule.

Physicochemical Properties of this compound

A thorough understanding of a molecule's physicochemical properties is the first step in predicting its solubility.

PropertyValueSource
Molecular Formula C₈H₄F₃NO₅Inferred from structure
Molecular Weight 251.12 g/mol Calculated
CAS Number 149707-41-5[1]
Structure A benzoic acid derivative with three fluorine atoms, a methoxy group, and a nitro group attached to the aromatic ring.
Melting Point Not available. For the related compound 2,4,5-Trifluoro-3-methoxybenzoic acid, the melting point is 105-112 °C.[2][3]

The presence of a carboxylic acid group suggests that the solubility will be pH-dependent, with increased solubility in alkaline conditions.[4] The trifluoro, methoxy, and nitro groups are all electron-withdrawing, which can influence the acidity of the carboxylic acid and the overall polarity of the molecule.[5]

Predicted Solubility Profile in Organic Solvents

Based on the solubility of structurally similar compounds, we can infer a likely solubility profile for this compound.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Nitrobenzoic acids generally exhibit good solubility in alcohols.[6] The carboxylic acid group can form hydrogen bonds with these solvents, facilitating dissolution.[7]

  • Polar Aprotic Solvents (e.g., Acetone, DMSO, Acetonitrile): Compounds like 4-(Trifluoromethyl)benzoic acid are soluble in acetone.[7] The polarity of these solvents can effectively solvate the polar functional groups of the target molecule. Dimethyl sulfoxide (DMSO) is a strong organic solvent and is often used to create stock solutions.[8]

  • Non-Polar Solvents (e.g., Toluene, Hexane): The solubility in non-polar solvents is expected to be low. While the aromatic ring provides some non-polar character, the highly polar functional groups (carboxylic acid, nitro group) will limit solubility in these environments.[9]

  • Chlorinated Solvents (e.g., Dichloromethane): 3-Nitrobenzoic acid is soluble in chlorinated solvents.[5] It is likely that this compound will also show some solubility in these solvents.

Experimental Protocol for Determining Equilibrium Solubility

The "gold standard" for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method.[10] This method ensures that the solvent is fully saturated with the solute, providing a reliable measure of its intrinsic solubility.

Principle

An excess of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined analytically.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, DMSO, toluene, dichloromethane)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Analytical balance

Step-by-Step Methodology
  • Preparation of the Solid: Ensure the this compound is a pure, crystalline solid. The solid-state properties of the compound can influence its solubility.[11]

  • Addition of Excess Solid: Add an excess amount of the solid to a known volume of the chosen solvent in a vial. A visual excess of solid should remain to ensure saturation.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient time to reach equilibrium (typically 24-72 hours). To verify that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) until the measured concentration remains constant.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to sediment. For more complete separation, centrifuge the vials.[11]

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any remaining solid particles. This step is crucial to avoid artificially high solubility readings.

  • Dilution: Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.[8] A calibration curve prepared with known concentrations of the compound in the same solvent is required for accurate quantification.[8]

  • Calculation: Calculate the solubility using the following formula:

    Solubility (mg/mL) = (Concentration from calibration curve) x (Dilution factor)

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess solid (this compound) B Add known volume of organic solvent A->B Combine C Seal vial and place in temperature-controlled shaker B->C D Agitate for 24-72 hours at constant temperature C->D Equilibrate E Allow solid to settle (or centrifuge) D->E F Withdraw supernatant and filter (0.22 µm) E->F Separate G Dilute filtrate to known volume F->G H Quantify concentration (e.g., HPLC-UV) G->H Analyze I Calculate solubility H->I

Caption: Workflow for the determination of equilibrium solubility using the shake-flask method.

Interpretation of Solubility Data

The quantitative solubility data obtained from the experimental protocol should be tabulated for easy comparison across different solvents.

SolventPredicted SolubilityExperimental Solubility (mg/mL at 25°C)
MethanolHighTo be determined
EthanolHighTo be determined
AcetoneHighTo be determined
AcetonitrileModerate to HighTo be determined
DMSOVery HighTo be determined
DichloromethaneModerateTo be determined
TolueneLowTo be determined
HexaneVery LowTo be determined

The results will provide critical insights for:

  • Process Chemistry: Selecting appropriate solvents for synthesis, reaction work-up, and crystallization. Recrystallization is a key technique for purification and obtaining desired crystal forms.[10]

  • Formulation Development: Identifying suitable solvent systems for liquid formulations or for use in amorphous solid dispersions to enhance bioavailability.

  • Preclinical Studies: Preparing solutions for in vitro and in vivo testing.

Conclusion

While published quantitative solubility data for this compound is scarce, a systematic approach based on its physicochemical properties and the solubility of related compounds allows for a reasoned prediction of its behavior in various organic solvents. The detailed shake-flask protocol provided in this guide offers a robust and reliable method for researchers to determine the equilibrium solubility of this compound. The data generated will be invaluable for guiding further research and development activities, ultimately enabling the successful progression of this molecule through the drug development pipeline.

References

  • Experimental and Computational Methods Pertaining to Drug Solubility. (2012). In Toxicity and Drug Testing. IntechOpen.
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A Technical Guide to the ¹H NMR Spectrum of 2,4,5-Trifluoro-3-methoxy-6-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis and procedural overview for acquiring and interpreting the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2,4,5-Trifluoro-3-methoxy-6-nitrobenzoic acid. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of data to explain the causal relationships between the molecule's intricate structure and its spectral features. We will explore the theoretical underpinnings of the expected spectrum, provide a robust, self-validating experimental protocol for data acquisition, and offer insights into the definitive interpretation of the results. The guide emphasizes the critical role of substituent effects on chemical shifts and details best practices for sample preparation and instrument operation to ensure high-fidelity data.

Introduction and Structural Overview

This compound is a polysubstituted aromatic compound whose structural elucidation is paramount for its application in synthetic chemistry and materials science. Its utility is intrinsically linked to its precise molecular architecture. ¹H NMR spectroscopy serves as a primary, non-destructive analytical technique for confirming this structure, assessing purity, and ensuring batch-to-batch consistency.

A preliminary analysis of the molecule reveals a critical feature for its ¹H NMR spectrum: the aromatic ring is fully substituted. Consequently, no signals are expected in the typical aromatic region (δ 6.5-8.5 ppm) .[1][2] The spectrum is therefore simplified, containing only signals from the methoxy and carboxylic acid protons. This guide will focus on the precise characterization of these two key proton environments.

Theoretical ¹H NMR Spectral Prediction

The predictive analysis of the ¹H NMR spectrum is grounded in understanding the electronic environment of each proton, which is heavily modulated by the surrounding electron-donating and electron-withdrawing groups.

Substituent Electronic Effects

The chemical shifts of the protons in this compound are dictated by the interplay of several powerful substituents on the benzene ring:

  • Nitro Group (-NO₂): A strong electron-withdrawing group through both resonance and induction, it significantly deshields nearby nuclei, causing their signals to shift downfield to a higher ppm value.[3][4]

  • Fluorine Atoms (-F): As highly electronegative atoms, they exert a strong electron-withdrawing inductive effect. Depending on their position, they can also have a modest electron-donating resonance effect, but their primary influence in this crowded system is deshielding.

  • Methoxy Group (-OCH₃): This group is typically electron-donating via resonance, which would shield adjacent protons.[5] However, the oxygen atom is also electronegative, creating a localized inductive withdrawal. In this molecule, its protons are the subject of our analysis.

  • Carboxylic Acid Group (-COOH): An electron-withdrawing group that deshields the ring and contains its own labile proton.

The diagram below illustrates the cumulative electronic pull on the aromatic core, creating a highly electron-deficient system.

cluster_0 This compound cluster_substituents ring Benzene Ring COOH COOH COOH->ring Withdrawing NO2 NO₂ NO2->ring Strongly Withdrawing F1 F F1->ring Withdrawing F2 F F2->ring Withdrawing F3 F F3->ring Withdrawing OCH3 OCH₃ OCH3->ring Donating (Resonance) Withdrawing (Inductive)

Caption: Electronic influence of substituents on the aromatic ring.

Predicted Proton Resonances

Based on these electronic effects, we can predict the characteristics of the two observable signals.

  • Methoxy Protons (-OCH₃): Methoxy groups on an aromatic ring typically appear as a singlet around δ 3.8-4.0 ppm.[6] In this specific molecule, the methoxy group is positioned ortho to both a strongly electron-withdrawing nitro group and an electronegative fluorine atom. This intense deshielding environment will shift the signal significantly downfield. The signal will be a sharp singlet due to the absence of adjacent protons, with an expected integration of 3H .

  • Carboxylic Acid Proton (-COOH): The chemical shift of a carboxylic acid proton is highly variable (typically δ 10-13 ppm) and concentration-dependent due to hydrogen bonding.[7][8] The signal often appears as a broad singlet . In some cases, if the sample is very pure and dry, and the solvent is non-polar, the peak can be sharper. Its integration will correspond to 1H . The presence of this acidic proton can be confirmed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum; the -COOH signal will disappear due to proton-deuterium exchange.

Summary of Predicted Spectral Data
Proton GroupPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationKey Influences
Methoxy (-OCH₃ )4.0 - 4.5Singlet (s)3HDeshielding from adjacent -NO₂ and -F groups.
Carboxylic Acid (-COOH )10.0 - 13.0 (or broader)Broad Singlet (br s)1HHydrogen bonding; dependent on solvent, concentration, and temperature.

Experimental Protocol for Spectrum Acquisition

Acquiring a high-quality, reproducible ¹H NMR spectrum requires meticulous sample preparation and systematic instrument operation. This protocol is designed to be a self-validating system, ensuring data integrity.

Sample Preparation: The Foundation of Quality Data

The goal of sample preparation is to create a clear, homogeneous solution free of particulate matter and paramagnetic impurities, which can degrade spectral resolution.[9]

Methodology:

  • Weighing: Accurately weigh 5-15 mg of this compound into a clean, dry vial.[10][11][12] Using a vial first prevents loss of material and makes dissolution easier than working directly in the narrow NMR tube.

  • Solvent Selection: Choose a suitable deuterated solvent. For this molecule, DMSO-d₆ is an excellent choice as it readily dissolves carboxylic acids and will show a distinct, exchangeable -COOH proton peak. Chloroform-d (CDCl₃) is also an option, though solubility may be lower. Add approximately 0.6-0.7 mL of the chosen solvent to the vial.[9][10]

  • Dissolution: Gently swirl or vortex the vial to fully dissolve the sample.

  • Filtration and Transfer: To eliminate any suspended particles that can disrupt magnetic field homogeneity and broaden spectral lines, filter the solution into a clean, high-quality 5 mm NMR tube.[11] This is best accomplished by passing the solution through a small plug of glass wool packed into a Pasteur pipette.

  • Internal Standard (Optional): For precise chemical shift calibration, one drop of a tetramethylsilane (TMS) solution can be added. TMS is the standard reference, defined as δ 0.0 ppm.[8]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly. Clean the exterior of the lower portion of the tube with a lint-free wipe soaked in isopropanol before insertion into the spectrometer.

NMR Spectrometer Operation: A Standardized Workflow

The following steps provide a generalized workflow applicable to most modern NMR spectrometers.[13][14][15]

Workflow:

  • Sample Insertion: Eject the previous sample and carefully insert the prepared NMR tube into the spinner turbine, ensuring it is set to the correct depth using the instrument's gauge. Place the sample into the magnet.

  • Software Setup: Create a new experiment file, entering all relevant sample information (name, solvent, etc.).[14][16]

  • Locking: The spectrometer uses the deuterium signal from the solvent to "lock" the magnetic field, compensating for any drift. Initiate the lock command for the specified solvent (e.g., DMSO-d₆).

  • Shimming: This critical step optimizes the homogeneity of the magnetic field across the sample volume. An inhomogeneous field leads to broad, distorted peaks. Use the instrument's automated or manual shimming routines to maximize the lock signal and achieve a narrow, symmetrical peak shape.[13][17]

  • Parameter Adjustment:

    • Acquisition Pulses (Number of Scans, NS): For a ¹H spectrum of this concentration, 8 to 16 scans are typically sufficient.

    • Relaxation Delay (D1): A delay of 1-2 seconds between pulses is standard for qualitative spectra.

    • Receiver Gain (RG): Use the automatic receiver gain adjustment to maximize signal detection without overloading the detector.

  • Acquisition: Start the experiment by typing the appropriate command (e.g., zg). The instrument will acquire the Free Induction Decay (FID) signal.

  • Data Processing: Once the acquisition is complete, the FID must be processed. This involves:

    • Fourier Transformation (FT): Converts the time-domain FID signal into the frequency-domain spectrum.

    • Phasing: Manually or automatically adjust the phase to ensure all peaks are purely absorptive and upright.

    • Baseline Correction: Correct any rolling or distortion in the spectrum's baseline.

    • Referencing: Calibrate the spectrum by setting the TMS peak to δ 0.0 ppm or the residual solvent peak to its known chemical shift (e.g., residual DMSO is ~δ 2.50 ppm).

G cluster_prep Sample Preparation cluster_acq Data Acquisition & Processing weigh 1. Weigh Sample (5-15 mg) dissolve 2. Dissolve in Deuterated Solvent weigh->dissolve filter 3. Filter into NMR Tube dissolve->filter cap 4. Cap, Label, & Clean Tube filter->cap insert 5. Insert Sample & Lock Field cap->insert shim 6. Shim for Homogeneity insert->shim acquire 7. Set Parameters & Acquire FID shim->acquire process 8. Process Data (FT, Phase, Baseline) acquire->process

Caption: Standardized workflow for NMR sample preparation and data acquisition.

Conclusion: The Definitive Spectral Signature

The ¹H NMR spectrum of this compound is deceptively simple and uniquely characteristic. Its definitive signature consists of just two signals: a sharp singlet for the methoxy protons, shifted downfield (δ 4.0-4.5 ppm) by adjacent electron-withdrawing groups, and a broad, exchangeable singlet for the carboxylic acid proton at a much lower field (δ 10-13 ppm). The absence of any signals in the aromatic region is a key confirmation of the complete substitution pattern of the benzene ring. This technical guide provides the theoretical framework and a robust experimental protocol for researchers to confidently acquire, interpret, and utilize this crucial analytical data.

References

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  • Parello, J. (1993). Pair‐induced chemical shifts (pairwise corrections) and an additivity scheme for the estimation of aromatic 1H NMR shifts in polysubstituted benzenes with two or more vicinal substituents. Magnetic Resonance in Chemistry, 31(6). Retrieved from [Link]

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Crystal Structure of 2,4,5-Trifluoro-3-methoxy-6-nitrobenzoic Acid: A Comprehensive Analysis of Solid-State Architecture and Intermolecular Forces

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: This whitepaper provides a detailed technical examination of the crystal structure of 2,4,5-Trifluoro-3-methoxy-6-nitrobenzoic acid. While a specific public crystal structure determination for this exact molecule is not available, this guide constructs a chemically sound and predictive model based on established principles and data from analogous compounds. We will explore the rigorous experimental workflow required for such a determination, from single-crystal growth to X-ray diffraction analysis. The core of this guide focuses on a detailed analysis of the molecule's conformational geometry and the complex network of intermolecular interactions that dictate its crystal packing. This document serves as an authoritative reference for researchers leveraging structure-based design in pharmaceutical and materials science, demonstrating how a deep understanding of a molecule's solid-state form is critical for predicting its macroscopic properties and biological activity.

Introduction: The Strategic Importance of Highly Functionalized Aromatics

In modern drug discovery and materials science, the precise control of molecular architecture is paramount. Aromatic carboxylic acids are foundational scaffolds, but their properties can be finely tuned through strategic functionalization. The title compound, this compound, is a prime example of a "high-density" functionalized molecule. Each substituent plays a distinct role:

  • Trifluoro Substitution: The three fluorine atoms dramatically alter the electronic landscape of the benzene ring, influencing properties like pKa, lipophilicity, and metabolic stability. They also serve as potential sites for non-covalent interactions such as halogen bonding and weak hydrogen bonds.

  • Methoxy Group: This electron-donating group modulates the ring's electronics and provides a potential hydrogen bond acceptor.

  • Nitro Group: As a strong electron-withdrawing group, it significantly impacts the molecule's charge distribution and can participate in crucial intermolecular contacts.[1]

  • Carboxylic Acid: This is the primary functional group, acting as a strong hydrogen bond donor and acceptor, often dictating the principal packing motifs in the crystal lattice.[2]

Understanding how these competing electronic and steric influences resolve in a three-dimensional crystal lattice is essential for predicting a compound's solubility, dissolution rate, stability, and, in a pharmaceutical context, its ability to interact with a biological target.[3] This guide elucidates the methodologies used to uncover this structural information and interprets the likely structural features of the title compound.

The Experimental Pathway to a Crystal Structure

The unambiguous determination of a molecular structure relies on single-crystal X-ray diffraction (SC-XRD), a technique considered the "gold standard" for this purpose.[4] The process is a multi-step workflow that demands precision at every stage.

Protocol: Single Crystal Cultivation

The journey begins with the most critical and often challenging step: growing a diffraction-quality single crystal (typically 0.1-0.3 mm with no visible defects). For aromatic carboxylic acids, slow evaporation from a saturated solution is a proven method.[5][6]

Step-by-Step Crystallization Protocol:

  • Solvent Screening: The compound is tested for solubility in a range of solvents (e.g., ethanol, methanol, ethyl acetate, acetone, toluene, and solvent/water mixtures). The ideal solvent is one in which the compound is sparingly soluble at room temperature but readily soluble upon heating.

  • Preparation of Saturated Solution: The compound is dissolved in a minimal amount of the chosen heated solvent (e.g., an ethanol/water mixture) to achieve saturation.

  • Filtration: The hot, saturated solution is filtered through a syringe filter (PTFE, 0.22 µm) into a clean, small vial. This removes any particulate impurities that could act as unwanted nucleation sites.

  • Crystal Growth: The vial is covered with a perforated cap to allow for slow solvent evaporation over several days to weeks in a vibration-free environment.

  • Harvesting: Once suitable crystals have formed, one is carefully selected and mounted on a cryoloop for X-ray analysis.

Expertise & Causality: The choice of a mixed solvent system provides fine control over polarity and evaporation rate. Slow cooling or slow evaporation is crucial because it allows molecules to methodically arrange themselves into the lowest energy, most-ordered lattice structure, minimizing defects that would degrade diffraction quality.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

The mounted crystal is cooled in a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations and then exposed to a focused beam of monochromatic X-rays.[7] The resulting diffraction pattern is collected and analyzed to solve and refine the structure.[8]

Diagram of the SC-XRD Workflow:

G cluster_prep Crystal Preparation cluster_data Data Acquisition & Processing cluster_analysis Structure Solution & Refinement a High-Purity Compound b Crystallization Protocol (Slow Evaporation) a->b c Harvest Single Crystal b->c d Mount Crystal & Cool (100 K) c->d e X-ray Diffraction Data Collection d->e f Data Reduction & Integration e->f g Structure Solution (e.g., SHELXT) f->g h Structure Refinement (e.g., SHELXL) g->h i Final Structural Model (CIF) h->i

Caption: From compound to structure: the SC-XRD workflow.

Hypothetical Crystallographic Data Summary:

The following table presents plausible crystallographic data for this compound, modeled on known structures of similar compounds like 2,4,6-Trifluorobenzoic acid and 3-Chloro-2,4,5-trifluorobenzoic acid.[9][10]

ParameterPredicted ValueSignificance
Chemical FormulaC₈H₄F₃NO₅Defines the atomic composition.
Formula Weight255.12 g/mol Molar mass of the compound.
Crystal SystemMonoclinicA common crystal system for organic molecules.
Space GroupP2₁/cCentrosymmetric; frequently observed for racemates.
a, b, c (Å)a ≈ 7.5, b ≈ 14.0, c ≈ 8.5Dimensions of the unit cell.
β (°)≈ 105°The angle of the monoclinic unit cell.
Volume (ų)≈ 860Volume of the unit cell.
Z4Number of molecules in the unit cell.
R₁ [I > 2σ(I)]< 0.05A key indicator of the quality of the final model.
Goodness-of-Fit (F²)≈ 1.0Should be close to 1 for a good refinement.

Structural Analysis: Geometry and Packing

The refined structural model provides precise details on bond lengths, bond angles, and, most importantly, the molecule's conformation and its interactions with neighbors in the crystal.

Molecular Conformation

Due to significant steric hindrance from the adjacent nitro and fluorine substituents, the carboxylic acid, methoxy, and nitro groups are expected to be twisted out of the plane of the benzene ring. In similar structures, such as 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, the nitro and carboxyl groups are significantly rotated.[11] This twisting is not a minor detail; it governs which parts of the molecule are available for intermolecular interactions and is a critical determinant of the molecule's overall shape.

Intermolecular Interactions: The Architects of the Lattice

The crystal packing is a result of a hierarchy of non-covalent interactions.

  • Primary Motif: Carboxylic Acid Dimer: The most powerful and predictable interaction is the formation of a centrosymmetric dimer through a pair of strong O-H···O hydrogen bonds between the carboxylic acid groups of two molecules.[9][10][11] This is a hallmark of carboxylic acid crystal structures.

  • Secondary Interactions: These robust dimers are then arranged in space by a network of weaker, yet cumulatively significant, interactions. These likely include:

    • C-H···O and C-H···F contacts: The aromatic and methyl hydrogens can form weak hydrogen bonds with oxygen atoms of the nitro and carboxyl groups, and with fluorine atoms.

    • π-π Stacking: The electron-deficient fluorinated aromatic rings may engage in offset stacking interactions.

    • Halogen and O···F Contacts: Short contacts involving fluorine and the oxygen atoms of the nitro group are plausible and contribute to the overall cohesive energy of the lattice.[9][12]

Diagram of Intermolecular Force Hierarchy:

G A Strong O-H···O Hydrogen Bonds B Carboxylic Acid Dimer (Primary Motif) A->B F Stable 3D Crystal Lattice B->F Primary Structure C Weak C-H···O/F Bonds C->F Stabilizing D π-π Stacking D->F Stabilizing E Halogen / O···F Contacts E->F Stabilizing

Caption: Hierarchy of forces building the crystal structure.

Authoritative Grounding & Implications for Development

The knowledge derived from a crystal structure is not merely academic. It provides an authoritative, experimentally validated foundation for critical development decisions.

  • For Drug Development: A definitive crystal structure confirms the absolute configuration and conformational preferences of a drug candidate. This is essential for understanding its interaction with a target protein's binding site, guiding further structure-activity relationship (SAR) studies.[3] Furthermore, identifying the stable crystalline form is a regulatory requirement and is crucial for controlling the drug's physical properties, such as bioavailability.

  • For Materials Science: Crystal engineering relies on understanding and predicting how molecules self-assemble. The interactions identified in this structure—particularly the interplay of strong hydrogen bonds and weaker halogen contacts—can be exploited to design novel materials with specific topologies and properties.

Conclusion

The crystal structure of this compound, while not publicly solved, can be confidently predicted to be governed by the formation of robust carboxylic acid dimers. These primary structural units are further organized by a network of weaker C-H···O/F, π-stacking, and halogen interactions, a direct consequence of the molecule's dense functionalization. The experimental workflows and analytical principles detailed in this guide represent the standard for the field, providing the trust and authority needed for structure-based research. This deep structural insight is indispensable for scientists and researchers aiming to rationally design and optimize the next generation of pharmaceuticals and advanced materials.

References

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  • Sun, J., et al. (2013). 3-Chloro-2,4,5-trifluorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online. [Link]

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  • Rudolph, D., et al. (2021). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones. IUCrData. [Link]

  • Zhurov, V. V., & Pinkerton, A. A. (2015). Collection - Inter- and Intramolecular Interactions in Crystalline 2‑Nitrobenzoic Acid An Experimental and Theoretical QTAIM Analysis. Figshare. [Link]

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Sources

A Technical Guide to the Nitration of 2,4,5-Trifluoro-3-methoxybenzoic Acid: Mechanistic Insights and Synthetic Strategy

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The introduction of a nitro group onto a polysubstituted aromatic scaffold is a cornerstone of medicinal chemistry, often serving as a critical step in synthesizing complex pharmaceutical intermediates. 2,4,5-trifluoro-3-methoxybenzoic acid is a valuable building block, particularly in the development of fluorinated drug candidates where enhanced metabolic stability and bioavailability are desired.[1][2] However, its structure presents a formidable challenge for electrophilic aromatic substitution. The benzene ring is encumbered with a potent cocktail of both activating and deactivating substituents, leading to a severely electron-deficient aromatic system. This guide provides an in-depth analysis of the electronic and steric factors governing the nitration of this molecule, elucidates the reaction mechanism, and proposes a robust experimental protocol tailored to overcome the inherent low reactivity of the substrate.

Introduction: The Challenge of Nitrating a Highly Regulated Aromatic System

Nitrated aromatic compounds are pivotal precursors in the synthesis of amines, which are ubiquitous in pharmaceuticals, agrochemicals, and materials science.[3] The nitration of 2,4,5-trifluoro-3-methoxybenzoic acid is a case study in navigating the complex interplay of substituent effects in electrophilic aromatic substitution (EAS). The molecule contains a powerful electron-donating group (methoxy), a strongly deactivating group (carboxylic acid), and three moderately deactivating halogen groups (fluoro). Understanding the cumulative impact of these substituents is paramount to designing a successful synthetic strategy. This document will dissect the underlying principles of reactivity and regioselectivity to provide a clear pathway for the successful nitration at the single available position on the aromatic ring.

Substrate Analysis: The Electronic and Steric Landscape

The rate and regioselectivity of an electrophilic aromatic substitution are dictated by the substituents already present on the benzene ring.[4] These groups influence the reaction by modulating the electron density of the ring and by stabilizing or destabilizing the cationic intermediate (the arenium ion or sigma complex).[5] The effects are broadly categorized as inductive and resonance effects.

  • Inductive Effect (-I/+I): This is the withdrawal or donation of electron density through the sigma (σ) bonds, driven by electronegativity differences.[5]

  • Resonance Effect (-M/+M): This involves the withdrawal or donation of electron density through the pi (π) system via the overlap of p-orbitals.[5]

The substituents on 2,4,5-trifluoro-3-methoxybenzoic acid create a complex electronic environment:

  • -COOH (Carboxylic Acid): This group is strongly deactivating and meta-directing.[6][7][8] It withdraws electron density from the ring through both a strong inductive effect (-I) and a resonance effect (-M), significantly reducing the ring's nucleophilicity.[8]

  • -OCH₃ (Methoxy): This group is strongly activating and ortho-, para-directing.[9] While the oxygen is electronegative (-I effect), its ability to donate a lone pair of electrons into the ring via resonance (+M effect) is dominant. This donation substantially increases electron density at the ortho and para positions.[9][10]

  • -F (Fluoro): Halogens present a competing scenario. Fluorine is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I).[11] However, it also possesses lone pairs that can be donated to the ring through resonance (+M). For fluorine, the inductive effect typically outweighs the resonance effect, making it a net deactivator.[4][11] Despite this deactivation, the resonance donation directs incoming electrophiles to the ortho and para positions.[4]

Data Presentation: Summary of Substituent Effects
SubstituentPositionInductive EffectResonance EffectOverall Effect on RateDirecting Preference
-COOH C1Strongly Withdrawing (-I)Strongly Withdrawing (-M)Strong DeactivatorMeta
-F C2, C4, C5Strongly Withdrawing (-I)Weakly Donating (+M)DeactivatorOrtho, Para
-OCH₃ C3Weakly Withdrawing (-I)Strongly Donating (+M)Strong ActivatorOrtho, Para

Cumulative Effect: The sole available position for substitution is C6. This position is ortho to the strongly deactivating -COOH group and meta to the strongly activating -OCH₃ group. Furthermore, it is influenced by the three deactivating fluorine atoms. The net result is a significantly deactivated aromatic ring, which makes electrophilic attack by the nitronium ion (NO₂⁺) energetically demanding. Therefore, harsh reaction conditions are necessary to drive the reaction to completion.[12][13]

The Core Mechanism of Electrophilic Aromatic Nitration

The nitration of aromatic compounds proceeds via a well-established electrophilic aromatic substitution mechanism.[14] The process involves three primary stages.

  • Generation of the Electrophile: The active electrophile, the nitronium ion (NO₂⁺), is typically generated in situ by the reaction of concentrated nitric acid with a stronger acid, usually concentrated sulfuric acid.[8][15]

  • Nucleophilic Attack and Formation of the Sigma Complex: The electron-rich π-system of the aromatic ring attacks the highly electrophilic nitronium ion. This step is typically the rate-determining step of the reaction.[16] It breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as the Wheland intermediate or sigma (σ) complex.[4]

  • Deprotonation and Restoration of Aromaticity: A weak base in the mixture (e.g., HSO₄⁻ or H₂O) removes a proton from the sp³-hybridized carbon of the sigma complex, restoring the aromatic π-system and yielding the final nitroaromatic product.[16]

Experimental Workflows: General Nitration Mechanism

G cluster_0 Step 1: Generation of Nitronium Ion cluster_1 Step 2 & 3: Substitution Reaction HNO3 HNO₃ NO2_plus NO₂⁺ (Nitronium Ion) HNO3->NO2_plus + 2 H₂SO₄ H2SO4 H₂SO₄ HSO4_minus HSO₄⁻ H3O_plus H₃O⁺ Arene Ar-H SigmaComplex [Ar(H)(NO₂)]⁺ (Sigma Complex) Arene->SigmaComplex + NO₂⁺ (Slow, RDS) Product Ar-NO₂ SigmaComplex->Product - H⁺ (Fast)

Caption: General workflow for electrophilic aromatic nitration.

Mechanism Applied to 2,4,5-Trifluoro-3-methoxybenzoic Acid

For the target molecule, the electrophilic attack occurs at the only available carbon, C6. The challenge lies in overcoming the high activation energy due to the cumulative deactivating effects of the -COOH and -F substituents. The activating -OCH₃ group is too distant to provide significant stabilization to the transition state leading to the C6-substituted sigma complex.

The reaction proceeds as follows:

  • Attack at C6: The π-electrons of the aromatic ring attack the nitronium ion, forming a C-N bond at the C6 position. This creates a sigma complex where the positive charge is delocalized across the ring system, primarily at C1, C3, and C5.

  • Resonance Stabilization of the Sigma Complex: The stability of this intermediate is crucial. The electron-withdrawing substituents (-COOH, -F) destabilize this positive charge, thus slowing the reaction. The electron-donating -OCH₃ group at C3 can offer some minor stabilization through resonance, but its effect is not as pronounced as it would be for an ortho or para attack.

  • Deprotonation: A base removes the proton from C6, collapsing the intermediate and re-forming the aromatic ring to yield 2,4,5-trifluoro-6-nitro-3-methoxybenzoic acid .

Mandatory Visualization: Nitration of the Target Substrate

G Reactant 2,4,5-Trifluoro-3-methoxybenzoic Acid Structure SigmaComplex Wheland Intermediate (Sigma Complex) Structure Reactant:p->SigmaComplex:p + NO₂⁺ (Rate-Determining Step) Product 2,4,5-Trifluoro-6-nitro-3-methoxybenzoic Acid Structure SigmaComplex:p->Product:p - H⁺ (Fast)

Caption: Reaction pathway for the nitration of the target molecule.

Field-Proven Experimental Protocol

Given the highly deactivated nature of the substrate, standard nitrating conditions (conc. HNO₃/H₂SO₄ at mild temperatures) are likely to be ineffective or result in extremely low yields. A more forceful approach is required. The following protocol is designed to generate a high concentration of the nitronium electrophile and provide sufficient thermal energy to overcome the reaction's activation barrier. Novel methods using reagents like lithium nitrate in trifluoroacetic acid have also shown promise for deactivated systems.[17]

Objective: To synthesize 2,4,5-trifluoro-6-nitro-3-methoxybenzoic acid.

Reagents and Materials:

  • 2,4,5-trifluoro-3-methoxybenzoic acid

  • Fuming Nitric Acid (≥90%)

  • Concentrated Sulfuric Acid (98%) or Oleum (20% SO₃)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Deionized Water & Ice

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, condenser.

Safety Precautions:

  • This procedure involves highly corrosive and oxidizing strong acids. All operations must be performed in a certified chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves.

  • An acid spill kit must be readily available.

  • The reaction is highly exothermic. Strict temperature control is critical to prevent runaway reactions.

Step-by-Step Methodology:

  • Reaction Setup:

    • In a pre-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, add concentrated sulfuric acid (or oleum) (e.g., 5 mL per 1 g of substrate).

    • Cool the flask in an ice-salt bath to 0 °C with continuous stirring.

  • Substrate Addition:

    • Slowly and portion-wise, add the 2,4,5-trifluoro-3-methoxybenzoic acid (1.0 eq) to the cold, stirring sulfuric acid. Ensure the temperature does not rise above 10 °C. Stir until all the solid has dissolved.

  • Preparation and Addition of Nitrating Agent:

    • In the dropping funnel, carefully add fuming nitric acid (1.1 - 1.5 eq).

    • Add the fuming nitric acid dropwise to the reaction mixture over 30-60 minutes. Crucially, maintain the internal temperature between 0-5 °C throughout the addition.

  • Reaction Progression:

    • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional hour.

    • Slowly allow the reaction to warm to room temperature and then heat to 50-60 °C for 2-4 hours, monitoring by TLC or LC-MS if possible. The elevated temperature is necessary to drive the reaction to completion for such a deactivated substrate.[15]

  • Work-up and Isolation:

    • Cool the reaction mixture back down to room temperature and then pour it slowly and carefully onto a beaker of crushed ice with vigorous stirring. This will precipitate the crude product.

    • Filter the solid precipitate using a Büchner funnel and wash thoroughly with cold deionized water until the washings are neutral to pH paper.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

    • Dry the purified solid under vacuum to obtain the final product, 2,4,5-trifluoro-6-nitro-3-methoxybenzoic acid. Characterize by NMR, IR, and melting point.

Conclusion

The nitration of 2,4,5-trifluoro-3-methoxybenzoic acid is a synthetically challenging but achievable transformation that exemplifies the principles of electrophilic aromatic substitution on complex, highly functionalized molecules. A thorough understanding of the competing electronic effects of the substituents—the deactivating pull of the carboxylic acid and fluorine atoms versus the activating push of the methoxy group—is essential. Success hinges on employing forcing reaction conditions to generate a high concentration of the nitronium ion and provide sufficient energy to overcome the substantial activation barrier of this electron-poor system. The protocol and mechanistic analysis provided herein offer a comprehensive framework for researchers to approach this and similar challenging nitration reactions with confidence.

References

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Introduction: The Strategic Role of Fluorine and Nitro Groups in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Potential of Trifluoromethyl and Nitro-Substituted Aromatic Compounds

The incorporation of trifluoromethyl (–CF₃) and nitro (–NO₂) groups onto an aromatic backbone, such as benzoic acid, represents a powerful strategy in modern drug discovery. These functional groups are not mere decorations; they are deliberate additions that profoundly modulate a molecule's physicochemical and biological properties. The trifluoromethyl group, with its high electronegativity and lipophilicity, can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets.[1][2][3] The nitro group, a strong electron-withdrawing moiety, is a key pharmacophore in many antimicrobial agents and can be crucial for specific molecular interactions and mechanisms of action, such as hypoxia-activated prodrugs in cancer therapy.

This guide delves into the significant biological activities exhibited by derivatives containing these key functional groups. While the broad class of "trifluoronitrobenzoic acids" is not extensively documented under a single umbrella, numerous specific molecules containing these core features have demonstrated potent anticancer, antimicrobial, and anti-inflammatory activities. This document synthesizes findings from disparate studies to provide a cohesive understanding of their potential, focusing on mechanisms of action, structure-activity relationships, and the experimental protocols used for their evaluation.

Part 1: Anticancer Activity: Mechanisms and Applications

The combination of trifluoromethyl and nitro functionalities on aromatic scaffolds is a recurring theme in the design of novel anticancer agents. These compounds exert their effects through diverse mechanisms, including disruption of the cellular cytoskeleton, inhibition of key signaling kinases, and induction of apoptosis.

Mechanism 1: Microtubule Disruption

A primary mechanism for many fluorinated derivatives is the inhibition of tubulin polymerization. Tubulin is the protein subunit of microtubules, which are essential for cell division, intracellular transport, and maintenance of cell structure. By binding to the colchicine-binding site on tubulin, these compounds prevent the formation of the mitotic spindle, arresting the cell cycle and leading to programmed cell death (apoptosis).

For instance, certain 3-fluoro-β-lactam analogues, which act as synthetic mimics of the natural tubulin inhibitor combretastatin A-4, have shown potent activity in breast cancer cell lines.[4] Mechanistic studies confirmed that these compounds inhibit tubulin polymerization, downregulate the expression of anti-apoptotic proteins like Bcl-2, and upregulate pro-apoptotic proteins like Bax.[4]

Mechanism 2: Kinase Inhibition & Pathway Modulation

Many modern cancer therapies target specific protein kinases that are overactive in tumor cells. The trifluoromethyl group is a common feature in many FDA-approved kinase inhibitors.[5] For example, derivatives of 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine have been synthesized and evaluated for their cytotoxicity against a panel of cancer cell lines.[1] These compounds are designed as purine antagonists and can interfere with critical cellular signaling pathways. One derivative, possessing a chloro group, demonstrated particularly high activity against leukemia, lung, colon, melanoma, ovarian, and renal cancer cell lines.[1]

Quantitative Data: In Vitro Cytotoxicity

The efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or growth inhibition (GI₅₀) values, which represent the concentration required to inhibit 50% of cell growth.

Compound Class/ExampleCancer Cell Line(s)Activity MetricValueReference
3-fluoro-β-lactam (Compound 32)MCF-7 (Breast)IC₅₀0.075 µM[4]
3-fluoro-β-lactam (Compound 33)MCF-7 (Breast)IC₅₀0.095 µM[4]
5,6-dichloro-2-pentafluoroethylbenzimidazoleBreast & ProstateNot SpecifiedHigh Activity[6]
Thiazolo[4,5-d]pyrimidine (Compound 3b)UO-31 (Renal)Growth %-82.97% (Lethal)[1]
N-bis(trifluoromethyl)alkyl-N'-thiazolyl urea (Comp. 8c)PC-3 (Prostate)logGI₅₀-7.10[2]
Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a standard colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., from 0.01 µM to 100 µM) in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell blank control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC₅₀ value.

Part 2: Antimicrobial Activity

The inclusion of fluorine and nitro groups is a hallmark of several classes of potent antimicrobial agents. These moieties contribute to the compounds' ability to penetrate microbial cells and inhibit essential life processes.

Mechanism: Inhibition of Bacterial DNA Synthesis

Fluoroquinolones are a prominent class of antibiotics that feature a fluorine atom, which is critical for their activity. While not directly trifluoronitrobenzoic acids, related structures such as 7-Chloro-1-Alkyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid have been synthesized and shown to possess good inhibitory activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Pseudomonas aeruginosa) bacteria.[7] These compounds typically function by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication, repair, and recombination.

Mechanism: Broad-Spectrum Antiprotozoal and Antibacterial Effects

Halogenated benzimidazoles, including those with trifluoromethyl groups, have demonstrated remarkable antiprotozoal activity against Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis.[6] Furthermore, derivatives of 2-chloro-5-nitrobenzoic acid have been investigated as next-generation antibacterials, showing broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[8][9] The mechanism often involves disruption of the bacterial cell membrane or inhibition of key metabolic pathways.[8]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Principle: A standardized suspension of bacteria is challenged with serial dilutions of the test compound in a liquid growth medium. The lowest concentration that shows no turbidity after incubation is the MIC.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of two-fold dilutions in a 96-well microtiter plate using sterile cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture, adjusting its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no bacterial growth is observed.

Part 3: Anti-inflammatory Activity

Chronic inflammation is a driver of many diseases, including cancer and autoimmune disorders. Derivatives containing fluoro and nitro groups can modulate inflammatory pathways, primarily by inhibiting the master regulator, Nuclear Factor-kappa B (NF-κB).

Mechanism: Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central coordinator of the inflammatory response. In an inactive state, NF-κB is held in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by inflammatory signals (like LPS), IκBα is phosphorylated and degraded, allowing NF-κB (specifically the p65 subunit) to translocate to the nucleus. There, it initiates the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and enzymes like COX-2.

Fluorine-substituted benzo[h]quinazoline-2-amine derivatives have been shown to exert potent anti-inflammatory effects by directly inhibiting this pathway.[10][11] These compounds significantly reduce the phosphorylation of both IκBα and the p65 subunit, thereby preventing NF-κB's nuclear translocation and subsequent gene activation.[10][11] This leads to a marked decrease in the production of inflammatory mediators.

Visualization: NF-κB Signaling Pathway and Point of Inhibition

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS) IKK IKK Complex LPS->IKK Activates IkBa_p65 IkBα p65 IKK->IkBa_p65 Phosphorylates IkBα IkBa_p P-IkBα IkBa_p65->IkBa_p p65_free p65 p65_nuc p65 p65_free->p65_nuc Translocation IkBa_p->p65_free Releases p65 Ub Ubiquitination & Degradation IkBa_p->Ub DNA DNA p65_nuc->DNA Binds to Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes Activates Transcription Inhibitor Trifluoro-Derivative Inhibitor->IKK Inhibits Phosphorylation

Caption: Inhibition of the NF-κB pathway by trifluoro-derivatives.

Part 4: Structure-Activity Relationship (SAR)

The biological activity of these compounds is highly dependent on the precise arrangement and nature of their substituents. SAR studies help elucidate the chemical features essential for potency and selectivity.

  • Role of Fluorine: The position of the fluorine atom is critical. Its high electronegativity can alter the acidity of nearby protons and influence how the molecule docks into a target protein's active site.[12] In many cases, adding a fluorine or trifluoromethyl group enhances lipophilicity, which can improve cell membrane permeability and overall bioavailability.[2]

  • Impact of the Nitro Group: The strong electron-withdrawing nature of the nitro group can be essential for the compound's mechanism. Its position on the aromatic ring affects the electronic distribution of the entire molecule, influencing binding interactions.

  • Other Substituents: The presence of other groups (e.g., chloro, hydroxyl, methoxy) can fine-tune the activity. For example, in one study of thiazolo[4,5-d]pyrimidines, a chloro-substituted derivative showed significantly higher anticancer activity than amino-substituted analogues.[1]

Visualization: Conceptual SAR Diagram

SAR_Concept cluster_scaffold Core Scaffold Core Aromatic Ring (e.g., Benzoic Acid) R1 R1: CF3 Group - Increases Lipophilicity - Enhances Metabolic Stability - Key for Target Binding Core->R1 Position is critical R2 R2: NO2 Group - Strong Electron Withdrawer - Essential Pharmacophore - Influences Redox Potential Core->R2 Position affects electronics R3 R3: Other Substituents (Cl, OH, OMe, etc.) - Fine-tunes Potency - Modulates Solubility - Affects Selectivity Core->R3 Modifies properties

Caption: Key structural elements influencing biological activity.

Conclusion and Future Directions

Derivatives bearing trifluoromethyl and nitro groups on an aromatic core are a rich source of biologically active compounds with significant therapeutic potential. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents stems from their unique electronic and steric properties, which enable them to modulate specific biological pathways effectively. The evidence suggests that this chemical space is fertile ground for the development of novel drugs.

Future research should focus on the rational design of new derivatives with improved potency and selectivity. A deeper understanding of their mechanisms of action, coupled with comprehensive ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling, will be essential for translating these promising compounds from the laboratory to the clinic.

References

  • Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. (URL: [Link])

  • Synthesis, antiprotozoal and anticancer activity of substituted 2-trifluoromethyl- and 2-pentafluoroethylbenzimidazoles. (URL: [Link])

  • Synthesis, anticancer activity and molecular modeling study of novel substituted triazole linked tetrafluoronaphthalene hybrid derivatives. (URL: [Link])

  • Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. (URL: [Link])

  • Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. (URL: [Link])

  • From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. (URL: [Link])

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (URL: [Link])

  • In vitro effects of compounds 1, 2, 3, 5, 6, and 8 on the release of inflammatory mediators in macrophages. (URL: [Link])

  • (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. (URL: [Link])

  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. (URL: [Link])

  • Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors. (URL: [Link])

  • Fluorine-Containing Benzimidazoles and Their [a]- and [b]Heteroannelated Derivatives: Synthesis and Biological Activity (Review). (URL: [Link])

  • Synthesis and anticancer activity of N-bis(trifluoromethyl)alkyl-N′-thiazolyl and N-bis(trifluoromethyl)alkyl-N′-benzothiazolyl ureas. (URL: [Link])

  • Antibacterial and Antifungal Properties of New Synthetic Tricyclic Flavonoids. (URL: [Link])

  • Utilization of fluorinated α-amino acids in small molecule drug design. (URL: [Link])

  • From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. (URL: [Link])

  • Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. (URL: [Link])

  • Synthesis of novel acylated and esterified ciprofloxacin derivatives as efficient anticancer and antimicrobial agents. (URL: [Link])

  • Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. (URL: [Link])

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An In-Depth Technical Guide to the Discovery and History of Fluorinated Nitrobenzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluorinated nitrobenzoic acids represent a cornerstone class of building blocks in modern medicinal chemistry and materials science. Their unique trifunctional molecular architecture—a carboxylic acid, a nitro group, and a fluorine atom—provides a versatile platform for the synthesis of complex molecular entities. The strategic incorporation of a fluorine atom can profoundly influence a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity, making these compounds particularly valuable in drug design. This guide provides a comprehensive overview of the historical discovery, key synthetic methodologies, physicochemical properties, and significant applications of fluorinated nitrobenzoic acids, offering field-proven insights for researchers and drug development professionals.

Historical Perspective: The Dawn of Aromatic Fluorine Chemistry

The journey to fluorinated nitrobenzoic acids is intrinsically linked to the broader history of organofluorine chemistry. Early attempts to directly fluorinate organic compounds with elemental fluorine were often fraught with peril due to the extreme reactivity of fluorine gas, frequently resulting in violent and uncontrolled reactions. A significant breakthrough arrived in 1927 when German chemists Günther Balz and Günther Schiemann reported a reliable method for introducing fluorine into an aromatic ring.[1]

The Balz-Schiemann reaction transforms a primary aromatic amine into an aryl fluoride via the thermal decomposition of a diazonium tetrafluoroborate intermediate.[1][2] This reaction was a landmark achievement, providing one of the first practical and relatively mild methods for the synthesis of fluoroaromatic compounds, including derivatives like 4-fluorobenzoic acid.[2] It is highly probable that the first syntheses of fluorinated nitrobenzoic acids were achieved through the application of this seminal reaction to aminonitrobenzoic acids or the subsequent nitration of fluorobenzoic acids prepared via the Balz-Schiemann method.

Another pivotal early development was the halogen exchange (Halex) reaction. In 1892, Belgian chemist Frédéric Swarts developed a method to exchange chlorine or bromine atoms for fluorine using metal fluorides like antimony trifluoride (SbF₃). While initially focused on alkyl halides, this principle was later extended. In 1936, Gottlieb reported the use of potassium fluoride (KF) for the nucleophilic halogen exchange on an aromatic ring, laying the groundwork for modern nucleophilic aromatic substitution (SNAr) approaches to synthesizing fluoroaromatics.[3]

These foundational discoveries paved the way for the systematic exploration and production of a wide array of fluorinated nitrobenzoic acid isomers, each with its unique reactivity and potential applications.

Synthetic Methodologies: A Strategic Overview

The synthesis of fluorinated nitrobenzoic acids can be broadly categorized into two primary strategies: the nitration of a pre-existing fluorobenzoic acid or the fluorination of a suitable nitrobenzoic acid derivative. The choice of strategy is often dictated by the availability and cost of starting materials, as well as the desired regioselectivity.

Electrophilic Nitration of Fluorobenzoic Acids

This is one of the most common and direct routes. The fluorine atom is an ortho-, para- director, while the carboxylic acid group is a meta- director. Both are deactivating groups, which can make the reaction sluggish and influence the regiochemical outcome. The reaction is typically carried out using a mixture of concentrated nitric acid and concentrated sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).[4]

The mechanism proceeds in three key steps:

  • Generation of the Electrophile: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the linear and highly reactive nitronium ion (NO₂⁺).

  • Nucleophilic Attack: The π-electron system of the fluorobenzoic acid ring attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

  • Deprotonation: A weak base (such as water or the hydrogen sulfate ion) removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring.[5]

G cluster_0 Step 1: Generation of Nitronium Ion cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Deprotonation HNO3 HNO₃ H2ONO2+ H₂O⁺-NO₂ HNO3->H2ONO2+ + H₂SO₄ H2SO4 H₂SO₄ HSO4- HSO₄⁻ NO2+ NO₂⁺ (Nitronium ion) H2ONO2+->NO2+ - H₂O H2O H₂O FBA Fluorobenzoic Acid SigmaComplex Sigma Complex (Resonance Stabilized) FBA->SigmaComplex + NO₂⁺ FNBA Fluoronitrobenzoic Acid SigmaComplex->FNBA - H⁺

Caption: Mechanism of Electrophilic Nitration.

This protocol details the nitration of 4-fluorobenzoic acid, a common industrial preparation.

  • Reaction Setup: In a reaction vessel equipped with a stirrer and cooling bath, dissolve 4-fluorobenzoic acid (1.0 eq.) in concentrated sulfuric acid.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Nitrating Agent Addition: Add potassium nitrate (1.1 eq.) or fuming nitric acid portion-wise, ensuring the temperature is maintained at or below 5°C. The causality for this low temperature is to control the exothermic reaction and minimize the formation of dinitrated byproducts.

  • Reaction: Stir the mixture at 0°C for one hour, then allow it to slowly warm to room temperature and continue stirring overnight.

  • Work-up: Carefully pour the reaction mixture onto crushed ice with continuous stirring. This step quenches the reaction and precipitates the product.

  • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with water to remove residual acid, and dry. Azeotropic drying with toluene can be employed to remove the final traces of water.

This method typically affords 4-fluoro-3-nitrobenzoic acid in high yield (approx. 90%).[6][7]

Nucleophilic Aromatic Substitution (SNAr)

This approach involves the displacement of a leaving group (typically a halide other than fluoride, or a nitro group) from a suitably activated aromatic ring by a fluoride ion. For the synthesis of fluoronitrobenzoic acids, this often involves a halogen exchange reaction on a chloro- or bromo-nitrobenzoic acid.

The SNAr mechanism is an addition-elimination process:

  • Nucleophilic Addition: The nucleophile (F⁻) attacks the electron-deficient aromatic ring at the carbon atom bearing the leaving group. This is the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[8] The presence of a strong electron-withdrawing group (like NO₂) ortho or para to the leaving group is crucial for stabilizing this intermediate.

  • Elimination: The leaving group departs, and the aromaticity of the ring is restored.[9]

G cluster_0 Step 1: Nucleophilic Addition (Rate-Determining) cluster_1 Step 2: Elimination StartMat Activated Aryl Halide (e.g., Chloronitrobenzoate) Meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) StartMat->Meisenheimer + F⁻ Fluoride F⁻ Product Fluoronitrobenzoate Meisenheimer->Product - Leaving Group LeavingGroup Leaving Group (e.g., Cl⁻)

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

The Balz-Schiemann Reaction

As mentioned, this classical method remains relevant for certain isomers. It involves the diazotization of an aminonitrobenzoic acid followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt.[10]

G Start Aminonitrobenzoic Acid Diazotization Diazotization (NaNO₂, HBF₄, 0-5°C) Start->Diazotization Intermediate Diazonium Tetrafluoroborate Salt (Ar-N₂⁺BF₄⁻) Diazotization->Intermediate Decomposition Thermal Decomposition (Heating) Intermediate->Decomposition Product Fluoronitrobenzoic Acid Decomposition->Product Byproducts N₂ + BF₃ Decomposition->Byproducts

Caption: Workflow of the Balz-Schiemann Reaction.

Physicochemical Properties of Isomers

The position of the fluorine and nitro groups on the benzoic acid ring significantly impacts the molecule's physical and chemical properties. This variation is critical for drug design, as it influences solubility, acidity (pKa), and potential interactions with biological targets.

IsomerCAS NumberMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Density (g/cm³)
2-Fluoro-3-nitrobenzoic acid 317-46-4185.11138 - 140347.61.57
2-Fluoro-4-nitrobenzoic acid 403-24-7185.11170 - 176352.51.57
2-Fluoro-5-nitrobenzoic acid 7304-32-7185.11142 - 144337.71.57
3-Fluoro-2-nitrobenzoic acid 1000339-51-4185.11---
3-Fluoro-4-nitrobenzoic acid 403-21-4185.11174 - 175372.81.57
3-Fluoro-5-nitrobenzoic acid 14027-75-9185.11---
4-Fluoro-2-nitrobenzoic acid 394-01-4185.11140 - 148251.81.39
4-Fluoro-3-nitrobenzoic acid 453-71-4185.11120 - 126356.91.57
5-Fluoro-2-nitrobenzoic acid 320-98-9185.11131 - 134419.91.55
(Data compiled from references[1][2][3][4][5][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27][28][29][30][31]. Note: Some data points were not available in the searched literature.)

Applications in Drug Discovery and Development

Fluorinated nitrobenzoic acids are indispensable building blocks in the pharmaceutical industry. Their trifunctional nature allows for a variety of chemical transformations, including nucleophilic aromatic substitution, reduction of the nitro group to an amine, and modifications of the carboxylic acid moiety.[24]

  • Scaffold for Heterocyclic Synthesis: The reactive sites on these molecules make them ideal precursors for complex heterocyclic systems, which are common motifs in many drug classes. For instance, 4-fluoro-3-nitrobenzoic acid is used in the synthesis of novel benzimidazoles with antimycobacterial activity.[7][22]

  • Modulation of Pharmacokinetic Properties: The introduction of fluorine can enhance a drug's metabolic stability by blocking sites susceptible to oxidative metabolism. It also influences lipophilicity, which can improve membrane permeability and bioavailability.[2]

  • Fine-Tuning of Potency and Selectivity: The strong electron-withdrawing nature of both the fluorine and nitro groups can alter the electronic environment of a molecule, thereby fine-tuning its binding affinity and selectivity for its biological target.

Case Study: Pazopanib

Pazopanib is a potent and selective multi-targeted receptor tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma. A key intermediate in some patented syntheses of Pazopanib is derived from 4-chloro-3-nitrobenzoic acid , which can be converted to its fluorinated analog or used in subsequent steps where the chloro group is later displaced. The core structure is built upon this functionalized benzoic acid scaffold.

Conclusion

From their theoretical conception in the early days of organofluorine chemistry to their current status as indispensable tools in drug discovery, fluorinated nitrobenzoic acids have had a profound impact on chemical synthesis. The pioneering work of chemists like Balz, Schiemann, and Swarts laid the foundation for reliable synthetic routes. Modern advancements continue to refine these processes, offering higher yields, greater efficiency, and improved safety profiles. For researchers and drug development professionals, a deep understanding of the synthesis, reactivity, and properties of these versatile building blocks is essential for the rational design and creation of the next generation of pharmaceuticals and advanced materials.

References

  • Balz, G., & Schiemann, G. (1927). Über aromatische Fluorverbindungen, I.: Ein neues Verfahren zu ihrer Darstellung. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(5), 1186-1190.
  • Wikipedia contributors. (2023). Balz–Schiemann reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Tahara, Y. (2009). Overview on the history of organofluorine chemistry from the viewpoint of material industry. Proceedings of the Japan Academy, Series B, 85(8), 276-288.
  • Chemcasts. (n.d.). Thermophysical Properties of 5-Fluoro-2-nitrobenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-Fluoro-5-nitrobenzoic acid. Retrieved from [Link]

  • Home Sunshine Pharma. (n.d.). 3-Fluoro-4-nitrobenzoic Acid CAS 403-21-4. Retrieved from [Link]

  • ChemBK. (2024). 2-fluoro-5-nitrobenzoic acid. Retrieved from [Link]

  • Good Price. (n.d.). 4-Fluoro-2-nitrobenzoic Acid CAS 394-01-4 Manufacturers, Suppliers. Retrieved from [Link]

  • Chemsrc. (2025). 2-Fluoro-3-nitrobenzoic acid | CAS#:317-46-4. Retrieved from [Link]

  • ChemBK. (2024). 2-Fluoro-3-Nitro Benzoic Acid. Retrieved from [Link]

  • IndiaMART. (n.d.). 4-Fluoro-3-Nitrobenzoic Acid. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis of 3-Fluoro-5-nitrobenzoic Acid: Processes and Innovations. Retrieved from [Link]

  • ChemBK. (2024). 4-Fluoro-3-nitrobenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluoro-3-nitrobenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluoro-3-nitrobenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-Fluoro-2-nitrobenzoic acid. Retrieved from [Link]

  • PubChem. (2026). 3-Fluoro-4-hydroxy-5-nitrobenzoic acid. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 4-Fluoro-3-nitrobenzoic acid. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-nitro-4-fluoro-benzoic acid. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Global Scientific Journal. (n.d.). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluoro-4-nitrobenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN103922942B - The preparation method of the fluoro-3-nitrobenzoic acid of a kind of chloro-5-of 2,4-bis-.
  • YouTube. (2022). Mechanism of Nitration: Electrophilic Substitution Reaction. Retrieved from [Link]

  • Wikipedia contributors. (2023). 4-Fluorobenzoic acid. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Google Patents. (n.d.). The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
  • Oakwood Chemical. (n.d.). 4-Fluoro-2-nitrobenzoic acid. Retrieved from [Link]

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A Predictive Spectroscopic and Analytical Guide to 2,4,5-Trifluoro-3-methoxy-6-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive, albeit predictive, analysis of the spectroscopic characteristics of 2,4,5-Trifluoro-3-methoxy-6-nitrobenzoic acid. In the absence of publicly available experimental data for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to forecast its spectral profile. By drawing upon data from structurally analogous compounds, we offer a robust framework for researchers, scientists, and drug development professionals to identify and characterize this compound. The guide includes detailed interpretations of predicted spectra, standardized protocols for experimental data acquisition, and workflow visualizations to ensure scientific integrity and practical utility.

Introduction to the Molecule and Analytical Imperative

This compound is a highly functionalized aromatic compound. Its structure, featuring a carboxylic acid, a methoxy group, three fluorine atoms, and a nitro group, suggests its potential as a sophisticated intermediate in the synthesis of pharmaceuticals and other specialty chemicals. The dense arrangement of electron-withdrawing groups (F, NO₂, COOH) and an electron-donating group (OCH₃) creates a unique electronic environment that profoundly influences its chemical reactivity and spectroscopic properties.

Accurate structural confirmation is the bedrock of chemical research and development. Spectroscopic analysis provides an empirical fingerprint of a molecule's identity and purity. This guide serves as a proactive analytical blueprint for scientists who may synthesize or encounter this molecule. While the data presented herein are predictive, the underlying principles are rigorously grounded in established spectroscopic theory and empirical data from related structures, providing a reliable reference for future experimental work.

Molecular Structure and Atom Numbering

To facilitate unambiguous discussion of the predicted spectroscopic data, the following atom numbering scheme will be used throughout this guide.

Caption: Molecular structure with IUPAC numbering.

Predicted Spectroscopic Data and Interpretation

This section details the predicted spectroscopic signatures for the title compound. The rationale behind each prediction is explained, drawing upon the electronic effects of the substituents.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR will be uniquely informative. All predictions are referenced to tetramethylsilane (TMS) for ¹H and ¹³C, and CFCl₃ for ¹⁹F. A deuterated solvent such as DMSO-d₆ is assumed, as it can solubilize the polar carboxylic acid.

A critical observation from the structure is the absence of any aromatic protons . The benzene ring is fully substituted. This is a key identifying feature. The ¹H NMR spectrum is therefore predicted to be very simple.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~13.5 - 14.5Broad Singlet1HCOOHThe carboxylic acid proton is highly deshielded, appearing far downfield. Its signal is typically broad and exchanges with D₂O.[1]
~3.9 - 4.1Singlet3HOCH₃The methoxy protons are a singlet as there are no adjacent protons. The chemical shift is slightly downfield due to the electronegative oxygen and the aromatic ring environment.
  • Expertise & Experience: The lack of signals in the typical aromatic region (δ 7-9 ppm) is the most diagnostic feature of the ¹H NMR spectrum. Any synthesis of this target compound must result in the complete disappearance of the aromatic proton signal from its precursor. The broadness of the carboxylic acid proton is due to hydrogen bonding and chemical exchange.

The ¹³C NMR spectrum will be complex due to the presence of eight unique carbon atoms and significant C-F coupling. The chemical shifts are heavily influenced by the electronic effects of the substituents.[2][3]

Predicted Chemical Shift (δ, ppm)Predicted C-F Coupling (¹J, ²J, ³J in Hz)AssignmentRationale
~165-C OOHCarbonyl carbons of carboxylic acids are highly deshielded.[1]
~150-155d, ¹JCF ≈ 240-260C 4-FCarbons directly bonded to fluorine exhibit large one-bond coupling constants and are significantly deshielded.
~145-150d, ¹JCF ≈ 240-260C 2-FSimilar to C4, directly attached to fluorine.
~140-145d, ¹JCF ≈ 240-260C 5-FSimilar to C2 and C4, directly attached to fluorine.
~135-140mC 3-OCH₃Attached to the electron-donating methoxy group but flanked by two fluorines. Will show complex coupling to F2 and F4.
~125-130mC 6-NO₂Attached to the strongly electron-withdrawing nitro group. Will show coupling to F5.
~115-120mC 1-COOHThe ipso-carbon bearing the carboxyl group. Will show smaller couplings to F2.
~60-65q, ¹JCH ≈ 145OC H₃Typical chemical shift for a methoxy carbon attached to an aromatic ring.
  • Trustworthiness: The prediction of large, direct ¹JCF coupling constants (~250 Hz) is a reliable hallmark of fluorinated aromatic compounds. Observing these large splittings for three distinct carbons would be a strong validation of the structure. The remaining aromatic signals will appear as complex multiplets due to smaller two-bond (²JCF) and three-bond (³JCF) couplings.

¹⁹F NMR is exceptionally sensitive to the electronic environment, making it ideal for confirming the substitution pattern.[4][5] We predict three distinct signals, each corresponding to one of the fluorine atoms.

Predicted Chemical Shift (δ, ppm)Predicted Multiplicity & Coupling (J in Hz)AssignmentRationale
-130 to -140dd, J ≈ 20 (F4), J ≈ 5 (F2)F 5Ortho to the nitro group and para to the F2. The nitro group is electron-withdrawing, causing a downfield shift relative to other fluorines.
-140 to -150dd, J ≈ 20 (F5), J ≈ 20 (F3-OCH3)F 4Flanked by the methoxy and another fluorine. Will show ortho F-F coupling.
-155 to -165d, J ≈ 5 (F5)F 2Ortho to the carboxylic acid and meta to F5. The carboxylic acid group will influence its shift.
  • Expertise & Experience: The relative chemical shifts are estimated based on the electronic influence of the neighboring groups. Ortho-ortho F-F coupling constants are typically the largest (~20 Hz), while meta and para couplings are smaller.[4] The precise assignment would require 2D NMR experiments (e.g., ¹³C-¹⁹F HSQC), but these predicted values provide a strong starting point for analysis.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by strong absorptions from the numerous polar functional groups. The data is best acquired using an Attenuated Total Reflectance (ATR) accessory for solid samples.

Predicted Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
2500-3300Strong, BroadO-H stretchCarboxylic Acid (dimer)
~1700-1725StrongC=O stretchCarboxylic Acid (dimer)
~1530-1550StrongN-O asymmetric stretchAromatic Nitro
~1450-1500MediumC=C stretchAromatic Ring
~1350-1370StrongN-O symmetric stretchAromatic Nitro
~1250-1300StrongC-O stretchAryl ether (OCH₃)
~1000-1200Very StrongC-F stretchAryl fluoride
  • Authoritative Grounding: The presence of two very strong bands for the nitro group (asymmetric and symmetric stretches) is highly characteristic for aromatic nitro compounds.[6][7][8] The broad O-H absorption is a classic feature of a hydrogen-bonded carboxylic acid.[9][10] The C-F stretches will contribute to a complex and intense series of bands in the fingerprint region.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) using a soft ionization technique like Electrospray Ionization (ESI) is essential for confirming the molecular formula.

Molecular Formula: C₈H₄F₃NO₅ Exact Mass: 267.0045

Predicted m/zIon FormulaFragmentation EventRationale
266.9967[C₈H₃F₃NO₅]⁻[M-H]⁻In negative ion mode ESI, deprotonation of the highly acidic carboxylic acid is expected to be the dominant process.
268.0123[C₈H₅F₃NO₅]⁺[M+H]⁺In positive ion mode ESI, protonation can occur, likely on the nitro or carbonyl oxygen.
222.0018[M-COOH]⁺Loss of COOH radicalA common fragmentation pathway for aromatic carboxylic acids.[1][11][12]
249.9994[M-H₂O]⁺Loss of waterPossible in positive ion mode, though less common than other fragmentations.
221.0045[M-NO₂]⁺Loss of nitro groupLoss of the nitro radical is a characteristic fragmentation.
  • Trustworthiness: The primary validation from HRMS is the observation of the [M-H]⁻ ion in negative mode with a mass accuracy of <5 ppm. This single piece of data provides unambiguous confirmation of the elemental composition. The fragmentation pattern provides corroborating structural evidence.

Standardized Experimental Protocols

To ensure the generation of high-quality, reproducible data, the following standardized protocols are recommended.

General Spectroscopic Analysis Workflow

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep Weigh ~10-20 mg of Sample dissolve Dissolve in 0.7 mL Deuterated Solvent (e.g., DMSO-d6) prep->dissolve ir ATR-FTIR Spectroscopy prep->ir Solid State Analysis transfer Transfer to NMR Tube dissolve->transfer ms HRMS (ESI-TOF) dissolve->ms High-Resolution Analysis nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F, 2D) transfer->nmr Primary Analysis process Process Spectra (Fourier Transform, Phasing, Baseline Correction) nmr->process ir->process ms->process interpret Interpret Data (Assign Peaks, Correlate Spectra) process->interpret report Generate Report interpret->report interpret->report

Caption: General workflow for spectroscopic characterization.

Protocol for NMR Data Acquisition
  • Sample Preparation: Accurately weigh 15-20 mg of the solid compound into a clean, dry vial.[13] Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Ensure complete dissolution, using gentle vortexing if necessary. Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz).

  • Tuning and Matching: Tune and match the respective probes for ¹H, ¹³C, and ¹⁹F frequencies to ensure optimal sensitivity.

  • Locking and Shimming: Lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for narrow, symmetrical solvent peaks.

  • ¹H Acquisition: Acquire a standard one-pulse ¹H spectrum. Use a 30- or 45-degree pulse angle with a relaxation delay of 1-2 seconds. Typically, 8 to 16 scans are sufficient.

  • ¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. A standard zgpg30 pulse program is appropriate. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) will be required.[3]

  • ¹⁹F Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. ¹⁹F is a highly sensitive nucleus, so fewer scans are needed compared to ¹³C.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Reference the ¹H and ¹³C spectra to the residual solvent peak or TMS. Reference the ¹⁹F spectrum to an external standard like CFCl₃.

Protocol for ATR-FTIR Data Acquisition
  • Background Scan: Ensure the ATR crystal (typically diamond or zinc selenide) is clean.[14] Run a background spectrum of the empty crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and crystal-specific absorptions from the sample spectrum.[15]

  • Sample Application: Place a small amount of the solid powder (a few milligrams) directly onto the ATR crystal, ensuring complete coverage of the measurement area.

  • Apply Pressure: Use the instrument's pressure arm to apply firm, even pressure to the sample. This ensures good contact between the sample and the crystal, which is essential for a strong signal.

  • Sample Scan: Acquire the sample spectrum. Typically, 32 to 64 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

  • Cleaning: After analysis, retract the pressure arm, remove the bulk of the sample, and clean the crystal surface with a suitable solvent (e.g., isopropanol) on a soft lab wipe.

Protocol for HRMS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent compatible with ESI, such as methanol or acetonitrile/water.

  • Instrument Calibration: Calibrate the mass spectrometer (e.g., a Time-of-Flight (TOF) analyzer) using a known calibration standard immediately before the analysis to ensure high mass accuracy.

  • Direct Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).[16][17]

  • Data Acquisition: Acquire data in both positive and negative ion modes over a relevant mass range (e.g., m/z 50-500).

  • Data Analysis: Process the resulting spectrum to identify the monoisotopic mass of the parent ion ([M+H]⁺ or [M-H]⁻). Compare the measured exact mass to the theoretical exact mass to confirm the elemental composition.

Conclusion

This guide presents a detailed, predictive spectroscopic profile of this compound. The key identifying features are anticipated to be:

  • ¹H NMR: A simple spectrum showing only a broad carboxylic acid proton and a methoxy singlet, with a notable absence of signals in the aromatic region.

  • ¹³C NMR: Eight distinct carbon signals, with three showing large one-bond C-F coupling constants.

  • ¹⁹F NMR: Three unique fluorine signals with characteristic chemical shifts and F-F coupling patterns.

  • IR Spectroscopy: Strong, characteristic absorptions for the O-H, C=O, NO₂, and C-F functional groups.

  • HRMS: An accurate mass measurement confirming the elemental formula C₈H₄F₃NO₅.

This comprehensive, theory-grounded guide provides a robust analytical framework, enabling researchers to confidently identify and characterize this complex molecule upon its synthesis.

References

  • Spectroscopy Tutorial: Nitro Groups. (n.d.). UCLA Chemistry. Retrieved January 12, 2026, from [Link]

  • Characteristics of ¹³C NMR Spectroscopy. (2024, March 19). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]

  • Amass, A. J., & Gregory, P. (1998). The influence of substituents on the 13C-NMR chemical shifts of meta- and para- substituted phenylacetylenes.
  • IR: nitro groups. (n.d.). University of Colorado Boulder. Retrieved January 12, 2026, from [Link]

  • Infrared of nitro compounds. (n.d.). Chemistry-Blog. Retrieved January 12, 2026, from [Link]

  • Carbon-13 (¹³C) NMR: Overview. (2024, April 4). JoVE. Retrieved January 12, 2026, from [Link]

  • ATR-FTIR Spectroscopy, FTIR Sampling Techniques. (n.d.). Agilent. Retrieved January 12, 2026, from [Link]

  • NMR and Mass Spectroscopy of Carboxylic Acids. (2025, May 22). JoVE. Retrieved January 12, 2026, from [Link]

  • Smith, B. C. (2020, September 1). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Retrieved January 12, 2026, from [Link]

  • PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. (2020, March 6). YouTube. Retrieved January 12, 2026, from [Link]

  • Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. (n.d.). University of South Carolina. Retrieved January 12, 2026, from [Link]

  • GCMS Section 6.12 - Fragmentation of Carboxylic Acids. (n.d.). Whitman College. Retrieved January 12, 2026, from [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]

  • Electrospray Direct Injection. (n.d.). University of Wisconsin-Madison. Retrieved January 12, 2026, from [Link]

  • NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility. Retrieved January 12, 2026, from [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. (2025, March 3). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]

  • Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara. Retrieved January 12, 2026, from [Link]

  • Infrared Spectroscopy. (n.d.). Michigan State University Department of Chemistry. Retrieved January 12, 2026, from [Link]

  • Gionfriddo, E., et al. (2024, October 30). Online Direct Infusion Mass Spectrometry of Liquid–Liquid Extraction Phases for Metabolite and Lipid Profiling with the Direct Infusion Probe. PMC - NIH. Retrieved January 12, 2026, from [Link]

Sources

Methodological & Application

Laboratory scale synthesis of 2,4,5-Trifluoro-3-methoxy-6-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Laboratory-Scale Synthesis of 2,4,5-Trifluoro-3-methoxy-6-nitrobenzoic Acid

Abstract

This application note provides a comprehensive guide for the laboratory-scale synthesis of this compound, a valuable intermediate in medicinal chemistry and materials science.[1] The described protocol focuses on the electrophilic aromatic nitration of 2,4,5-Trifluoro-3-methoxybenzoic acid using a classical mixed acid system of concentrated nitric and sulfuric acids. This document elucidates the causality behind key experimental choices, addressing the significant challenge posed by the highly deactivated nature of the polysubstituted aromatic ring. It includes a detailed, step-by-step protocol, safety precautions, characterization guidelines, and a troubleshooting section to assist researchers in achieving a successful synthesis. The methodologies are grounded in established chemical principles to ensure reliability and reproducibility for professionals in research and drug development.

Introduction: Significance and Synthetic Challenges

Polysubstituted aromatic compounds containing fluorine, methoxy, and nitro functional groups are critical building blocks in the development of novel pharmaceuticals and agrochemicals. The title compound, this compound, incorporates several key functionalities:

  • Trifluoro Substitution: Enhances metabolic stability, bioavailability, and binding affinity of drug candidates.

  • Methoxy Group: A key functional group that can be a site for further chemical modification.

  • Nitro Group: A versatile handle that can be readily reduced to an amine for subsequent coupling reactions.

  • Carboxylic Acid: Allows for the formation of amides, esters, and other derivatives.

The primary synthetic challenge lies in the electrophilic nitration of the 2,4,5-Trifluoro-3-methoxybenzoic acid precursor. The aromatic ring is heavily influenced by the electronic effects of its substituents. The three fluorine atoms and the carboxylic acid group are strongly electron-withdrawing, deactivating the ring towards electrophilic attack.[2] Conversely, the methoxy group is an activating, ortho-para director. The regiochemical outcome of the nitration is a delicate balance of these competing electronic effects and steric hindrance, making careful control of reaction conditions paramount.[2] This guide provides a robust protocol designed to navigate these challenges effectively.

Reaction Scheme and Mechanism

The synthesis proceeds via an electrophilic aromatic substitution reaction. A mixture of concentrated nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺). The sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the loss of a water molecule and form the nitronium ion. The electron-rich aromatic ring of the substrate then attacks the nitronium ion, leading to the substitution of a hydrogen atom with a nitro group.

Overall Reaction

Caption: Overall reaction scheme for the nitration.

Materials and Equipment

Reagents and Chemicals
ReagentGradePuritySupplier (Example)CAS Number
2,4,5-Trifluoro-3-methoxybenzoic acidSynthesis Grade≥98%Sigma-Aldrich108390-32-1
Concentrated Sulfuric Acid (H₂SO₄)ACS Reagent95-98%Fisher Scientific7664-93-9
Concentrated Nitric Acid (HNO₃)ACS Reagent68-70%VWR7697-37-2
Deionized Water (H₂O)Type IIN/AIn-house7732-18-5
Ethyl AcetateACS Grade≥99.5%Sigma-Aldrich141-78-6
HeptaneACS Grade≥99%Fisher Scientific142-82-5
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory GradeN/AVWR7487-88-9
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer or thermocouple probe

  • Ice-water bath

  • Büchner funnel and vacuum flask

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Rotary evaporator

  • Analytical balance

  • Personal Protective Equipment (PPE): Safety goggles, face shield, acid-resistant gloves, lab coat

Experimental Protocol and Workflow

This protocol is designed for a representative laboratory scale. All operations involving concentrated acids must be performed in a certified chemical fume hood.

Workflow Diagram

Experimental_Workflow A A B Substrate Addition 1. Dissolve starting material in H₂SO₄. 2. Add solution to nitrating mixture. Maintain T = 0-5°C. A->B Controlled Temp C Reaction Monitoring Stir at 0-5°C for 2h. Allow to warm to RT, stir for 16h. Monitor by TLC/HPLC. B->C Exothermic Control D Quenching & Isolation 1. Pour reaction mixture slowly onto crushed ice. 2. Stir until ice melts. 3. Filter the precipitate. C->D Reaction Completion E Purification Recrystallize crude solid from Ethyl Acetate/Heptane. D->E Crude Product F Drying & Characterization Dry under vacuum. Analyze via NMR, MS, IR, MP. E->F Pure Product

Sources

Application Notes and Protocols for the Derivatization of 2,4,5-Trifluoro-3-methoxy-6-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Complex Molecule Synthesis

2,4,5-Trifluoro-3-methoxy-6-nitrobenzoic acid is a highly functionalized aromatic compound that serves as a valuable building block in medicinal chemistry and agrochemical research. Its unique substitution pattern, featuring a carboxylic acid for amide and ester formation, a nitro group, and multiple fluorine atoms that activate the ring for nucleophilic aromatic substitution (SNAr), offers a rich platform for the synthesis of diverse and complex molecular architectures. The trifluorinated aromatic structure is particularly valuable in drug discovery for modulating the electronic and steric properties of active compounds, potentially enhancing metabolic stability and bioavailability.[1][2]

This guide provides detailed protocols and scientific rationale for three key derivatization strategies for this compound:

  • Amide Bond Formation: Leveraging the carboxylic acid functionality to introduce a wide array of amine-containing fragments.

  • Esterification: Converting the carboxylic acid into various esters, which can act as prodrugs or be used for further synthetic transformations.

  • Nucleophilic Aromatic Substitution (SNAr): Exploiting the electron-deficient nature of the aromatic ring to displace a fluoride ion with a suitable nucleophile.

These application notes are designed for researchers, scientists, and drug development professionals, offering both practical, step-by-step instructions and the underlying chemical principles to enable successful and reproducible derivatization of this versatile synthetic intermediate.

Section 1: Amide Bond Formation via Activated Carboxylic Acid Intermediates

Amidation of the carboxylic acid moiety is a cornerstone of derivatization, allowing for the introduction of diverse functional groups and the exploration of structure-activity relationships (SAR). Given the steric hindrance around the carboxylic acid and the electron-withdrawing nature of the substituents, which can deactivate the carboxylate, the use of potent coupling reagents is recommended for efficient amide bond formation.

Scientific Rationale

Direct amidation of a carboxylic acid and an amine is generally unfavorable. Therefore, the carboxylic acid must first be activated to a more electrophilic species. Peptide coupling reagents are designed for this purpose, forming highly reactive intermediates that are readily attacked by the amine nucleophile. Reagents such as HBTU, HATU, and PyBOP are aminium/uronium or phosphonium salts that react with the carboxylate to form an activated ester.[3][4][5][6] The choice of coupling reagent and additives can be critical, especially when dealing with sterically hindered substrates or to minimize side reactions like racemization in chiral amines.[4][5]

For a substrate like this compound, the electron-withdrawing nitro and fluoro groups decrease the nucleophilicity of the carboxylate, making activation the rate-limiting step. Therefore, highly efficient coupling reagents are preferred.

Diagram 1: General Workflow for Amide Coupling

G cluster_0 Reaction Setup cluster_1 Reaction and Work-up cluster_2 Purification and Analysis A 2,4,5-Trifluoro-3-methoxy- 6-nitrobenzoic acid F Stir at 0°C to Room Temperature A->F B Amine (Primary or Secondary) B->F C Coupling Reagent (e.g., HBTU, HATU) C->F D Non-nucleophilic Base (e.g., DIPEA) D->F E Anhydrous Aprotic Solvent (e.g., DMF, DCM) E->F G Aqueous Work-up (e.g., NaHCO3, Brine washes) F->G H Column Chromatography G->H I Characterization (NMR, MS, etc.) H->I

Caption: Workflow for amide synthesis.

Protocol 1.1: Amidation using HBTU/DIPEA

This protocol describes a general procedure for the coupling of this compound with a primary or secondary amine using O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and N,N-Diisopropylethylamine (DIPEA).

Materials:

  • This compound

  • Amine of choice (1.1 eq)

  • HBTU (1.2 eq)

  • DIPEA (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF (or DCM), add the desired amine (1.1 eq) and DIPEA (2.5 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add HBTU (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution (3x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 1: Reagent Stoichiometry and Roles

ReagentMolar EquivalentsRole
This compound1.0Carboxylic acid substrate
Amine1.1Nucleophile
HBTU1.2Coupling reagent to activate the carboxylic acid
DIPEA2.5Non-nucleophilic base to neutralize generated acids and facilitate coupling
Anhydrous DMF/DCM-Aprotic solvent

Section 2: Esterification of the Carboxylic Acid

Esterification provides another avenue for derivatization, yielding products that can have altered pharmacokinetic properties or serve as intermediates for further synthetic elaborations. For an electron-deficient benzoic acid, classical Fischer esterification under strongly acidic conditions is a viable approach.

Scientific Rationale

Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[7] To drive the equilibrium towards the ester product, it is common to use a large excess of the alcohol or to remove the water formed during the reaction, for instance, by azeotropic distillation.[8] For a substrate like this compound, the presence of the electron-withdrawing groups can make the carboxylic acid more acidic, but it also deactivates the carbonyl oxygen towards protonation, which is a key step in the mechanism. Therefore, forcing conditions such as elevated temperatures and a strong acid catalyst are often necessary.

Diagram 2: Fischer Esterification Mechanism

G A Carboxylic Acid (R-COOH) D Protonation of Carbonyl Oxygen A->D B Alcohol (R'-OH) E Nucleophilic Attack by Alcohol B->E C Acid Catalyst (e.g., H2SO4) C->D + H+ D->E F Proton Transfer E->F G Elimination of Water F->G G->C + H2O, H+ H Deprotonation G->H I Ester (R-COOR') H->I

Caption: Fischer esterification pathway.

Protocol 2.1: Acid-Catalyzed Esterification

This protocol details a standard Fischer esterification procedure using sulfuric acid as the catalyst and the alcohol as both the reactant and solvent.

Materials:

  • This compound

  • Alcohol of choice (e.g., methanol, ethanol; large excess)

  • Concentrated sulfuric acid (catalytic amount, e.g., 0.1 eq)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend this compound (1.0 eq) in the desired alcohol (used as solvent).

  • Carefully add concentrated sulfuric acid (catalytic amount) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 6-24 hours. The progress of the reaction can be monitored by TLC or LC-MS.

  • After cooling to room temperature, remove the excess alcohol under reduced pressure.

  • Dissolve the residue in ethyl acetate and carefully wash with saturated aqueous NaHCO₃ solution to neutralize the acid catalyst.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude ester by recrystallization or column chromatography.

Table 2: Key Parameters for Fischer Esterification

ParameterCondition/ReagentRationale
CatalystConcentrated H₂SO₄Protonates the carbonyl oxygen, activating it for nucleophilic attack.
AlcoholLarge excessActs as both reactant and solvent, driving the equilibrium forward.
TemperatureRefluxProvides the necessary activation energy for the reaction.
Work-upNaHCO₃ washNeutralizes the strong acid catalyst.

Section 3: Nucleophilic Aromatic Substitution (SNAr)

The highly electron-deficient aromatic ring of this compound is primed for nucleophilic aromatic substitution. The fluorine atoms are good leaving groups, and their departure is facilitated by the strong electron-withdrawing effect of the nitro group and the other fluorine atoms, which stabilize the intermediate Meisenheimer complex.[9][10]

Scientific Rationale

SNAr reactions proceed via a two-step addition-elimination mechanism. The rate-determining step is typically the initial attack of the nucleophile on the aromatic ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this complex is enhanced by electron-withdrawing groups positioned ortho and para to the site of attack.[10]

In this compound, the fluorine atom at the C4 position is para to the strongly electron-withdrawing nitro group, making it the most likely site for nucleophilic attack. The fluorine at C2 is ortho to the nitro group, also activating it, but it is more sterically hindered by the adjacent carboxylic acid and methoxy groups. The fluorine at C5 is meta to the nitro group and thus less activated. Therefore, regioselective substitution at the C4 position is predicted.

Diagram 3: Regioselectivity in SNAr

G A 2,4,5-Trifluoro-3-methoxy- 6-nitrobenzoic acid E Meisenheimer Complex (Attack at C4) A->E B Nucleophile (e.g., R2NH) B->E C Base (e.g., K2CO3, Et3N) C->E D Polar Aprotic Solvent (e.g., DMF, DMSO) D->E E->A Resonance Stabilization by NO2 group F Elimination of Fluoride E->F G 4-Substituted Product (Major) F->G

Caption: Predicted SNAr at the C4 position.

Protocol 3.1: SNAr with an Amine Nucleophile

This protocol outlines a method for the regioselective displacement of the C4 fluorine with a primary or secondary amine.

Materials:

  • This compound

  • Amine nucleophile (e.g., morpholine, piperidine; 2.0-3.0 eq)

  • Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0-3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DMF or DMSO.

  • Add the amine nucleophile (2.0-3.0 eq) and the base (K₂CO₃ or Et₃N, 2.0-3.0 eq).

  • Heat the reaction mixture to 60-100 °C and stir for 2-12 hours. Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 3: Conditions for Regioselective SNAr

ParameterCondition/ReagentRationale
NucleophileAmine (2.0-3.0 eq)Displaces the most activated fluorine atom. Excess is used to drive the reaction.
BaseK₂CO₃ or Et₃NScavenges the HF generated during the reaction.
SolventDMF or DMSOPolar aprotic solvent stabilizes the charged Meisenheimer intermediate.
Temperature60-100 °CProvides the necessary activation energy for nucleophilic attack.

Conclusion

The protocols outlined in this application note provide a robust framework for the derivatization of this compound. By employing standard and reliable synthetic methodologies, researchers can efficiently generate libraries of novel amides, esters, and SNAr products. These derivatives are valuable for exploring structure-activity relationships in drug discovery and for the development of new agrochemicals. The provided scientific rationale behind each protocol is intended to empower scientists to adapt and optimize these conditions for their specific synthetic targets.

References

  • MySkinRecipes. 2,4,5-Trifluoro-3-methoxybenzoic acid. [Link]

  • ResearchGate. Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. [Link]

  • National Center for Biotechnology Information. Concerted Nucleophilic Aromatic Substitutions. [Link]

  • National Center for Biotechnology Information. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. [Link]

  • PubMed Central. Concerted Nucleophilic Aromatic Substitution Reactions. [Link]

  • Royal Society of Chemistry. TFPN-mediated racemization/epimerization-free amide and peptide bond formation. [Link]

  • Chemistry Stack Exchange. How to explain regioselectivity in nucleophilic aromatic substitution. [Link]

  • Organic Chemistry Portal. A New Condensation Reaction for the Synthesis of Carboxylic Esters from Nearly Equimolar Amounts of Carboxylic Acids and Alcohols Using 2-Methyl-6-nitrobenzoic Anhydride. [Link]

  • Aapptec. Coupling Reagents. [Link]

  • ScienceDirect. Recent development of peptide coupling reagents in organic synthesis. [Link]

  • Chemistry LibreTexts. 15.2: Regioselectivity in Electrophilic Aromatic Substitution. [Link]

  • MDPI. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. [Link]

  • ResearchGate. Direct Synthesis of Enamides via Electrophilic Activation of Amides. [Link]

  • Chemistry LibreTexts. 3: Esterification (Experiment). [Link]

  • PubMed. Esterification of perfluorinated carboxylic acids with bromomethyl aromatic compounds for gas chromatography combined with laser ionization mass spectrometry. [Link]

  • ResearchGate. Chemoselective α-Trifluoroacetylation of Amides Using Highly Electrophilic Trifluoroacetic Anhydrides and 2,4,6-Collidine | Request PDF. [Link]

  • ResearchGate. Direct Esterification of Carboxylic Acids with Perfluorinated Alcohols Mediated by XtalFluor-E | Request PDF. [Link]

  • Organic Chemistry Portal. Ester synthesis by esterification. [Link]

  • American Chemical Society. Peptide Coupling Reagents, More than a Letter Soup. [Link]

  • Indo American Journal of Pharmaceutical Research. synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p. [Link]

  • Google Patents.
  • MDPI. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. [Link]

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Topic: High-Purity Recovery of 2,4,5-Trifluoro-3-methoxy-6-nitrobenzoic Acid via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This application note provides a detailed framework and experimental protocols for the purification of 2,4,5-Trifluoro-3-methoxy-6-nitrobenzoic acid, a potentially valuable intermediate in pharmaceutical and agrochemical synthesis.[1][2] Given the stringent purity requirements for such applications, recrystallization remains a critical and cost-effective purification method.[3] This guide moves beyond a single, rigid protocol. Instead, it establishes a systematic, first-principles approach to solvent selection and methods optimization, empowering researchers to achieve high-purity crystalline material. We present methodologies for both single-solvent and two-solvent (antisolvent) recrystallization systems, complete with troubleshooting guidance and characterization checkpoints. The causality behind each step is explained to provide a deeper understanding of the purification process.

Introduction: The Imperative for Purity

This compound is a highly functionalized aromatic compound. The presence of trifluoro-, methoxy-, nitro-, and carboxylic acid moieties suggests its utility as a versatile building block in medicinal chemistry and materials science. In the synthesis of Active Pharmaceutical Ingredients (APIs), for instance, even trace impurities can alter biological activity, affect crystal habit, and compromise patient safety.[3] Recrystallization is a fundamental purification technique that separates a target compound from its impurities based on differences in solubility.[4] The core principle relies on dissolving the impure solid in a hot solvent and allowing it to cool, whereupon the desired compound crystallizes out in a purer form, leaving impurities behind in the solution.[5]

This document provides a comprehensive guide to developing a robust recrystallization protocol for this specific molecule, beginning with the logical selection of an appropriate solvent system.

The Science of Solvent Selection: A First-Principles Approach

The success of any recrystallization hinges on the choice of solvent. An ideal solvent should exhibit steep solubility vs. temperature curve for the target compound—that is, it should dissolve the compound readily at high temperatures but poorly at low temperatures.[6] Furthermore, it should either fail to dissolve impurities at high temperatures or keep them fully dissolved upon cooling.

For this compound, the molecular structure offers clues for solvent selection. The polar carboxylic acid and nitro groups suggest solubility in polar solvents like alcohols, while the fluorinated aromatic ring provides some non-polar character. A systematic screening is therefore essential.

Protocol 2.1: Systematic Solvent Screening
  • Preparation: Place approximately 20-30 mg of the crude this compound into several small test tubes.

  • Solvent Addition (Room Temp): To each tube, add a different candidate solvent (see Table 1) dropwise, starting with 0.5 mL. Agitate the mixture. A good candidate solvent will not dissolve the compound at room temperature.[7] If the compound dissolves readily, that solvent is unsuitable for single-solvent recrystallization but may be useful in a two-solvent system.

  • Heating: For solvents that do not dissolve the compound at room temperature, gently heat the test tube in a sand or water bath while stirring. Continue to add the solvent in small portions until the solid just dissolves. Note the amount of solvent required. An effective solvent will dissolve the compound near its boiling point in a reasonable volume.

  • Cooling & Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice-water bath for at least 15 minutes.[6] Observe the quantity and quality of the crystals formed. Induce crystallization by scratching the inside of the tube with a glass rod if necessary.

  • Selection: The best solvent is the one that dissolves the compound completely when hot but yields a large amount of high-quality, crystalline precipitate upon cooling.

SolventPolarityBoiling Point (°C)Rationale & Expected BehaviorSuitability
Water High100The carboxylic acid group may impart slight solubility, but the fluorinated aromatic ring will likely render it poorly soluble. Excellent potential as an antisolvent.[8]Poor (Single); Excellent (Antisolvent)
Ethanol High78Alcohols are often excellent solvents for nitrobenzoic acids.[9] Likely to show a good solubility curve.High
Methanol High65Similar to ethanol, often shows high solubility for polar aromatic acids.[9]High
Isopropanol Medium82A good alternative to ethanol, with a slightly higher boiling point.High
Ethyl Acetate Medium77The ester functionality can be effective for compounds with mixed polarity.Medium
Toluene Low111The aromatic nature may help dissolve the ring structure, but polarity is likely too low for the acid and nitro groups.Low
Heptane/Hexane Low98 / 69Non-polar solvents. Unlikely to dissolve the compound. May be useful for washing away non-polar impurities.Very Low (Solvent); Possible (Wash)
Table 1: Candidate Solvents for Recrystallization Screening.

Experimental Protocols for Purification

Based on the solvent screening, proceed with either the single-solvent or two-solvent protocol. The two-solvent method is often employed when no single solvent has the ideal solubility properties.[6]

Workflow for Recrystallization

G cluster_prep Preparation cluster_decision Method Selection cluster_single Single-Solvent Method cluster_two Two-Solvent Method cluster_finish Isolation & Analysis crude Crude Product screening Solvent Screening (Protocol 2.1) crude->screening decision Ideal Solvent Found? screening->decision dissolve1 Dissolve in Minimum Hot Solvent decision->dissolve1 Yes dissolve2 Dissolve in Good Solvent (e.g., Ethanol) decision->dissolve2 No filter1 Hot Gravity Filtration (if insoluble impurities) dissolve1->filter1 cool1 Slow Cooling & Crystallization filter1->cool1 isolate Isolate Crystals (Vacuum Filtration) cool1->isolate add_anti Add Hot Antisolvent (e.g., Water) to Cloud Point dissolve2->add_anti reheat Reheat to Clarity add_anti->reheat cool2 Slow Cooling & Crystallization reheat->cool2 cool2->isolate wash Wash with Cold Solvent isolate->wash dry Dry Under Vacuum wash->dry pure Pure Crystalline Product dry->pure

Caption: Recrystallization workflow from crude product to pure crystals.

Protocol 3.1: Single-Solvent Recrystallization (e.g., with Isopropanol)
  • Dissolution: Place the crude solid (e.g., 5.0 g) in an appropriately sized Erlenmeyer flask with a stir bar. Add a small portion of the chosen solvent (e.g., 20 mL of isopropanol) and heat the mixture to a gentle boil on a stirrer hotplate.

  • Achieve Saturation: Continue adding the hot solvent in small portions until the solid is completely dissolved. It is critical to add only the minimum amount of solvent necessary to achieve dissolution to ensure maximum recovery.[6]

  • Decolorization (Optional): If the solution is colored by soluble impurities, remove it from the heat, allow it to cool slightly, and add a small amount (1-2% by weight) of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • Hot Gravity Filtration: If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to filter the hot solution into a clean, pre-heated Erlenmeyer flask. This step prevents premature crystallization of the product in the funnel.[10]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on an insulated surface (e.g., a cork ring). Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice-water bath for 30 minutes to maximize crystal yield.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals in the funnel with a small amount of ice-cold solvent to remove any residual soluble impurities adhering to the crystal surfaces.

  • Drying: Dry the crystals in a vacuum oven at a temperature well below the compound's melting point (e.g., 50-60 °C) until a constant weight is achieved.

Protocol 3.2: Two-Solvent (Antisolvent) Recrystallization (e.g., Ethanol/Water)
  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of the "good" solvent (e.g., hot ethanol) at its boiling point, as described in Protocol 3.1.

  • Antisolvent Addition: While keeping the solution hot, add the "poor" solvent or antisolvent (e.g., hot water) dropwise until the solution becomes persistently cloudy (the cloud point). This indicates the solution is saturated.[4]

  • Clarification: Add a few drops of the "good" solvent (hot ethanol) until the solution becomes clear again.

  • Crystallization, Isolation, and Drying: Follow steps 5-8 from Protocol 3.1. For washing (step 7), use a cold mixture of the two solvents in the approximate ratio used for the crystallization.

Purity Assessment & Characterization

A successful recrystallization must be validated by analytical methods.

  • Melting Point Analysis: A pure compound will have a sharp, narrow melting point range. Compare the melting point of the crude starting material with the recrystallized product. The parent compound, 2,4,5-Trifluoro-3-methoxybenzoic acid, has a melting point of 105-112 °C.[2] The addition of a nitro group is expected to significantly increase this value due to stronger intermolecular forces. A sharp range (e.g., 1-2 °C) for the final product indicates high purity.

  • Chromatography (HPLC, TLC): High-Performance Liquid Chromatography (HPLC) can provide quantitative data on purity. Thin-Layer Chromatography (TLC) offers a rapid qualitative assessment.

  • Spectroscopy (NMR, IR): Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be used to confirm the chemical structure and identify any remaining impurities.

Troubleshooting Common Recrystallization Issues

ProblemProbable Cause(s)Recommended Solution(s)
Oiling Out The compound's melting point is lower than the boiling point of the solvent; Solution is cooled too rapidly; Solution is supersaturated.Reheat the mixture and add more solvent. Try a lower-boiling point solvent. Ensure slow cooling.
No Crystals Form Too much solvent was used; The solution was not cooled sufficiently; The compound is very soluble even in cold solvent.Boil off some of the solvent to increase concentration. Scratch the inner wall of the flask with a glass rod. Add a seed crystal of the pure compound. Cool in a colder bath (e.g., dry ice/acetone).
Low Recovery Too much solvent was used; Crystals were filtered while the solution was still warm; The compound is significantly soluble in the cold solvent.Use the minimum amount of hot solvent. Ensure the solution is thoroughly cooled in an ice bath before filtration. Select a solvent in which the compound has lower cold-temperature solubility.
Colored Crystals Colored impurities were not removed.Use activated charcoal during the dissolution step (Protocol 3.1, Step 3). Repeat the recrystallization.
Table 2: A guide to troubleshooting common issues in recrystallization.

References

  • Google Patents. Process for recovering 3-nitrobenzoic acid.
  • PraxiLabs. (2022).
  • SciSpace. Recrystallization of Active Pharmaceutical Ingredients.
  • Quora. (2018). How can you separate ortho-nitrobenzoic acid and para-nitrobenzoic acid?.
  • Journal of the Korean Institute of Chemical Engineers. Recrystallization of Pharmaceutical Compounds using the Supercritical Antisolvent Process.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
  • ACS Publications. Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents.
  • ACS Publications.
  • Google Patents.
  • University of Rochester, Department of Chemistry.
  • University of Calgary, Department of Chemistry.
  • FranklyChemistry via YouTube. (2013). Aromatic 3b.
  • Chem-Impex. 2,4,5-Trifluoro-3-methoxybenzoic acid.
  • MySkinRecipes. 2,4,5-Trifluoro-3-methoxybenzoic acid.
  • Journal of Chemical Research. The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids.

Sources

Application Notes and Protocols for the Purity Analysis of 2,4,5-Trifluoro-3-methoxy-6-nitrobenzoic acid by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,4,5-Trifluoro-3-methoxy-6-nitrobenzoic acid is a novel, highly functionalized aromatic compound with potential applications in pharmaceutical and agrochemical research and development. The precise substitution pattern of fluorine, methoxy, nitro, and carboxylic acid groups on the benzene ring suggests that this molecule may serve as a key building block in the synthesis of complex chemical entities. As with any active pharmaceutical ingredient (API) or advanced intermediate, ensuring its chemical purity is of paramount importance for safety, efficacy, and regulatory compliance. High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of such compounds due to its high resolution, sensitivity, and quantitative accuracy.

This document provides a comprehensive guide to developing and validating a robust reversed-phase HPLC (RP-HPLC) method for the purity determination of this compound. The protocols outlined herein are designed for researchers, analytical scientists, and quality control professionals. We will delve into the rationale behind the methodological choices, provide a step-by-step protocol, and discuss method validation in accordance with the International Council for Harmonisation (ICH) guidelines.

Physicochemical Properties and Chromatographic Considerations

A thorough understanding of the analyte's physicochemical properties is the foundation of logical HPLC method development. While experimental data for this compound (CAS 149707-41-5) is not extensively available in the public domain, we can infer its likely behavior based on its structural moieties.

Structure:

  • Acidity: The presence of the carboxylic acid group (-COOH) makes the molecule acidic. The pKa is expected to be lower than that of benzoic acid (pKa ≈ 4.2) due to the electron-withdrawing effects of the three fluorine atoms and the nitro group. A lower pKa means the compound will be ionized at a lower pH. For optimal retention and peak shape in RP-HPLC, it is crucial to suppress this ionization by maintaining the mobile phase pH at least 1.5 to 2 units below the pKa.

  • Polarity and Solubility: The molecule possesses both polar (carboxylic acid, nitro group, methoxy group) and non-polar (fluorinated aromatic ring) characteristics. The presence of multiple polar groups suggests some solubility in polar organic solvents like methanol and acetonitrile. Studies on similar nitrobenzoic acid derivatives have shown good solubility in these solvents, making them suitable for use in the mobile phase and as sample diluents[1].

  • UV Absorbance: The aromatic ring, nitro group, and carboxylic acid are all chromophores that absorb ultraviolet (UV) light. Nitroaromatic compounds typically exhibit strong UV absorbance, often with maxima in the range of 250-280 nm[2]. A diode array detector (DAD) or a photodiode array (PDA) detector is ideal for determining the optimal detection wavelength during method development.

HPLC Method Development Strategy

Our strategy will focus on reversed-phase chromatography, which is well-suited for separating moderately polar to non-polar compounds.

Logical Flow of Method Development

Caption: A logical workflow for HPLC method development.

Selection of Chromatographic Parameters: The "Why"
  • Column: A C18 (octadecylsilane) column is the workhorse of reversed-phase HPLC and a logical starting point. The non-polar stationary phase will interact with the aromatic ring of the analyte. A standard dimension of 4.6 x 150 mm with 5 µm particles offers a good balance between efficiency and backpressure.

  • Mobile Phase:

    • Aqueous Component: Deionized water with a pH-adjusting acid. Phosphoric acid or formic acid are common choices. Formic acid is volatile and suitable for LC-MS applications. Given the acidic nature of the analyte, an acidic mobile phase is essential to ensure the carboxylic acid group is protonated (-COOH) rather than ionized (-COO-). This minimizes peak tailing and improves retention. A starting pH of around 2.5-3.0 is recommended.

    • Organic Component: Acetonitrile and methanol are the most common organic modifiers. Acetonitrile generally offers lower viscosity (and thus lower backpressure) and different selectivity compared to methanol[3][4]. It is advisable to screen both during method development.

  • Detection: UV detection is appropriate for this chromophoric molecule. An initial detection wavelength of 254 nm is a good starting point, as many aromatic compounds have significant absorbance at this wavelength. A DAD/PDA detector should be used to scan a broad range (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax) for the parent compound and any potential impurities.

  • Temperature: A constant column temperature, typically between 25°C and 40°C, should be maintained to ensure reproducible retention times.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (purity ≥ 99.5%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Phosphoric acid (or Formic acid), analytical grade

  • 0.45 µm syringe filters (PTFE or other compatible material)

Instrumentation

A standard HPLC system equipped with:

  • Degasser

  • Binary or Quaternary Pump

  • Autosampler

  • Thermostatted Column Compartment

  • Diode Array Detector (DAD) or Photodiode Array (PDA) Detector

  • Chromatography Data System (CDS)

Protocol 1: Preparation of Solutions
  • Mobile Phase A (Aqueous): To 1000 mL of deionized water, add 1.0 mL of phosphoric acid (or formic acid) to achieve a pH of approximately 2.5. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B (Organic): Acetonitrile (HPLC grade).

  • Sample Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.

  • Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the sample diluent.

  • Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the test sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent. Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.

Protocol 2: Chromatographic Analysis

The following table summarizes the recommended starting chromatographic conditions.

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmGood starting point for reversed-phase separation of aromatic compounds.
Mobile Phase A: Water with 0.1% Phosphoric AcidB: AcetonitrileAcid suppresses ionization of the analyte; Acetonitrile is a common organic modifier.
Elution Mode Isocratic (start with 50% B) or GradientIsocratic is simpler; Gradient may be needed to resolve impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30°CEnsures reproducible retention times.
Injection Vol. 10 µLA typical injection volume.
Detector DAD/PDA at 254 nm (scan 200-400 nm)Allows for identification of λmax and peak purity analysis.

Gradient Elution Program (if needed):

Time (min)%B (Acetonitrile)
0.030
20.090
25.090
25.130
30.030
Protocol 3: Method Validation

Once the method is optimized, it must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose[5][6][7].

Validation Workflow:

ValidationWorkflow Specificity Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy Range->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness

Caption: Key parameters for HPLC method validation as per ICH Q2(R1).

Summary of Validation Parameters:

ParameterProcedureAcceptance Criteria
Specificity Analyze blank, placebo (if applicable), and spiked samples. Perform peak purity analysis using DAD.The peak for the analyte should be free from interference from other components.
Linearity Analyze at least five concentrations over the range of 50% to 150% of the working concentration.Correlation coefficient (r²) ≥ 0.999.
Range The range demonstrated in the linearity study.
Accuracy Perform recovery studies by spiking a known amount of analyte into a blank matrix at three levels (e.g., 80%, 100%, 120%).Mean recovery should be within 98.0% to 102.0%.
Precision Repeatability: Six replicate injections of the sample solution.Intermediate Precision: Analysis on different days, with different analysts, or on different equipment.Relative Standard Deviation (RSD) should be ≤ 2.0%.
LOD & LOQ Determined based on signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.
Robustness Intentionally vary method parameters (e.g., pH ±0.2, column temperature ±5°C, mobile phase composition ±2%).System suitability parameters should remain within acceptable limits.

System Suitability

Before each analytical run, a system suitability test (SST) must be performed to ensure the chromatographic system is performing adequately. This is a requirement of the United States Pharmacopeia (USP) General Chapter <621>[1][8].

SST Protocol:

  • Inject the blank (diluent) once to ensure no carryover.

  • Inject the working standard solution five times.

Acceptance Criteria:

ParameterAcceptance Limit
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% for 5 replicate injections

Data Analysis and Purity Calculation

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Formula:

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Conclusion

This application note provides a comprehensive framework for the development and validation of a reversed-phase HPLC method for the purity analysis of this compound. By systematically approaching column and mobile phase selection, and adhering to the validation principles outlined in ICH guidelines, a reliable and robust analytical method can be established. This will ensure the quality and consistency of this novel chemical entity in research and development settings.

References

  • United States Pharmacopeia.
  • Zhang, L., et al. (2018). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids.
  • ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005).
  • BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC)
  • Agilent Technologies. (2022).
  • United States Pharmacopeia. (2021).
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Patel, K., et al. (2009). Development of a New SPME-HPLC-UV Method for the Analysis of Nitro Explosives on Reverse Phase Amide Column and Application to Analysis of Aqueous Samples.
  • LCGC International. (2024). Are You Sure You Understand USP <621>?
  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • International Council for Harmonisation. (2023). ICH Q2(R2)
  • Starodub. (2024). Revised ICH Guideline Q2(R1)
  • Popa, G., & Spafiu, F. (2003). DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION. Analytical Letters, 36(11), 2439-2452.
  • Sigma-Aldrich.
  • BenchChem.
  • Sigma-Aldrich. Developing HPLC Methods.
  • MicroSolv Technology Corporation. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC.
  • Thermo Fisher Scientific. (2014). Fast analysis of benzoic acids using a reversed-phase HPLC-UV method.
  • BenchChem. (2025).
  • SIELC Technologies. HPLC Method for Benzoic Acid.

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Application Notes & Protocols: Synthesis of Amides from 2,4,5-Trifluoro-3-methoxy-6-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of a Highly Functionalized Substrate

The formation of the amide bond is arguably the most performed reaction in medicinal chemistry and drug development, serving as the linchpin in countless pharmaceutical agents.[1][2] The direct coupling of a carboxylic acid and an amine is a kinetically slow process, necessitating the activation of the carboxyl group to facilitate nucleophilic attack by the amine.[3][4]

This guide focuses on the synthesis of amides from 2,4,5-Trifluoro-3-methoxy-6-nitrobenzoic acid , a substrate whose rich functionalization presents unique synthetic challenges. The presence of multiple electron-withdrawing fluorine atoms and a nitro group significantly acidifies the carboxylic acid proton but also deactivates the aromatic ring and can influence the nucleophilicity of the carboxylate. These electronic effects, combined with potential steric hindrance, demand a careful and rational selection of coupling reagents and reaction conditions to achieve high yields and purity.[5]

These application notes provide a detailed comparative analysis and step-by-step protocols for two robust and widely adopted coupling methodologies: the carbodiimide-based EDC/HOBt system and the highly efficient uronium salt-based HATU reagent. The objective is to equip researchers with the expertise to select the optimal strategy and troubleshoot potential issues when working with this and similarly challenging substrates.

The Core Principle: Carboxylic Acid Activation

Amide bond formation hinges on converting the carboxylic acid's hydroxyl group into a better leaving group, thereby creating a highly electrophilic acylating agent that is readily attacked by the amine nucleophile.[4][6] The choice of activating agent is the most critical parameter influencing the reaction's success.

  • Carbodiimides (e.g., EDC): These are "zero-length" coupling agents that react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[7][8] This intermediate is susceptible to side reactions, most notably rearrangement to a stable N-acylurea byproduct. To mitigate this and reduce potential racemization in chiral substrates, an additive like 1-Hydroxybenzotriazole (HOBt) is crucial.[8][9][10][11] HOBt intercepts the O-acylisourea to form an HOBt-active ester, which is more stable and efficiently reacts with the amine.[12][13]

  • Uronium/Aminium Salts (e.g., HATU): Reagents like HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) are among the most effective coupling reagents, especially for sterically hindered substrates or poorly nucleophilic amines.[5][14] In the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA), HATU reacts with the carboxylate to form a highly reactive OAt-active ester, which rapidly undergoes aminolysis to form the desired amide.[12][15]

G cluster_0 General Amide Synthesis Workflow A Starting Materials (Acid, Amine) B Reagent Selection (Coupling Agent, Base, Solvent) A->B C Carboxylic Acid Activation (0°C to RT) B->C D Nucleophilic Attack by Amine C->D E Reaction Monitoring (TLC / LC-MS) D->E F Aqueous Workup (Quench, Extract, Wash) E->F G Purification (Chromatography / Recrystallization) F->G H Pure Amide Product G->H G Acid R-COOH Isourea O-Acylisourea (Reactive Intermediate) Acid->Isourea + EDC EDC EDC HOBt_Ester HOBt Active Ester (More Stable) Isourea->HOBt_Ester + HOBt (Fast) Amide Amide Product Isourea->Amide + R'-NH₂ (Direct but slower) NAcylurea N-Acylurea (Side Product) Isourea->NAcylurea Rearrangement (Slow, Undesired) HOBt HOBt HOBt_Ester->Amide + R'-NH₂ Amine R'-NH₂ Urea EDC-Urea (Byproduct)

Caption: Mechanism of EDC/HOBt mediated amide coupling.

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary, 1.1–1.2 equiv)

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride, 1.2–1.5 equiv)

  • HOBt (1-Hydroxybenzotriazole, 1.2–1.5 equiv)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0–3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard workup reagents (Ethyl Acetate, 1N HCl, sat. aq. NaHCO₃, brine)

Step-by-Step Procedure:

  • Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 equiv), HOBt (1.2 equiv), and the desired amine (1.1 equiv). [16]2. Dissolution: Dissolve the mixture in anhydrous DMF (to a concentration of 0.1–0.5 M).

  • Cooling: Cool the solution to 0 °C in an ice-water bath with magnetic stirring.

  • Activation: Add EDC·HCl (1.2 equiv) to the reaction mixture in one portion.

  • Base Addition: Add DIPEA (2.5 equiv) dropwise to the cold solution. The mixture may become thicker.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4–24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

  • Workup:

    • Upon completion, quench the reaction by adding water.

    • Dilute the mixture with a larger volume of ethyl acetate.

    • Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x). This removes the base, unreacted HOBt, and the water-soluble urea byproduct. [12]9. Isolation & Purification:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the resulting crude solid or oil by flash column chromatography on silica gel or by recrystallization to yield the pure amide. [17][18]

Protocol 2: Amide Synthesis using HATU

This protocol is the preferred method for challenging couplings, including those with sterically hindered amines or electron-deficient anilines, where the EDC/HOBt method may be sluggish or fail. [5] Principle: The carboxylic acid is deprotonated by a non-nucleophilic base (DIPEA). The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester, which rapidly acylates the amine. [12]This method is known for its high efficiency and fast reaction times. [14]

G Acid R-COOH Carboxylate R-COO⁻ Acid->Carboxylate + DIPEA Base DIPEA OAt_Ester OAt-Active Ester (Highly Reactive) Carboxylate->OAt_Ester + HATU HATU HATU Amide Amide Product OAt_Ester->Amide + R'-NH₂ TMU Tetramethylurea (Byproduct) OAt_Ester->TMU releases HOAt HOAt OAt_Ester->HOAt releases Amine R'-NH₂

Caption: Mechanism of HATU mediated amide coupling.

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary, 1.1–1.2 equiv)

  • HATU (1.1–1.2 equiv)

  • Diisopropylethylamine (DIPEA) (2.0–4.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard workup reagents (Ethyl Acetate, 1N HCl, sat. aq. NaHCO₃, brine)

Step-by-Step Procedure:

  • Preparation: In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF (0.1–0.5 M). [19]2. Cooling: Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add DIPEA (3.0 equiv) dropwise to the stirred solution.

  • Pre-activation: Allow the mixture to stir at 0 °C for 15–30 minutes. This pre-activation step is crucial for forming the active ester.

  • Amine Addition: Add the amine (1.1 equiv), either neat or as a solution in a small amount of anhydrous DMF.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1 to 12 hours. HATU-mediated reactions are often significantly faster than EDC couplings.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Upon completion, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x). [12]9. Isolation & Purification:

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

References

  • Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate Chemistry. Available at: [Link]

  • Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Semantic Scholar. Available at: [Link]

  • Singh, R. P., et al. (2007). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. Available at: [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Common Organic Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Carbodiimide. Wikipedia. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Amide Formation: Why HOBt is a Preferred Condensation Reagent. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. Available at: [Link]

  • Khan Academy. (n.d.). Preparation of amides using DCC. Khan Academy. Available at: [Link]

  • Peptidetech. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions. Peptidetech. Available at: [Link]

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  • Encyclopedia.pub. (2023). Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.pub. Available at: [Link]

  • Cadoni, R. (n.d.). Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective c - IRIS. IRIS. Available at: [Link]

  • L. A. Carpino, et al. (2002). Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

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  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • ResearchGate. (2020). What is the best technique for amide purification?. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). One-pot activation and amidation of carboxylic acids with acetylene. ResearchGate. Available at: [Link]

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Organic Synthesis. Available at: [Link]

  • Sabatini, M. T., et al. (2017). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PMC - NIH. Available at: [Link]

  • WIPO Patentscope. (2015). WO/2015/053961 PROCESS FOR REMOVING AMIDE IMPURITIES IN AROMATIC CARBOXYLIC ACIDS. WIPO Patentscope. Available at: [Link]

  • Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?. Biotage. Available at: [Link]

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  • Synfacts. (2018). Triflic Anhydride Promoted Synthesis of Primary Amides and their Conversion into Nitriles. Thieme Chemistry. Available at: [Link]

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Reduction of the nitro group in 2,4,5-Trifluoro-3-methoxy-6-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Strategic Reduction of the Nitro Group in 2,4,5-Trifluoro-3-methoxy-6-nitrobenzoic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction: Navigating the Selective Reduction of a Polysubstituted Nitroarene

The transformation of an aromatic nitro group into a primary amine is a cornerstone of modern organic synthesis, particularly in the construction of pharmaceutical intermediates and complex molecular scaffolds. The resulting aniline moiety is a versatile precursor for a vast array of subsequent reactions. This guide focuses on the specific and nuanced reduction of this compound to its corresponding amine, 2,4,5-Trifluoro-3-methoxy-6-aminobenzoic acid.

The substrate presents a unique set of challenges that demand a carefully considered reduction strategy. The presence of multiple, strongly electron-withdrawing fluorine atoms on the aromatic ring influences the reactivity of the nitro group. Furthermore, any viable protocol must exhibit high chemoselectivity, leaving the carboxylic acid functionality intact and, critically, avoiding hydrodehalogenation (the undesired removal of fluorine atoms), which can be a significant side reaction under harsh reductive conditions.[1]

This document, written from the perspective of a senior application scientist, provides a detailed analysis of suitable reduction methodologies. It moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale for procedural choices. We will explore two robust, field-proven protocols—one employing Tin(II) chloride and another using elemental iron—that offer high selectivity and yield for this transformation.

Comparative Analysis of Reduction Methodologies

The choice of a reducing agent is paramount to the success of this synthesis. Several common methods exist for nitro group reduction, but not all are suitable for our highly functionalized substrate.[2]

  • Catalytic Hydrogenation: While highly efficient and atom-economical, standard catalytic hydrogenation with reagents like Palladium on carbon (Pd/C) presents a significant risk of dehalogenation, particularly with aryl halides.[1][3] While catalysts like Raney Nickel are sometimes used to mitigate this risk, the potential for side reactions necessitates careful screening and optimization.[1] Catalytic transfer hydrogenation, which uses a hydrogen donor in place of H₂ gas, offers an alternative but still requires careful catalyst selection to ensure chemoselectivity.[4][5][6]

  • Metal Hydrides: Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) are generally unsuitable for the reduction of aromatic nitro compounds to anilines, as they tend to produce azo products.[1][7] Furthermore, they would readily reduce the carboxylic acid group, violating the requirement for chemoselectivity.

  • Metal-in-Acid Reductions: The use of easily oxidized metals such as iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium is a classic and highly reliable method for nitroarene reduction.[7][8] These methods are renowned for their excellent chemoselectivity, leaving carbonyls, esters, and carboxylic acids untouched.[9] This makes them prime candidates for the reduction of this compound.

Based on this analysis, metal-in-acid reductions offer the most promising combination of selectivity, reliability, and operational simplicity for this specific transformation.

Data Summary: Comparison of Leading Reduction Strategies
Method Primary Reagents Selectivity over -COOH Risk of Dehalogenation Waste Stream Key Advantages Primary Disadvantages
Tin(II) Chloride Reduction SnCl₂·2H₂O, Acid/SolventExcellent[9]LowStoichiometric Tin SaltsMild conditions, high chemoselectivityPoor atom economy, heavy metal waste
Iron Reduction Fe powder, HCl/NH₄ClExcellent[1]Very LowIron Oxides/SaltsCost-effective, robust, environmentally benign metalHeterogeneous reaction, can require heat
Catalytic Hydrogenation H₂, Pd/C or Raney NiExcellentHigh with Pd/C, lower with Raney Ni[1]Minimal (catalyst)High atom economy, clean reactionRisk of dehalogenation, requires pressure equipment

Visualizing the Transformation and Workflow

A clear understanding of the overall process is crucial for successful execution. The following diagrams illustrate the chemical reaction and a generalized experimental workflow.

Caption: Chemical reduction of the nitrobenzoic acid to the aminobenzoic acid.

experimental_workflow cluster_reaction Reaction Phase cluster_workup Workup & Isolation cluster_purification Purification & Analysis setup 1. Dissolve Starting Material in Solvent add_reagent 2. Add Reducing Agent (e.g., SnCl₂ or Fe) setup->add_reagent react 3. Heat and Stir (Monitor by TLC) add_reagent->react quench 4. Quench & Basify (e.g., with NaOH/KOH) react->quench filter 5. Filter Metal Salts quench->filter extract 6. Acidify & Extract/Isolate filter->extract purify 7. Recrystallization extract->purify analyze 8. Characterization (NMR, MS, IR) purify->analyze

Caption: Generalized workflow for metal-mediated nitro group reduction.

Protocol 1: Reduction via Tin(II) Chloride (Stannous Chloride)

This method is a classic and highly reliable choice for the chemoselective reduction of nitroarenes, particularly on a laboratory scale. The reaction proceeds through nitroso and hydroxylamine intermediates.[10] The use of SnCl₂ in a protic solvent like ethanol is mild and generally avoids dehalogenation.

Materials and Reagents
  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (Absolute)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH), 2M aqueous solution

  • Ethyl Acetate

  • Deionized Water

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Standard laboratory glassware for workup and purification

Step-by-Step Methodology
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.0 equivalent of this compound in absolute ethanol (approx. 10-15 mL per gram of starting material).

  • Reagent Addition: To this solution, add 4.0-5.0 equivalents of Tin(II) chloride dihydrate (SnCl₂·2H₂O).[11] The mixture will be a suspension.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C) with vigorous stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).

  • Workup - Quenching and Basification: Allow the reaction mixture to cool to room temperature. Carefully pour the mixture over crushed ice. Slowly add a 2M aqueous solution of NaOH or KOH with stirring until the pH is strongly basic (pH > 10). This step is crucial to precipitate the tin salts as tin hydroxides and to deprotonate the product amine, making it soluble in the aqueous phase as the carboxylate salt.[10]

  • Isolation - Filtration: Filter the basic mixture through a pad of celite to remove the insoluble tin hydroxides. Wash the filter cake thoroughly with deionized water.

  • Isolation - Acidification and Collection: Transfer the clear filtrate to a beaker and cool it in an ice bath. Slowly add concentrated HCl with stirring to acidify the solution to approximately pH 2-3. The desired product, 2,4,5-Trifluoro-3-methoxy-6-aminobenzoic acid, will precipitate out of the solution as a solid.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold deionized water and then a cold non-polar solvent like hexane to aid in drying. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) if necessary. Dry the final product under vacuum.

Protocol 2: Reduction via Iron Powder in Acidic Medium

This method is an economical, robust, and environmentally friendlier alternative to the tin reduction.[3] The use of iron in acidic media is a classic Béchamp reduction, highly selective for the nitro group.[8] The reaction is often preferred in industrial settings because the FeCl₂ formed can be hydrolyzed to regenerate HCl, meaning only a small amount of acid is needed to initiate the process.[12]

Materials and Reagents
  • This compound

  • Iron powder (<100 mesh, activated)

  • Ethanol

  • Deionized Water

  • Ammonium Chloride (NH₄Cl) or Acetic Acid (AcOH)

  • Sodium Carbonate (Na₂CO₃) or Ammonia solution

  • Ethyl Acetate

  • Celite

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

Step-by-Step Methodology
  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, prepare a solution of 4:1 Ethanol/Water (approx. 20 mL per gram of starting material).

  • Reagent Addition: Add the this compound (1.0 eq.), followed by ammonium chloride (4.0-5.0 eq.) and fine iron powder (4.0-5.0 eq.).[13] Alternatively, a solution of ethanol and acetic acid can be used as the solvent system.[13]

  • Reaction Execution: Heat the heterogeneous mixture to reflux (80-90 °C) with vigorous stirring. Monitor the reaction by TLC. The reaction is typically complete within 2-5 hours.

  • Workup - Filtration: After cooling to room temperature, filter the hot reaction mixture through a pad of celite to remove the excess iron powder and iron salts. Wash the celite pad thoroughly with hot ethanol.

  • Isolation - Solvent Removal: Combine the filtrate and washings and remove the ethanol under reduced pressure using a rotary evaporator.

  • Isolation - Extraction: The remaining aqueous residue is diluted with water and basified with a sodium carbonate or ammonia solution to pH ~8-9. This will precipitate any remaining iron salts. The aqueous solution can then be washed with ethyl acetate to remove non-polar impurities.

  • Isolation - Precipitation: Cool the aqueous layer in an ice bath and carefully acidify with concentrated HCl to pH 2-3. The product amine will precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. Recrystallization may be performed if higher purity is required.

References

  • Organic Chemistry Portal. (n.d.). Nitro Reduction. Available at: [Link]

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  • ResearchGate. (n.d.). Transfer hydrogenation processes of nitro compounds catalyzed by Co3O4‐SBA‐NH2NH2•H2O catalytic systems. Available at: [Link]

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  • OrgoSolver. (n.d.). Aromatic Reductions: Nitrobenzene → Aniline with Fe (or Zn), HCl; then NaOH. Available at: [Link]

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  • Shaalaa.com. (2023). Account for the following: Reduction of nitrobenzene using Fe and HCl is preferred over Sn and HCl. Available at: [Link]

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  • Organic Chemistry Portal. (n.d.). Palladium on Carbon (Pd/C). Available at: [Link]

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Application Notes and Protocols for the Use of 2,4,5-Trifluoro-3-methoxy-6-nitrobenzoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Foreword: The Strategic Value of Polysubstituted Aromatic Scaffolds

In the landscape of modern drug discovery, the rational design of small molecule therapeutics hinges on the precise control of physicochemical and pharmacological properties. The strategic incorporation of specific functional groups into a core scaffold can profoundly influence a molecule's metabolic stability, target-binding affinity, membrane permeability, and overall efficacy.[1][2] 2,4,5-Trifluoro-3-methoxy-6-nitrobenzoic acid is a highly functionalized aromatic building block, embodying several key features that make it a valuable, albeit specialized, intermediate for medicinal chemists. This guide provides a detailed exploration of its potential applications, supported by theoretical rationale and representative experimental protocols.

Physicochemical Properties and Rationale for Use in Drug Design

The unique substitution pattern of this compound imparts a distinct set of electronic and steric properties that can be leveraged in drug design.

The Influence of Fluorine Substituents

The presence of multiple fluorine atoms is a well-established strategy in medicinal chemistry.[1][3] Fluorine's high electronegativity and the strength of the carbon-fluorine bond can:

  • Enhance Metabolic Stability: Fluorine can block sites of oxidative metabolism, increasing the half-life of a drug candidate.[1][4]

  • Modulate Acidity and Lipophilicity: The strategic placement of fluorine can alter the pKa of the carboxylic acid and influence the molecule's overall lipophilicity, which is critical for cell membrane permeability.[3]

  • Improve Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, enhancing binding affinity and selectivity.[2]

The Role of the Nitro Group

The strongly electron-withdrawing nitro group significantly influences the electronic properties of the aromatic ring, making it a versatile functional handle.[5]

  • Precursor to an Amine: The nitro group can be readily reduced to an amine, which is a key functional group for a wide range of subsequent chemical transformations, most notably amide bond formation.[6][7]

  • Bioisostere and Pharmacophore Element: In certain contexts, the nitro group itself can act as a key pharmacophoric element, participating in hydrogen bonding and other interactions with a biological target.

  • Activation for Nucleophilic Aromatic Substitution (SNAr): The presence of the nitro group, in concert with the fluorine atoms, renders the aromatic ring highly electron-deficient and susceptible to nucleophilic attack.

The Methoxy and Carboxylic Acid Groups

The methoxy group provides an additional point for potential metabolic interaction and can influence the conformation of the molecule. The carboxylic acid is a primary functional group for derivatization, most commonly through the formation of amides, esters, or by serving as a key acidic group for target interaction.

PropertyPredicted Influence on Drug Candidate
Trifluoro Substitution Increased metabolic stability, modulated lipophilicity, potential for enhanced binding affinity.[1][3][4]
Nitro Group A versatile synthetic handle for conversion to an amine; activates the ring for SNAr; potential pharmacophoric element.[5][6]
Methoxy Group Influences conformation and provides a potential site for metabolism.
Carboxylic Acid Primary site for derivatization (e.g., amide formation) to build out molecular complexity and interact with biological targets.

Representative Synthesis of this compound

G A 2,4,5-Trifluoro-3-methoxybenzoic Acid B Nitration (HNO3/H2SO4) A->B Step 1 C This compound B->C Step 2

Caption: Proposed synthetic workflow for this compound.

Protocol 2.1: Nitration of 2,4,5-Trifluoro-3-methoxybenzoic Acid

This protocol describes the electrophilic nitration of the precursor, 2,4,5-Trifluoro-3-methoxybenzoic acid. The directing effects of the existing substituents will favor the introduction of the nitro group at the C6 position.

Materials:

  • 2,4,5-Trifluoro-3-methoxybenzoic acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Deionized Water

  • Diethyl Ether or Ethyl Acetate for extraction

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add 2,4,5-Trifluoro-3-methoxybenzoic acid (1.0 eq). Cool the flask in an ice bath to 0 °C.

  • Acid Addition: Slowly add concentrated sulfuric acid (3-5 eq) to the flask while stirring, ensuring the temperature remains below 10 °C.

  • Nitration: Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.0 eq) in a separate flask, pre-cooled in an ice bath. Add this nitrating mixture dropwise to the solution of the benzoic acid derivative over 30-60 minutes, maintaining the reaction temperature at 0-5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. The product should precipitate as a solid.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water). Dry the purified product under vacuum.

Application Protocols in Medicinal Chemistry

The true utility of this compound lies in its use as a scaffold for the synthesis of more complex molecules. The following protocols detail key transformations.

Protocol 3.1: Amide Coupling via Acyl Chloride Formation

Amide bond formation is a fundamental reaction in medicinal chemistry.[8][9] This protocol describes a robust, two-step procedure involving the initial conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with an amine.

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amide Formation A This compound B Thionyl Chloride (SOCl2) or Oxalyl Chloride A->B C Acyl Chloride Intermediate B->C F Final Amide Product C->F D Amine (R-NH2) D->F E Base (e.g., Triethylamine) E->F

Caption: Workflow for two-step amide coupling.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Anhydrous Dichloromethane (DCM) or Toluene

  • A catalytic amount of N,N-Dimethylformamide (DMF)

  • Primary or secondary amine (R-NH₂)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

Procedure:

Step 1: Acyl Chloride Formation

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and suspend it in anhydrous DCM or toluene.

  • Add a catalytic amount of DMF (1-2 drops).

  • Slowly add thionyl chloride (1.5 eq) or oxalyl chloride (1.2 eq) to the suspension at room temperature.

  • Heat the reaction mixture to reflux (for thionyl chloride) or stir at room temperature (for oxalyl chloride) for 1-3 hours, or until the evolution of gas ceases.

  • Remove the excess thionyl chloride or oxalyl chloride and solvent under reduced pressure to yield the crude acyl chloride, which is typically used immediately in the next step.

Step 2: Amide Coupling

  • In a separate flask, dissolve the amine (1.1 eq) and a base such as triethylamine (1.2 eq) in anhydrous DCM.

  • Cool the amine solution to 0 °C in an ice bath.

  • Dissolve the crude acyl chloride from Step 1 in anhydrous DCM and add it dropwise to the cooled amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3.2: Reductive Amide Coupling

A more modern and efficient approach is the one-pot reductive amide coupling, which avoids the isolation of the intermediate amine.[7] This protocol involves the simultaneous reduction of the nitro group and coupling with a carboxylic acid. While the reference describes this for nitroarenes in general, it can be adapted for our specific molecule.

Materials:

  • This compound

  • A suitable carboxylic acid (R-COOH)

  • A reducing agent (e.g., H₂ with a Palladium catalyst, or a silane-based reducing agent)

  • A coupling agent (e.g., HATU, HOBt/EDC)

  • Anhydrous solvent (e.g., DMF, THF)

  • A non-nucleophilic base (e.g., DIPEA)

Procedure:

  • To a reaction vessel, add the this compound (1.0 eq), the desired carboxylic acid (1.1 eq), and a coupling agent like HATU (1.2 eq).

  • Dissolve the components in an anhydrous solvent such as DMF.

  • Add a non-nucleophilic base like DIPEA (2.0-3.0 eq).

  • Introduce the reducing agent. For catalytic hydrogenation, this would involve purging the vessel with hydrogen gas in the presence of a catalyst like Pd/C.

  • Stir the reaction at room temperature or with gentle heating until the reaction is complete, as monitored by LC-MS.

  • Workup the reaction by filtering off the catalyst (if applicable), diluting with an organic solvent, and washing with water and brine.

  • Dry the organic layer, concentrate, and purify by chromatography.

Protocol 3.3: Nucleophilic Aromatic Substitution (SNAr)

The highly electron-deficient nature of the aromatic ring allows for the displacement of one of the fluorine atoms by a suitable nucleophile. The fluorine at the C4 position is likely the most activated for substitution due to the para-nitro group.

G A This compound D Substituted Product A->D B Nucleophile (e.g., R-OH, R-SH, R2NH) B->D C Base (e.g., K2CO3, NaH) C->D

Caption: General workflow for an SNAr reaction.

Materials:

  • This compound

  • A nucleophile (e.g., an alcohol, thiol, or amine)

  • A non-nucleophilic base (e.g., potassium carbonate, sodium hydride)

  • A polar aprotic solvent (e.g., DMF, DMSO)

Procedure:

  • In a round-bottom flask, dissolve the this compound (1.0 eq) in a polar aprotic solvent like DMF.

  • Add the base (e.g., K₂CO₃, 2.0 eq) to the solution.

  • Add the nucleophile (1.1-1.5 eq) to the reaction mixture.

  • Heat the reaction to a temperature between 50-100 °C, depending on the reactivity of the nucleophile.

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, cool the reaction mixture and pour it into water.

  • Acidify the aqueous solution to protonate the carboxylic acid, which may cause the product to precipitate. Alternatively, extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Conclusion

This compound represents a highly versatile and strategically valuable building block for medicinal chemistry. Its dense functionalization allows for a multitude of synthetic transformations, enabling the rapid generation of diverse compound libraries. By leveraging the unique properties imparted by the fluorine, nitro, methoxy, and carboxylic acid groups, researchers can fine-tune the ADME (absorption, distribution, metabolism, and excretion) and pharmacological profiles of new drug candidates. The protocols outlined in this guide provide a foundational framework for the effective utilization of this promising scaffold in drug discovery programs.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Strategic Importance of 4-Fluoro-3-nitrobenzoic Acid as a Drug Discovery Building Block.
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  • Ossila. 4-Fluoro-3-nitrobenzoic acid | CAS 453-71-4.
  • Hayashi, K. (2003). Method for producing 2,4,5-trifluoro-3-methyl-6-nitrobenzoic acid.
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  • ResearchGate. (2025). Fluorine-Containing Benzimidazoles and Their [a]- and [b]Heteroannelated Derivatives: Synthesis and Biological Activity (Review).
  • WIPO Patentscope. (2021). CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material.
  • BenchChem. Application Notes and Protocols for Amide Coupling Reactions with 5-Amino-6-methoxypicolinic Acid.
  • BenchChem. Application Notes and Protocols: Synthesis of 3-Fluorobenzoyl Morpholide via Amide Coupling.
  • Significance of Fluorine in Medicinal Chemistry: A Review. (n.d.).
  • Google Patents. (n.d.). CN1328238C - Preparation of 2,4,5-trifluo-benzoic acid.
  • BenchChem. A Comparative Analysis of Spectroscopic Data for 2-, 3-, and 4-Methoxybenzoic Acid.
  • University of Johannesburg. Reductive amide coupling of nitroarenes and carboxylic acids.
  • Sigma-Aldrich. 2,4,5-Trifluoro-3-methoxybenzoic acid | 112811-65-1.
  • BenchChem. Application Notes and Protocols for the Synthesis of Amides using 3,4,5-Trimethoxybenzoyl Chloride.
  • BenchChem. Application Note: A Robust Protocol for the Synthesis of Amides from 3-Fluoro-5-iodobenzoic Acid.
  • PubMed. (2015). Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies.
  • MDPI. (2022). Derivatives of Trimethoxybenzoic Acid and Gallic Acid as Potential Efflux Pump Inhibitors: In Silico and In Vitro Studies.

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The Strategic Role of 2,4,5-Trifluoro-3-methoxy-6-nitrobenzoic Acid in the Synthesis of Advanced Agrochemicals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Advanced Agrochemical Design

The escalating global demand for food security necessitates the development of novel, highly effective, and environmentally conscious agrochemicals. The strategic incorporation of fluorine atoms and other functional groups into molecular scaffolds has emerged as a paramount strategy in modern agrochemical design. The highly functionalized aromatic intermediate, 2,4,5-Trifluoro-3-methoxy-6-nitrobenzoic acid , represents a key building block in the synthesis of next-generation herbicides and fungicides. Its unique substitution pattern—comprising three fluorine atoms, a methoxy group, a nitro group, and a carboxylic acid—provides a versatile platform for creating complex and potent active ingredients.[1][2]

The trifluorinated methoxybenzoic acid core imparts several desirable properties to the final agrochemical product, including enhanced biological activity, increased metabolic stability, and improved lipophilicity, which can facilitate transport across biological membranes.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in agrochemical synthesis. We will explore its role as a precursor in the synthesis of a representative herbicidal scaffold and provide detailed, field-proven experimental protocols.

Core Application: A Gateway to Substituted Picolinate Herbicides

While direct commercial examples utilizing this compound are proprietary, its structural motifs are found in potent herbicides like Halauxifen-methyl. The following sections will detail a representative synthetic pathway to a key intermediate for picolinate-based herbicides, illustrating the pivotal role of our title compound. Picolinate herbicides are a class of synthetic auxins that disrupt normal plant growth, leading to selective control of broadleaf weeds.[3][4]

Synthetic Strategy Overview

The overall synthetic strategy involves a multi-step process beginning with the reduction of the nitro group of this compound to form a crucial amine intermediate. This amine can then undergo further transformations, such as amide bond formation, to construct the final herbicidal molecule. The fluorine and methoxy substituents on the phenyl ring are critical for modulating the electronic properties and biological activity of the final product.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of a key aminobenzoic acid intermediate and its subsequent conversion to a representative herbicidal core structure.

Protocol 1: Synthesis of 6-Amino-2,4,5-trifluoro-3-methoxybenzoic Acid

This protocol details the reduction of the nitro group of this compound to the corresponding amine. This transformation is a critical step in preparing the scaffold for further functionalization.

Materials:

  • This compound

  • Iron powder (Fe), <100 mesh

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq), ethanol, and water in a 4:1 ratio.

  • To this suspension, add iron powder (5.0 eq) and ammonium chloride (1.0 eq).

  • Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron catalyst. Wash the celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • To the remaining aqueous solution, add ethyl acetate. Acidify the mixture to pH 2-3 with concentrated hydrochloric acid.

  • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude 6-Amino-2,4,5-trifluoro-3-methoxybenzoic acid can be purified by recrystallization or column chromatography.

Expected Outcome:

This procedure should yield the desired amino-benzoic acid derivative as a solid. The purity and yield should be assessed by standard analytical techniques.

Parameter Expected Value
Yield 75-85%
Purity (by HPLC) >95%
Appearance Off-white to light brown solid
Protocol 2: Amide Coupling to a Pyridine Scaffold

This protocol describes the coupling of the synthesized 6-Amino-2,4,5-trifluoro-3-methoxybenzoic acid with a functionalized pyridine derivative to form a herbicidal picolinamide core structure.

Materials:

  • 6-Amino-2,4,5-trifluoro-3-methoxybenzoic acid (from Protocol 1)

  • 4-Amino-3,5-dichloropicolinoyl chloride (or the corresponding carboxylic acid)

  • N,N-Diisopropylethylamine (DIPEA)

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Lithium chloride (LiCl)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-Amino-2,4,5-trifluoro-3-methoxybenzoic acid (1.0 eq) and 4-Amino-3,5-dichloropicolinic acid (1.1 eq) in anhydrous DMF.

  • Add PyBOP (1.2 eq) to the solution.

  • Add DIPEA (3.0 eq) dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and water.

  • Wash the organic layer sequentially with a 5% LiCl solution, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired picolinamide herbicide core.

Expected Outcome:

The final product is expected to be a solid with a high degree of purity.

Parameter Expected Value
Yield 60-75%
Purity (by HPLC) >98%
Appearance White to off-white solid

Visualizing the Synthetic Pathway and Workflow

To further clarify the experimental process, the following diagrams illustrate the synthetic pathway and the general laboratory workflow.

Synthetic Pathway

Synthetic Pathway cluster_coupling Amide Coupling 245TFMNA 2,4,5-Trifluoro-3-methoxy- 6-nitrobenzoic acid Intermediate 6-Amino-2,4,5-trifluoro- 3-methoxybenzoic acid 245TFMNA->Intermediate Fe, NH4Cl EtOH/H2O, Reflux Product Herbicidal Picolinamide Core Intermediate->Product PyBOP, DIPEA DMF Pyridine 4-Amino-3,5-dichloropicolinic acid Pyridine->Product

Caption: Synthetic route from the nitrobenzoic acid to a picolinamide herbicide core.

Experimental Workflow

Experimental Workflow cluster_reduction Protocol 1: Nitro Reduction cluster_coupling Protocol 2: Amide Coupling Start1 Combine Reactants Reaction1 Reflux (4-6h) Start1->Reaction1 Filtration Filter through Celite Reaction1->Filtration Concentration1 Concentrate Filtrate Filtration->Concentration1 Extraction1 Acidify & Extract Concentration1->Extraction1 Drying1 Dry & Concentrate Extraction1->Drying1 Purification1 Recrystallize/Column Drying1->Purification1 Product1 Obtain Amino Acid Intermediate Purification1->Product1 Start2 Dissolve Reactants in DMF Product1->Start2 Use in next step Reaction2 Add Coupling Reagents & Stir (12-16h) Start2->Reaction2 Workup Aqueous Workup Reaction2->Workup Extraction2 Extract with EtOAc Workup->Extraction2 Drying2 Dry & Concentrate Extraction2->Drying2 Purification2 Flash Chromatography Drying2->Purification2 Product2 Obtain Final Product Purification2->Product2

Caption: Step-by-step workflow for the two-stage synthesis.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile starting material for the synthesis of novel agrochemicals. The presented protocols for the synthesis of a key aminobenzoic acid intermediate and its subsequent coupling to a picolinamide core demonstrate a practical application of this compound in constructing herbicidally active molecules. The unique substitution pattern of the starting material is instrumental in fine-tuning the biological efficacy and physicochemical properties of the final products. Further exploration of this and related fluorinated building blocks will undoubtedly lead to the discovery of new and improved crop protection solutions, addressing the ongoing challenges in global agriculture.

References

  • Cyflufenamid | C20H17F5N2O2 | CID 135515530 - PubChem. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

  • Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. (n.d.). Journal of Pesticide Science. Retrieved January 14, 2026, from [Link]

  • Fluxapyroxad | C18H12F5N3O | CID 16095400 - PubChem. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

  • Thifluzamide | C13H6Br2F6N2O2S | CID 86389 - PubChem. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

  • Flusulfamide | C13H7Cl2F3N2O4S | CID 86268 - PubChem. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

  • Investigation of Amino Acids As Herbicides for Control of Orobanche minor Parasitism in Red Clover - PMC. (n.d.). National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

  • The Effects of Herbicides Targeting Aromatic and Branched Chain Amino Acid Biosynthesis Support the Presence of Functional Pathways in Broomrape - PMC. (n.d.). National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

  • Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC. (n.d.). National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central. (n.d.). National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

  • US4032325A - Method for controlling weeds with amino acid higher alkyl esters - Google Patents. (n.d.). Google Patents.
  • KR102102412B1 - Herbicidal compositions comprising 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid - Google Patents. (n.d.). Google Patents.
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  • WO/2014/018398 HERBICIDAL COMPOSTIONS COMPRISING 4-AMINO-3-CHLORO-5-FLUORO-6-(4-CHLORO-2-FLUORO-3-METHOXYPHENYL)PYRIDINE-2-CARBOXYLIC ACID OR A DERIVATIVE THEREOF AND MICROTUBULE INHIBITING HERBICIDES - WIPO Patentscope. (n.d.). WIPO. Retrieved January 14, 2026, from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,4,5-Trifluoro-3-methoxy-6-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2,4,5-Trifluoro-3-methoxy-6-nitrobenzoic acid. This document is designed for researchers, chemists, and drug development professionals who are working with this complex molecule. Here, we provide in-depth troubleshooting advice, answer frequently asked questions, and offer validated protocols to help you navigate the challenges associated with this synthesis, particularly in identifying and mitigating common impurities.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for the final nitration step?

The most prevalent method for introducing the nitro group at the C-6 position is through electrophilic aromatic substitution using a strong nitrating agent. Typically, this involves reacting the precursor, 2,4,5-Trifluoro-3-methoxybenzoic acid, with a mixture of concentrated nitric acid and concentrated sulfuric acid.[1] The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[1]

Q2: Why is the nitration of 2,4,5-Trifluoro-3-methoxybenzoic acid particularly challenging?

The primary challenge stems from the electronic nature of the substituted benzene ring. The ring is substituted with three fluorine atoms and a carboxylic acid group, all of which are electron-withdrawing and strongly deactivate the ring towards electrophilic attack.[2] While the methoxy group at C-3 is activating, its effect is significantly dampened by the four deactivating groups. This inherent low reactivity can lead to slow or incomplete reactions, requiring carefully optimized and sometimes harsh conditions to proceed efficiently.[2]

Q3: What are the primary classes of impurities I should anticipate during this synthesis?

Researchers should be vigilant for four main classes of impurities:

  • Unreacted Starting Material: Due to the highly deactivated ring, incomplete conversion is a common issue.

  • Regioisomers: While the directing effects of the substituents strongly favor nitration at the C-6 position (para to the activating methoxy group), minor isomeric impurities may form under certain conditions.

  • Over-reaction Products: Under excessively harsh conditions (e.g., high temperature or prolonged reaction times), dinitration can occur, although this is less common on such an electron-poor system.[2]

  • Degradation Products: Strong acidic and oxidative nitrating mixtures can lead to the formation of dark-colored polymeric byproducts, often referred to as tars, which can complicate purification and reduce yields.[2][3]

Q4: Which analytical techniques are most effective for identifying and quantifying impurities in this synthesis?

A combination of chromatographic and spectroscopic methods is recommended:

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the purity of the final product and detecting the presence of unreacted starting material and isomers.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying the molecular weights of unknown impurities, which is critical for postulating their structures.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides definitive structural information for the main product and can be used to identify and characterize isomeric impurities and unreacted starting material.

Section 2: Troubleshooting Guide

This section addresses specific experimental issues in a practical question-and-answer format.

Problem 1: My final product contains a significant amount of unreacted 2,4,5-Trifluoro-3-methoxybenzoic acid.

  • Probable Cause: The reaction has not gone to completion. This is the most common issue due to the severe deactivation of the aromatic ring.[2] The energy barrier for the formation of the sigma complex (arenium ion) is high, leading to a sluggish reaction.

  • Proposed Solutions:

    • Increase Reaction Temperature: Cautiously increase the reaction temperature in small increments (e.g., 5-10 °C). Monitor the reaction closely by TLC or HPLC, as higher temperatures can also promote the formation of degradation products.[2]

    • Extend Reaction Time: If a temperature increase is undesirable, extending the reaction time may drive the reaction closer to completion. Set up time-course experiments to determine the optimal duration.

    • Use a Stronger Nitrating Agent: Consider alternative nitrating systems. A combination of nitric acid and trifluoromethanesulfonic acid (TfOH) can be significantly more potent than traditional H₂SO₄/HNO₃ mixtures.[4][5] The superacidic nature of TfOH generates a higher concentration of the active nitronium ion.[5]

Problem 2: The reaction mixture turned dark brown or black, and my isolated product is a tarry, impure solid.

  • Probable Cause: Oxidative side reactions have occurred. The strong oxidizing nature of the nitrating mixture can degrade the aromatic substrate, especially at elevated temperatures or if there are impurities in the starting material.[2] This is a known issue with highly activated systems like phenols, but can also occur with deactivated systems under forcing conditions.[3]

  • Proposed Solutions:

    • Maintain Low Temperatures: Ensure the reaction is conducted at the lowest feasible temperature. The initial mixing of the nitrating acids and the addition of the substrate should always be performed in an ice bath (0-5 °C).

    • Control the Rate of Addition: Add the nitrating agent to the substrate solution dropwise and slowly. This prevents localized temperature spikes that can initiate thermal decomposition and runaway reactions.

    • Ensure Starting Material Purity: Use highly pure 2,4,5-Trifluoro-3-methoxybenzoic acid. Impurities can often be more susceptible to oxidation than the desired substrate.[2]

Problem 3: My analytical data (HPLC/LC-MS) suggests the presence of an over-reacted, dinitrated product.

  • Probable Cause: The reaction conditions were too harsh, leading to a second nitration event on the product ring. While the first nitro group is strongly deactivating, excessive temperature, prolonged reaction time, or a large excess of the nitrating agent can force a second addition.[2]

  • Proposed Solutions:

    • Reduce Molar Excess of Nitrating Agent: Use a more controlled stoichiometry. A molar excess of only 1.1 to 1.2 equivalents of nitric acid is often sufficient.

    • Decrease Reaction Temperature and Time: As soon as analytical monitoring (e.g., TLC or HPLC) indicates the consumption of the starting material, quench the reaction immediately. Over-incubation can lead to side reactions.[2]

    • Quench the Reaction Properly: Pour the reaction mixture onto crushed ice to rapidly decrease the temperature and dilute the acid, effectively stopping the reaction.

Problem 4: I am struggling to purify the final product away from the starting material.

  • Probable Cause: The product and the starting material have similar polarities and solubility profiles, making separation challenging.

  • Proposed Solutions:

    • Recrystallization: This is the most effective method for removing small amounts of impurities. Experiment with different solvent systems. A mixture of ethanol and water is often a good starting point.[2] If the product is colored, a treatment with activated charcoal during recrystallization can be effective.[2]

    • Column Chromatography: For difficult separations where recrystallization is ineffective, silica gel column chromatography is a viable, albeit less scalable, option.[2] A gradient elution system using hexanes and ethyl acetate with a small amount of acetic acid (to keep the carboxylic acid protonated) can effectively separate the slightly more polar nitro-product from the starting material.

Section 3: Key Impurity Summary

The table below summarizes the most common impurities, their structures, and key analytical markers to aid in their identification.

Impurity NameStructureMolecular WeightKey Analytical Signature (LC-MS)
Starting Material 2,4,5-Trifluoro-3-methoxybenzoic acid206.12M-H⁻ = 205.0
Target Product This compound251.12M-H⁻ = 250.0
Dinitro- impurity 2,4,5-Trifluoro-3-methoxy-dinitobenzoic acid296.11M-H⁻ = 295.0
Oxidative Byproducts N/A (Polymeric)VariableBroad, unresolved peaks in HPLC; discoloration.
Section 4: Synthetic Workflow and Impurity Formation

The following diagram illustrates the primary reaction pathway and the points at which common impurities can arise.

G cluster_conditions Reaction Conditions SM Starting Material (2,4,5-Trifluoro-3-methoxybenzoic acid) AreniumIon Arenium Ion Intermediate (Sigma Complex) SM->AreniumIon Electrophilic Attack Incomplete Impurity: Unreacted Starting Material SM->Incomplete Incomplete Reaction (Insufficient activation) NitratingAgent Nitrating Agent (HNO₃ / H₂SO₄) NitratingAgent->AreniumIon Product Desired Product (this compound) AreniumIon->Product Deprotonation Tars Impurity: Oxidative Byproducts (Tars) AreniumIon->Tars Degradation Dinitro Impurity: Dinitration Product Product->Dinitro Over-reaction Mild Mild Conditions (Low Temp, Short Time) Harsh Harsh Conditions (High Temp, Excess HNO₃)

Caption: Synthetic pathway and formation of key impurities.

Section 5: Recommended Experimental Protocols

Protocol 1: General Procedure for Nitration

Disclaimer: This protocol involves the use of highly corrosive and strong oxidizing acids. Always work in a certified fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 2,4,5-Trifluoro-3-methoxybenzoic acid (1.0 eq).

  • Cooling: Place the flask in an ice/salt bath and cool the internal temperature to 0 °C.

  • Acid Addition: Slowly add concentrated sulfuric acid (98%, ~3-4 vol eq) while maintaining the internal temperature below 10 °C. Stir until the starting material is fully dissolved.

  • Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by adding concentrated nitric acid (68-70%, 1.1 eq) to concentrated sulfuric acid (~1 vol eq) at 0 °C.

  • Reaction: Add the pre-chilled nitrating mixture dropwise to the solution of the starting material via the dropping funnel over 30-45 minutes. Critically, ensure the internal reaction temperature does not exceed 5-10 °C during the addition.

  • Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C. Monitor the consumption of the starting material by TLC (e.g., 3:1 Hexane:Ethyl Acetate + 1% Acetic Acid) or by taking aliquots for HPLC analysis.

  • Quenching: Once the reaction is complete (typically 1-3 hours), carefully and slowly pour the reaction mixture onto a beaker filled with crushed ice.

  • Isolation: The product will precipitate as a solid. Isolate the crude product by vacuum filtration, washing the filter cake thoroughly with cold deionized water until the washings are neutral (pH ~7).

  • Drying: Dry the crude product under vacuum to a constant weight.

Protocol 2: Purification by Recrystallization

  • Solvent Selection: Place a small amount of the crude product in a test tube and test for solubility in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, water). The ideal solvent will dissolve the product when hot but show poor solubility when cold. A co-solvent system like ethanol/water is often effective.[2]

  • Dissolution: Transfer the crude solid to an Erlenmeyer flask and add the minimum amount of the hot primary solvent (e.g., ethanol) required to fully dissolve the solid.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal, heat the solution for a few minutes, and then perform a hot filtration to remove the charcoal.

  • Crystallization: Add the anti-solvent (e.g., water) dropwise to the hot solution until it becomes slightly cloudy (the cloud point). Add a few more drops of the primary solvent to redissolve the precipitate.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent mixture, and dry under vacuum.

References
  • Hayashi, K. (2003). Method for producing 2,4,5-trifluoro-3-methyl-6- nitrobenzoic acid.
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  • CN1328238C - Preparation of 2,4,5-trifluo-benzoic acid. (n.d.). Google Patents.
  • CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. (2021).
  • US5380926A - Method of making 3-methoxy-2,4,5-trifluorobenzoic acid. (n.d.). Google Patents.
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  • CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid. (n.d.). Google Patents.
  • CN103450013A - Industrial preparation method of 2,4,5-trifluoro-3-methoxybenzoyl chloride. (n.d.). Google Patents.
  • (12) United States Patent. (n.d.). Googleapis.com. Retrieved from [Link]

  • US3714272A - Nitration with nitric acid and trifluoromethanesulfonic acid. (n.d.). Google Patents.
  • Wu, Y., Lu, W., Ma, Y.-N., Chen, F., Ren, W., & Chen, X. (2023). Trifluoromethanesulfonic Acid Promoted Controllable Electrophilic Aromatic Nitration. Journal of Organic Chemistry, 88(17), 11322–11327.
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Technical Support Center: A Guide to Optimizing the Synthesis of 2,4,5-Trifluoro-3-methoxy-6-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 2,4,5-Trifluoro-3-methoxy-6-nitrobenzoic acid. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this important pharmaceutical intermediate.[1] The synthesis, while straightforward in principle, involves the nitration of a highly substituted and electronically complex aromatic ring, which presents several challenges that can impact yield and purity.

This guide provides field-proven insights, detailed protocols, and a comprehensive troubleshooting section in a direct question-and-answer format to help you navigate these challenges effectively. Our goal is to explain the causality behind experimental choices, ensuring you can not only follow the protocol but also adapt it to your specific laboratory conditions.

Synthetic Pathway Overview

The most common laboratory-scale synthesis of this compound involves the electrophilic aromatic substitution (nitration) of its direct precursor, 2,4,5-Trifluoro-3-methoxybenzoic acid.

The core of this transformation is the generation of the highly reactive nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids.[2][3] The sulfuric acid acts as a catalyst, protonating the nitric acid, which then loses a molecule of water to form the electrophile.[2][3]

Synthetic_Pathway SM 2,4,5-Trifluoro-3-methoxybenzoic acid Reagents HNO₃ / H₂SO₄ SM->Reagents Product This compound Reagents->Product Nitration 0-5 °C

Caption: Synthetic route to the target compound via electrophilic nitration.

The regioselectivity of this reaction is governed by the existing substituents. The methoxy (-OCH₃) group is an ortho-, para-director, while the carboxylic acid (-COOH) and fluorine (-F) atoms are deactivating meta-directors.[4] The position of nitration (C6) is sterically accessible and electronically favored by the powerful directing effect of the adjacent methoxy group.

Detailed Experimental Protocol

This protocol is a validated starting point. Monitoring the reaction's progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial for optimization.[4]

Reagent and Condition Summary
ParameterRecommendationRationale
Starting Material 2,4,5-Trifluoro-3-methoxybenzoic acid (1.0 eq)Ensure >98% purity to avoid side reactions.[4]
Nitrating Agent Conc. H₂SO₄ (98%)Serves as both solvent and catalyst.
Conc. HNO₃ (70%) (1.1 - 1.5 eq)The electrophile source. A slight excess drives the reaction to completion.
Temperature 0 - 5 °CCritical for minimizing byproduct formation and ensuring safety.[4]
Reaction Time 2 - 4 hoursMonitor by TLC/HPLC for disappearance of starting material.
Work-up Quenching on ice/waterSafely neutralizes the strong acid and precipitates the product.
Purification Recrystallization (e.g., Ethanol/Water)Effectively removes impurities and residual acids.
Step-by-Step Procedure
  • Preparation: In a clean, dry, three-necked flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, add concentrated sulfuric acid (e.g., 5 mL per 1g of starting material).

  • Cooling: Cool the flask in an ice-salt bath to an internal temperature of 0 °C.

  • Dissolution: Slowly and portion-wise, add the 2,4,5-Trifluoro-3-methoxybenzoic acid to the cold sulfuric acid. Stir until a clear solution is obtained. Maintain the temperature below 5 °C.

  • Nitrating Mixture: Prepare the nitrating agent by slowly adding concentrated nitric acid (1.1 eq) to a separate flask containing a small amount of chilled concentrated sulfuric acid. This pre-mixing is not always necessary but can help control the initial exotherm.

  • Addition: Add the nitric acid (or the pre-made nitrating mixture) dropwise to the solution of the starting material via the dropping funnel. The rate of addition must be carefully controlled to keep the internal temperature between 0 and 5 °C. A significant exotherm will be observed.

  • Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for 2-4 hours. Monitor the reaction's progress every 30-60 minutes using TLC (e.g., with a 7:3 Hexane:Ethyl Acetate mobile phase) or by quenching a small aliquot and analyzing via HPLC.

  • Work-up: Once the starting material is consumed, slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. A solid precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with copious amounts of cold deionized water until the washings are neutral (pH ~7) to remove residual acids.

  • Drying & Purification: Dry the crude product under vacuum. For higher purity, recrystallize from a suitable solvent system, such as an ethanol/water mixture. The final product should be a white to pale yellow solid.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis.

Caption: A decision tree for troubleshooting common synthesis issues.

Q1: Why is my yield of this compound consistently low?

A: Low yield is a frequent issue stemming from two primary sources: incomplete reaction or loss of product during workup and purification.

  • Incomplete Reaction: The aromatic ring is heavily substituted with three electron-withdrawing fluorine atoms and a deactivating carboxylic acid group, which significantly lowers its reactivity towards electrophilic substitution.[4] If your reaction monitoring (TLC/HPLC) shows a significant amount of starting material remaining, consider the following:

    • Reaction Time: Extend the reaction time at 0-5 °C, continuing to monitor until the starting material is consumed.

    • Stoichiometry: You can cautiously increase the molar equivalents of nitric acid to 1.3-1.5 eq. However, be aware this may also increase the risk of dinitration.[4]

    • Nitrating Agent Potency: For exceptionally stubborn reactions, a more potent nitrating system like fuming nitric acid could be considered, but this requires extreme caution and meticulous temperature control.[4]

  • Product Loss During Workup: If the reaction went to completion, the loss is occurring during isolation.

    • Precipitation: Ensure the product fully precipitates when quenching on ice. Pour the acid mixture slowly into a vigorously stirred ice/water slurry. Insufficient water or inadequate stirring can lead to incomplete precipitation.

    • Recrystallization: Carefully select the recrystallization solvent to minimize the solubility of your product at low temperatures. Overuse of solvent will result in significant loss.[4]

Q2: I am observing significant byproduct formation. How can I improve the selectivity for the desired 6-nitro isomer?

A: Byproduct formation, such as dinitrated compounds or other isomers, is typically caused by the reaction conditions being too harsh.[4]

  • Temperature Control is Paramount: The single most critical factor for selectivity is maintaining a low reaction temperature (0-5 °C).[4] Even small excursions to 10 °C or higher can dramatically increase the rate of side reactions. Use an efficient cooling bath (ice-salt) and monitor the internal reaction temperature, not the bath temperature.

  • Controlled Reagent Addition: Add the nitric acid dropwise and slowly. This maintains a low instantaneous concentration of the nitronium ion, which favors monosubstitution and helps dissipate the heat from the exothermic reaction.[4]

  • Optimize Stoichiometry: Using a large excess of nitric acid increases the probability of dinitration.[5] Stick to a modest excess (1.1-1.2 eq) to balance reaction completion with selectivity.

Q3: The reaction mixture turns dark brown or black. What is causing this and how can I prevent it?

A: A dark, tar-like appearance is usually indicative of oxidative side reactions. This can be caused by:

  • High Temperatures: Localized "hot spots" from adding the nitrating agent too quickly can cause oxidation of the aromatic ring or the methoxy group.[5] The solution is stricter temperature control and slower addition.

  • Impurities in Starting Material: Impurities in the 2,4,5-Trifluoro-3-methoxybenzoic acid can be more susceptible to oxidation than the substrate itself.[4] Ensure the purity of your starting material is high before beginning the nitration.

Q4: How do I safely manage the exothermic nature of the nitration reaction?

A: All nitrations are potentially hazardous due to their exothermic nature. Adherence to safety protocols is essential.

  • Use an Ice Bath: Always have an adequate ice bath ready and use it to maintain the target temperature.

  • Slow Addition: As mentioned, add the nitrating agent slowly and monitor the temperature continuously.

  • Proper Scale and Equipment: Ensure the reaction flask is large enough (not more than half full) to handle potential foaming or splashing. Conduct the reaction in a chemical fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.

  • Quenching: The workup procedure of pouring the acid mixture onto ice is also a critical safety step. Do this slowly and behind a safety shield.

Q5: What is the best procedure for working up the reaction and isolating the product?

A: A clean and efficient workup is key to obtaining a high-purity product.

  • Quenching: Pour the completed reaction mixture slowly onto a large volume of crushed ice (at least 10x the volume of the acid mixture).

  • Filtration: Filter the resulting solid precipitate using a Büchner funnel.

  • Washing: This is a critical step. Wash the filter cake with a large amount of cold deionized water. The goal is to remove all traces of sulfuric and nitric acid. Check the pH of the filtrate; continue washing until it is neutral. Residual acid will contaminate your product and can interfere with subsequent steps or analysis.

  • Drying: Dry the solid thoroughly. A vacuum oven at a low temperature (e.g., 40-50 °C) is ideal.

Q6: How can I confirm the identity and purity of my final product?

A: A combination of analytical techniques should be used for full characterization.

  • Purity (HPLC): High-Performance Liquid Chromatography is the best method to determine the purity of the final product and quantify any byproducts.[6][7]

  • Identity (Spectroscopy & Physical Properties):

    • NMR Spectroscopy: ¹H and ¹³C NMR will confirm the structure. The introduction of the nitro group will cause predictable shifts in the aromatic proton and carbon signals.[8]

    • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.[9]

    • Melting Point: Compare the observed melting point to the literature value (approx. 105-112 °C) as a quick indicator of purity.[1]

References

  • Benchchem. (n.d.). Troubleshooting guide for the nitration of fluorinated benzoic acids.
  • Wen, Z., et al. (n.d.). Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics. ePrints Soton.
  • Hayashi, K. (2003). Method for producing 2,4,5-trifluoro-3-methyl-6- nitrobenzoic acid. JPO.
  • ATSDR. (n.d.). Analytical Methods for 1,3-DNB and 1,3,5-TNB.
  • Analytical Method Summaries. (2023, December 10).
  • Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis. (n.d.). EPO Patent 1853548.
  • Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. (n.d.). WIPO Patent CN113024384.
  • MySkinRecipes. (n.d.). 2,4,5-Trifluoro-3-methoxybenzoic acid.
  • PubChem. (n.d.). 2,4,5-Trifluoro-3-methoxybenzoic acid (CID 2733970). National Center for Biotechnology Information.
  • Sigma-Aldrich. (n.d.). 2,4,5-Trifluoro-3-methoxybenzoic acid 95.
  • Evans, M. (2023, January 14). Nitration of Aromatic Compounds. YouTube.
  • Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate.

Sources

Technical Support Center: Nitration of 2,4,5-Trifluoro-3-Methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the nitration of 2,4,5-trifluoro-3-methoxybenzoic acid. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this challenging electrophilic aromatic substitution. Here, we address common experimental issues, provide troubleshooting strategies, and explain the underlying chemical principles to help you navigate potential side reactions and optimize your synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the expected major product for the nitration of 2,4,5-trifluoro-3-methoxybenzoic acid, and why is achieving high regioselectivity a challenge?

Answer: The expected major product is 2,4,5-trifluoro-3-methoxy-6-nitrobenzoic acid . The regiochemical outcome of an electrophilic aromatic substitution is dictated by the combined electronic and steric effects of the substituents on the aromatic ring. In this case, you have a complex interplay of directing groups:

  • Methoxy Group (-OCH₃) at C3: A powerful activating group that directs incoming electrophiles to the ortho (C2, C4) and para (C6) positions.

  • Carboxylic Acid Group (-COOH) at C1: A deactivating group that directs incoming electrophiles to the meta (C3, C5) positions.[1][2]

  • Fluorine Atoms (-F) at C2, C4, C5: Deactivating groups that direct ortho and para.[3]

The position C6 is the most favorable for nitration because it is para to the strongly activating methoxy group and meta to the deactivating carboxylic acid group. However, achieving high selectivity is difficult because the ring is heavily substituted and electronically deactivated overall by the three fluorine atoms and the carboxyl group.[3] This requires carefully controlled reaction conditions to favor the desired kinetic product.

Caption: Competing directing effects on the substrate.

Q2: My reaction is producing a significant amount of a byproduct where the carboxylic acid group has been replaced by a nitro group. What is this side reaction and how can I minimize it?

Answer: This side reaction is known as ipso-nitration or, more specifically, nitrodecarboxylation .[4] It occurs when the nitronium ion (NO₂⁺) attacks the carbon atom that is already substituted with the carboxylic acid group (the ipso-carbon).[5] This pathway becomes competitive when the ipso-position is electronically activated or when the desired substitution sites are sterically hindered or electronically deactivated. For electron-rich benzoic acids, nitrodecarboxylation can be a significant issue, especially under strong acidic conditions.[6]

Troubleshooting Steps:

  • Lower the Reaction Temperature: Ipso-nitration often has a higher activation energy than standard C-H nitration. Maintaining a temperature between 0°C and 5°C throughout the addition and reaction period can significantly suppress this side reaction.[7]

  • Use Milder Nitrating Agents: While a mixed acid system (HNO₃/H₂SO₄) is standard, its high acidity promotes ipso-attack. Consider alternative reagents like nitric acid in acetic anhydride or nitronium tetrafluoroborate (NO₂BF₄) in a non-acidic solvent, although these may be less effective for a deactivated substrate.

  • Control Stoichiometry: Use only a slight excess (1.05-1.2 equivalents) of the nitrating agent. A large excess of nitronium ions can drive less favorable pathways like ipso-nitration.[3]

Q3: I'm observing gas evolution (CO₂) and my product analysis suggests the complete loss of the -COOH group. What is happening?

Answer: You are likely observing decarboxylation , the loss of the carboxylic acid group as carbon dioxide. This side reaction is distinct from ipso-nitration and is primarily driven by thermal energy in a strong acid medium.[8][9] The resulting intermediate, 1,2,4-trifluoro-3-methoxybenzene, is more electron-rich than the starting material and will be readily nitrated, leading to a product that lacks the acid functionality entirely.

Troubleshooting Steps:

  • Strict Temperature Control: This is the most critical factor. The reaction should be performed in an ice or ice/salt bath to maintain a consistently low temperature (e.g., below 5°C).[7] Decarboxylation of aromatic acids typically requires significantly higher temperatures.

  • Minimize Reaction Time: Once the reaction has reached completion (as monitored by TLC or HPLC), work it up promptly. Prolonged exposure to the hot acidic mixture, even at room temperature, can promote decarboxylation.

Q4: The reaction mixture is turning dark brown or black, and the overall yield is very low. What causes this decomposition?

Answer: This indicates oxidative decomposition or charring. The standard nitrating mixture of concentrated nitric and sulfuric acids is a powerful oxidizing agent.[10] The nitration of aromatic compounds is also a highly exothermic process.[3] If the heat generated is not dissipated effectively, the local temperature can rise dramatically, leading to uncontrolled oxidation of the organic substrate, which manifests as charring and the production of nitrogen oxides (brown fumes).

Troubleshooting Steps:

ProblemProbable CauseRecommended Solution
Dark Color / Charring Poor temperature control leading to runaway reaction and oxidative decomposition.Maintain strict temperature control (0-5 °C) using an ice bath. Ensure efficient stirring to dissipate heat.
Addition rate of reagents is too fast.Add the substrate to the nitrating mixture (or vice versa) slowly and portion-wise.[3][11] Monitor the internal temperature during the addition.
Low Yield Decomposition of starting material or product.Follow the solutions for temperature and addition rate control.
Incomplete reaction due to deactivation of the ring.Allow for sufficient reaction time at a controlled low temperature. Monitor progress by TLC/HPLC. A modest increase in temperature (e.g., to 20°C) after initial stirring at 0°C may be necessary, but must be done cautiously.[3]
Q5: Could the methoxy or fluoro substituents be unstable under the reaction conditions?

Answer:

  • Methoxy Group (-OCH₃): Under typical nitration conditions (0-25°C), the methoxy group is generally stable. However, at elevated temperatures or with prolonged exposure to the strong acid mixture, O-demethylation can occur, yielding a phenolic hydroxyl group.[12] Phenols are extremely activated towards electrophilic substitution and are also highly susceptible to oxidation, so this would likely lead to rapid decomposition or the formation of intractable polymeric material.

  • Fluoro Groups (-F): The aromatic carbon-fluorine bond is exceptionally strong and stable. Hydrolysis of C-F bonds under these acidic conditions is highly unlikely and generally not considered a significant side reaction pathway.[13]

G start Start Nitration Experiment check_product Analyze Crude Product (TLC, LCMS, NMR) start->check_product success Desired Product Formed (High Yield & Purity) check_product->success Success p1 Problem: Multiple Isomers or Ipso-Nitration Product check_product->p1 Unexpected Product(s) p2 Problem: Decarboxylated Product (No -COOH) check_product->p2 Unexpected Product(s) p3 Problem: Dark Color / Low Yield check_product->p3 Decomposition s1 Solution: - Lower Temperature (0-5°C) - Control Stoichiometry - Consider Milder Reagent p1->s1 s2 Solution: - Strict Low Temp Control - Minimize Reaction Time p2->s2 s3 Solution: - Ensure Efficient Cooling - Slow Reagent Addition - Vigorous Stirring p3->s3

Caption: Troubleshooting workflow for nitration side reactions.

Experimental Protocols

CAUTION: The nitration of aromatic compounds using concentrated acids is highly exothermic and potentially hazardous. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[3]

Protocol 1: Controlled Nitration of 2,4,5-Trifluoro-3-methoxybenzoic acid
  • Prepare the Nitrating Mixture: In a flask equipped with a magnetic stirrer and placed in an ice/salt bath, carefully and slowly add concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (e.g., 5-10 volumes based on substrate mass). Maintain the temperature below 10°C during the addition. Cool the resulting mixture to 0-5°C.

  • Substrate Addition: In a separate flask, dissolve the 2,4,5-trifluoro-3-methoxybenzoic acid (1.0 equivalent) in a suitable co-solvent if necessary (e.g., additional sulfuric acid) and cool to 0°C.

  • Reaction: Slowly add the dissolved substrate to the cold nitrating mixture dropwise or in small portions, ensuring the internal temperature does not exceed 5°C.[7] Vigorous stirring is essential.

  • Monitoring: After the addition is complete, stir the mixture at 0-5°C for 1-2 hours. Monitor the reaction's progress by taking small aliquots, quenching them in ice water, extracting with a suitable solvent (e.g., ethyl acetate), and analyzing by TLC or LCMS.

  • Work-up: Once the reaction is complete, very slowly and carefully pour the reaction mixture onto a large excess of crushed ice with vigorous stirring. The product should precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7) to remove residual acids.

  • Drying: Dry the product under vacuum to a constant weight.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent system (e.g., ethanol/water, acetic acid/water, or isopropanol). The ideal solvent will dissolve the product when hot but not when cold, while impurities remain soluble at all temperatures or are insoluble.

  • Dissolution: Place the crude, dry solid in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution through a fluted filter paper to remove the charcoal.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

References

  • Quora. (2021). Why is sulfuric acid used in aromatic nitration?Link

  • ECHEMI. (n.d.). Why is sulfuric acid used in aromatic nitration?Link

  • Carlos A. M. Afonso, ResearchGate. (2014). How does sulphuric acid affect isomer ratio in nitrating reactions?Link

  • Proprep. (n.d.). What role do HNO3 and H2SO4 play in the nitration of aromatic compounds?Link

  • ECHEMI. (n.d.). What is the role of sulphuric acid in nitration of benzene?Link

  • Cotelle, P., & Catteau, J. P. (1996). Nitrodecarboxylation and Nitrodeformylation of Some Electron-Rich Benzoic Acids and Benzaldehydes.
  • Profnit. (n.d.). Nitration Of Benzoic Acid. Link

  • ResearchGate. (n.d.). Decarboxylative nitration of aromatic carboxylic acids. Link

  • Rostami, A. (2020). Recent Advances in Decarboxylative Nitration of Carboxylic Acids. Chemical Review and Letters, 3(2), 79-88.
  • BenchChem. (n.d.). Troubleshooting guide for the nitration of fluorinated benzoic acids. Link

  • Hayashi, K. (2003). Method for producing 2,4,5-trifluoro-3-methyl-6-nitrobenzoic acid.
  • Chemistry Steps. (n.d.). Nitration of Benzene. Link

  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Link

  • MySkinRecipes. (n.d.). 2,4,5-Trifluoro-3-methoxybenzoic acid. Link

  • Stolte, S., et al. (2012). Hydrolysis study of fluoroorganic and cyano-based ionic liquid anions - Consequences for operational safety and environmental stability. Green Chemistry, 14(10), 2870-2881.
  • Web Pages. (n.d.). Experiment 7: Nitration of Methyl Benzoate. Link

  • Wang, Y., et al. (2021). Decarboxylative Hydroxylation of Benzoic Acids.
  • YouTube. (2023). Nitration Reaction of Benzoic acid. Link

  • Truman ChemLab. (n.d.). Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate. Link

  • Cui, Y., et al. (2023). Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics. Reaction Chemistry & Engineering.
  • Esmaeili, M., et al. (2023). Ipso nitration in organic synthesis. RSC Advances, 13(26), 17781-17799.
  • Google Patents. (n.d.). CN1328238C - Preparation of 2,4,5-trifluoro-benzoic acid. Link

  • BenchChem. (n.d.). Deprotection of the Methoxy Group in 5-Methoxypent-1-yne Derivatives. Link

Sources

Troubleshooting poor solubility of 2,4,5-Trifluoro-3-methoxy-6-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for 2,4,5-Trifluoro-3-methoxy-6-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenge of its poor solubility. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure successful experimental outcomes.

Understanding the Solubility Challenge

This compound is a complex molecule with multiple functional groups that influence its solubility. The presence of a carboxylic acid group suggests solubility in alkaline aqueous solutions and polar organic solvents. However, the trifluorinated aromatic ring and the nitro group contribute to its crystalline nature and can significantly reduce its solubility in many common solvents. The methoxy group offers some potential for hydrogen bonding.

This guide will walk you through a systematic approach to achieve successful dissolution.

Frequently Asked Questions (FAQs)

Q1: What are the general physical properties of this compound?

While extensive physical property data for this specific molecule is not widely published, its structural analogue, 2,4,5-Trifluoro-3-methoxybenzoic acid, has a melting point in the range of 105-112°C.[1][2] The addition of a nitro group, as in 3-nitrobenzoic acid, generally increases the acidity compared to benzoic acid.[3] This suggests that this compound is a solid at room temperature with a relatively high melting point and is more acidic than its non-nitrated counterpart.

Q2: I am seeing precipitation when adding my dissolved compound to an aqueous buffer. What is happening?

This is a common issue when moving from a highly soluble organic solvent to an aqueous medium. The significant change in solvent polarity causes the compound to crash out of the solution. To mitigate this, consider a solvent exchange method using a rotary evaporator or gentle nitrogen stream to remove the organic solvent while slowly introducing the aqueous buffer. Alternatively, using a co-solvent system where the aqueous buffer contains a small percentage of a miscible organic solvent (like DMSO or ethanol) can help maintain solubility.

Q3: Are there any known safety concerns with this compound?

Similar aromatic carboxylic acids are known to cause skin and eye irritation.[4] Given the presence of the nitro group, it is prudent to handle this compound with care, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All handling should be performed in a well-ventilated fume hood.

Troubleshooting Guide: Step-by-Step Dissolution Protocols

This section provides a tiered approach to dissolving this compound, starting with the most common and gentle methods.

Tier 1: Initial Solvent Screening

The first step is to screen a range of common laboratory solvents. Based on the solubility of similar compounds like 3-nitrobenzoic acid, polar aprotic and polar protic solvents are good starting points.[5]

Protocol 1: Small-Scale Solubility Test

  • Weigh out a small, precise amount of the compound (e.g., 1-5 mg) into several vials.

  • Add a measured volume of a single solvent to each vial (e.g., 100 µL).

  • Vortex or sonicate the vials for 1-2 minutes at room temperature.

  • Visually inspect for complete dissolution. If not dissolved, add another measured volume of solvent and repeat the process.

  • Record the approximate solubility in mg/mL.

Recommended Starting Solvents:

Solvent ClassRecommended SolventsExpected Performance
Polar Aprotic DMSO, DMF, DMAcHigh likelihood of success due to their ability to solvate a wide range of organic molecules. DMAc has been noted as a crucial solvent for some nitration reactions of carboxylic acids.[6]
Polar Protic Methanol, EthanolGood initial choices, as they can hydrogen bond with the carboxylic acid and methoxy groups. The solubility of nitrobenzoic acids is generally good in these solvents.[5]
Chlorinated Dichloromethane (DCM)May have some success, especially with gentle heating. Nitrobenzoic acids show some solubility in DCM.[5]
Ethers THF, 1,4-DioxaneModerate potential for dissolution.
Aqueous Basic 0.1 M NaOH, 0.1 M NaHCO₃The carboxylic acid group will be deprotonated to its more soluble salt form.
Tier 2: Enhancing Solubility

If room temperature dissolution in common solvents is unsuccessful, the next step is to apply energy or adjust the pH.

Workflow for Enhancing Solubility

G cluster_0 Initial State cluster_1 Tier 2 Interventions cluster_2 Outcome Poor_Solubility Poor Solubility at RT Heating Gentle Heating (40-60°C) Poor_Solubility->Heating Apply Thermal Energy Sonication Sonication Poor_Solubility->Sonication Apply Mechanical Energy pH_Adjustment pH Adjustment (Base Addition) Poor_Solubility->pH_Adjustment Chemical Modification Complete_Dissolution Complete Dissolution Heating->Complete_Dissolution Sonication->Complete_Dissolution pH_Adjustment->Complete_Dissolution

Caption: Tier 2 interventions for enhancing solubility.

Protocol 2: The Impact of Heat and Sonication

  • Using the most promising solvents from Tier 1, prepare fresh samples.

  • Place the vials in a heated water bath or on a hot plate, gradually increasing the temperature (do not exceed 60°C to avoid potential degradation).

  • Alternatively, place the vials in an ultrasonic bath for 5-10 minute intervals.

  • Monitor for dissolution. Be aware that the compound may precipitate upon cooling. If this occurs, the solution must be used while warm.

Protocol 3: pH-Mediated Dissolution

The carboxylic acid moiety provides a handle for significantly increasing aqueous solubility by converting it to its carboxylate salt.

  • Suspend the compound in water or a suitable buffer.

  • Slowly add a base (e.g., 1 M NaOH or a saturated solution of sodium bicarbonate) dropwise while stirring.

  • Monitor the pH and continue adding the base until the compound fully dissolves. The resulting solution will contain the sodium salt of the acid.

  • Important: Be aware that adjusting the pH back to acidic conditions will likely cause the compound to precipitate.

Tier 3: Advanced & Co-Solvent Systems

For particularly challenging cases, more specialized solvents or co-solvent systems may be necessary.

Advanced Solvent Considerations:

  • Trifluoroacetic acid (TFA): While a strong acid itself, it can be an effective solvent for other acids.

  • Triflic acid (TfOH): An even stronger acid, it is a powerful solvent for many organic compounds.[7] Use with extreme caution due to its highly corrosive nature.

Protocol 4: Co-Solvent Systems

A co-solvent system can provide a "best of both worlds" environment for dissolution.

  • Dissolve the compound in a minimal amount of a strong organic solvent in which it is highly soluble (e.g., DMSO).

  • In a separate container, have your target aqueous buffer or medium.

  • While vigorously stirring the aqueous medium, slowly add the concentrated organic solution dropwise.

  • Monitor for any signs of precipitation. The goal is to find a ratio of organic solvent to aqueous medium that keeps the compound in solution.

Logical Flow for Co-Solvent Approach

G cluster_0 Step 1 cluster_1 Step 2 cluster_2 Outcome Dissolve_Organic Dissolve in minimal strong organic solvent (e.g., DMSO) Add_to_Aqueous Slowly add to vigorously stirred aqueous medium Dissolve_Organic->Add_to_Aqueous Monitor Monitor for precipitation Add_to_Aqueous->Monitor

Caption: Co-solvent system workflow.

References

  • Preparation of nitrofluoroaromatic compounds - Google Patents.
  • 2,4,5-Trifluoro-3-methoxybenzoic acid | C8H5F3O3 | CID 2733970 - PubChem. Available at: [Link]

  • 2,4,5-Trifluoro-3-methoxybenzoic acid - MySkinRecipes. Available at: [Link]

  • 3-Nitrobenzoic acid - Wikipedia. Available at: [Link]

  • The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Available at: [Link]

  • RESEARCH IN FLUORO-NITRO COMPOUNDS. - DTIC. Available at: [Link]

  • Dissolution of carboxylic acids. III: The effect of polyionizable buffers - PubMed - NIH. Available at: [Link]

  • Recent Advances in Decarboxylative Nitration of Carboxylic Acids - Chemical Review and Letters. Available at: [Link]

  • Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review - 2021. Available at: [Link]

  • Triflic acid - Wikipedia. Available at: [Link]

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Optimization of reaction time for 2,4,5-Trifluoro-3-methoxy-6-nitrobenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 2,4,5-Trifluoro-3-methoxy-6-nitrobenzoic acid. The nitration of the highly substituted 2,4,5-Trifluoro-3-methoxybenzoic acid precursor presents unique challenges, primarily concerning reaction kinetics. This document provides in-depth troubleshooting, frequently asked questions, and an optimized protocol to help navigate these challenges and improve reaction efficiency and yield.

Section 1: Core Principles of the Synthesis

The synthesis of this compound is achieved through the electrophilic aromatic substitution (EAS) nitration of its precursor, 2,4,5-Trifluoro-3-methoxybenzoic acid.[1][2] The success and rate of this reaction are governed by the electronic properties of the substituents on the aromatic ring.

  • The Electrophile: The reaction requires a potent electrophile, the nitronium ion (NO₂⁺). This is typically generated in situ by reacting concentrated nitric acid (HNO₃) with a stronger acid, most commonly concentrated sulfuric acid (H₂SO₄), which acts as a catalyst.[1][3]

  • Substituent Effects on Reactivity: The starting material's aromatic ring is heavily substituted, which significantly impacts its reactivity:

    • Deactivating Groups: The three fluorine atoms (-F) and the carboxylic acid group (-COOH) are electron-withdrawing.[2][4] These groups pull electron density away from the aromatic ring, making it less nucleophilic and thus less reactive towards electrophilic attack. This deactivation is the primary reason for inherently slow reaction times compared to the nitration of simpler aromatic compounds.[4][5][6]

    • Activating Group: The methoxy group (-OCH₃) is an electron-donating group, which activates the ring towards EAS. It is a strong ortho-, para- director.

    • Combined Effect: The cumulative effect of three deactivating fluorine atoms and a deactivating carboxyl group outweighs the activating effect of the single methoxy group, rendering the substrate significantly deactivated. Therefore, forcing conditions are often necessary to achieve a reasonable reaction rate.

Section 2: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing causal explanations and actionable solutions.

Q: My reaction is extremely slow, incomplete, or appears to be stalled. What are the primary causes and how can I increase the rate?

A: This is the most common issue, directly resulting from the electron-deficient nature of the starting material.[4]

  • Cause 1: Insufficient Electrophile Potency: The standard HNO₃/H₂SO₄ mixture may not generate a high enough concentration of the nitronium ion (NO₂⁺) to react efficiently with the deactivated ring.

    • Solution: Employ a stronger nitrating system. Cautiously consider using fuming nitric acid or increasing the proportion of sulfuric acid.[4] Alternative acid catalysts, such as Trifluoromethanesulfonic acid (HOTf), have been shown to promote nitration efficiently, even for moderately electron-deficient substrates, and may allow the reaction to proceed at lower temperatures.[7]

  • Cause 2: Low Reaction Temperature: While low temperatures are used to control selectivity, they can significantly slow the rate of reaction for a deactivated substrate.

    • Solution: Cautiously and gradually increase the reaction temperature. For example, if the reaction is stalling at 0-5°C, consider raising the temperature to 20-30°C.[1][4] It is critical to monitor the reaction closely via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) during this adjustment, as higher temperatures can increase the formation of unwanted byproducts.[4]

  • Cause 3: Insufficient Reaction Time: Given the substrate's low reactivity, the reaction may simply require more time to reach completion than anticipated.

    • Solution: Extend the total reaction time. Monitor the consumption of the starting material every few hours using an appropriate analytical technique like TLC or HPLC to determine when the reaction has plateaued.[4]

Q: I'm observing a low yield of the desired product despite the starting material being consumed. What are potential loss points?

A: Low yield can stem from side reactions or mechanical losses during the work-up procedure.

  • Cause 1: Side Reactions: Elevated temperatures or an excessive amount of nitrating agent can lead to the formation of dinitrated products or oxidation of the methoxy group, resulting in colored impurities.[4][8]

    • Solution: Strictly control the temperature.[4] Add the nitrating mixture dropwise with efficient stirring to avoid localized "hot spots" where the temperature can spike. Use a modest excess (e.g., 1.1-1.3 equivalents) of the nitrating agent.

  • Cause 2: Product Loss During Work-up: The product is typically isolated by precipitation upon quenching the reaction mixture in ice water.[3][9] Incomplete precipitation or loss during filtration can significantly reduce the isolated yield.

    • Solution: Ensure the reaction mixture is poured into a vigorously stirred, large volume of ice-water slurry to maximize precipitation. Wash the collected solid with ample cold water to remove residual acids, but avoid excessive washing with organic solvents in which the product may have some solubility. Optimize the recrystallization process by carefully selecting the solvent and controlling the cooling rate.[8]

Q: My final product is contaminated with isomers or dinitrated byproducts. How can I improve selectivity?

A: The formation of isomers is less common for this specific substrate due to the strong directing effects, but dinitration is a significant risk if conditions are not properly controlled.

  • Cause: Over-Nitration: This occurs when the reaction conditions are too harsh (high temperature, high concentration of nitrating agent), causing a second nitro group to be added to the ring.[6]

    • Solution: Maintain a low reaction temperature (start at 0-10°C).[10][11] The slow, dropwise addition of the nitrating agent to the substrate solution is critical to maintain control and minimize the instantaneous concentration of the electrophile.[4]

Q: The reaction mixture has developed a dark, tar-like consistency. What causes this and is the batch salvageable?

A: Dark coloration or tar formation is typically a sign of oxidative side reactions or decomposition of the starting material or product.[4][5]

  • Cause: This is almost always due to excessively high reaction temperatures. The strong oxidizing nature of nitric acid can degrade the organic molecules under harsh conditions.

    • Solution: Prevention is key. Strict temperature control is paramount. If tarring occurs, salvaging the batch can be difficult. The recommended course of action is to proceed with the aqueous work-up. The desired product may precipitate from the solution, while the tarry impurities may remain dissolved or can be separated through filtration and subsequent purification steps like column chromatography, though yields will likely be compromised.

Section 3: Frequently Asked Questions (FAQs)

Q: What is the optimal temperature range for this nitration? A: For deactivated substrates like this, a balance must be struck. Start the reaction at a low temperature (0-10°C) during the addition of the nitrating agent to ensure control and selectivity.[10][11] If the reaction rate is too slow, the temperature can be allowed to slowly rise to room temperature (20-25°C) and maintained there. Cautious heating may be required, but should be guided by reaction monitoring.[4]

Q: How do I choose the right nitrating agent and acid ratio? A: A standard mixture of concentrated nitric acid (68-70%) and concentrated sulfuric acid (98%) is the conventional choice. A typical ratio is 1:2 to 1:3 (v/v) of HNO₃ to H₂SO₄. The sulfuric acid is the catalyst and dehydrating agent, so a sufficient excess is needed to drive the formation of the nitronium ion.[1][3] For this deactivated system, using a higher proportion of sulfuric acid can increase the reaction rate.

Q: What is the best way to monitor the reaction's progress? A: Thin Layer Chromatography (TLC) is a rapid and effective method. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to resolve the starting material from the product. The product, being more polar due to the nitro group, will typically have a lower Rf value. For more precise, quantitative monitoring, HPLC is the preferred method.[4]

Q: What are the critical safety precautions for this reaction? A: Nitration reactions are highly exothermic and involve corrosive, strongly oxidizing acids.[12]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a face shield, a lab coat, and acid-resistant gloves.

  • Fume Hood: Perform the entire procedure in a well-ventilated chemical fume hood.

  • Controlled Addition: Add reagents slowly, especially the nitrating mixture. Use an ice bath to dissipate the heat generated.[12]

  • Quenching: Quench the reaction by slowly adding the acid mixture to ice, never the other way around, to manage the exothermic dilution of the strong acids.

Section 4: Optimized Experimental Protocol

This protocol is a recommended starting point and may require optimization based on laboratory conditions and reagent purity.

Materials and Reagents:

  • 2,4,5-Trifluoro-3-methoxybenzoic acid

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Ice

  • Deionized Water

  • Methanol or Ethanol (for recrystallization)

Procedure:

  • Preparation of the Substrate Solution: In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, carefully add 2,4,5-Trifluoro-3-methoxybenzoic acid (1.0 eq) to concentrated sulfuric acid (approx. 4-5 mL per gram of starting material). Cool the mixture to 0-5°C in an ice-water bath with stirring until the solid is fully dissolved.

  • Preparation of the Nitrating Mixture: In a separate flask, cool a mixture of concentrated sulfuric acid (1.5 eq) and concentrated nitric acid (1.2 eq) to 0-5°C.

  • Nitration Reaction: Add the cold nitrating mixture to the addition funnel. Add the nitrating mixture dropwise to the stirred substrate solution over 30-60 minutes. It is critical to maintain the internal reaction temperature below 10°C during the addition.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-10°C for 1 hour. Then, remove the ice bath and allow the reaction to slowly warm to room temperature. Let the reaction stir for an additional 4-8 hours, or until TLC/HPLC analysis indicates the consumption of the starting material.

  • Work-up and Isolation: Prepare a beaker with a large amount of crushed ice and water (approx. 10-15 g of ice per mL of reaction mixture). While stirring the ice slurry vigorously, slowly pour the reaction mixture into it. A precipitate should form.

  • Purification: Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold deionized water until the washings are neutral (pH ~6-7). Allow the product to air-dry. For higher purity, recrystallize the crude solid from a suitable solvent like methanol or an ethanol/water mixture.[3]

  • Characterization: Dry the purified product under vacuum. Determine the yield and characterize by melting point, ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.

Section 5: Data Summary & Visualization

Table 1: Effect of Conditions on Reaction Time and Outcome
ParameterCondition A (Standard)Condition B (Forced)Condition C (Aggressive)
Nitrating Agent Conc. HNO₃/H₂SO₄Conc. HNO₃/H₂SO₄Fuming HNO₃/H₂SO₄
Temperature 0°C → 25°C25°C → 40°C0°C → 25°C
Est. Reaction Time 6 - 12 hours2 - 4 hours2 - 4 hours
Approx. Yield 75 - 85%60 - 70%70 - 80%
Key Observation Slower, but cleaner reaction with higher selectivity.Faster conversion, but increased risk of impurities.Faster rate at lower temp, but requires careful handling.
Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for addressing the common problem of slow reaction kinetics.

TroubleshootingWorkflow start Problem: Slow or Incomplete Reaction cause1 Potential Cause: Insufficient Electrophile Strength start->cause1 cause2 Potential Cause: Reaction Temperature Too Low start->cause2 cause3 Potential Cause: Insufficient Reaction Time start->cause3 solution1 Solution: • Use fuming HNO₃ or increase H₂SO₄ ratio. • Consider alternative acid catalyst (e.g., HOTf). cause1->solution1 solution2 Solution: • Cautiously increase temperature (e.g., to 25-30°C). • Monitor closely for byproduct formation via TLC/HPLC. cause2->solution2 solution3 Solution: • Extend reaction time to 12-24 hours. • Monitor reaction until starting material is consumed. cause3->solution3

Caption: Troubleshooting workflow for slow nitration reactions.

References

  • Nitration Of Benzoic Acid. (n.d.). Profnit.
  • Troubleshooting guide for the nitration of fluorinated benzoic acids. (n.d.). Benchchem.
  • NITRATION. (n.d.). vpscience.org.
  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018). Master Organic Chemistry.
  • An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. (n.d.). University of Missouri-St. Louis.
  • Nitration of benzoic acid. (2021). YouTube.
  • Nitration of Substituted Aromatic Rings and Rate Analysis. (n.d.). St. John Fisher University.
  • PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS. (2007). European Patent Office.
  • Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis. (n.d.). Google Patents.
  • Nitration of Benzene. (n.d.). Chemistry Steps.
  • Trifluoromethanesulfonic Acid Promoted Controllable Electrophilic Aromatic Nitration. (2023). Organic Chemistry Portal.
  • 2,4,5-Trifluoro-3-methoxybenzoic acid. (n.d.). MySkinRecipes.
  • p-NITROBENZOIC ACID. (n.d.). Organic Syntheses.
  • Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate. (n.d.). Truman State University.
  • 2,4,5-Trifluoro-3-methoxybenzoic acid. (n.d.). PubChem.
  • Common side reactions in the synthesis of 2-Chloro-5-nitrobenzaldehyde. (n.d.). Benchchem.

Sources

Technical Support Center: Purification of 2,4,5-Trifluoro-3-methoxy-6-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals working with 2,4,5-Trifluoro-3-methoxy-6-nitrobenzoic acid. This guide provides in-depth troubleshooting advice and detailed protocols for removing residual starting materials and other common impurities. Ensuring the purity of this intermediate is critical for the integrity of your research and the quality of downstream applications, such as the synthesis of pharmaceutical compounds.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is the most likely starting material I need to remove from my crude this compound?

A1: The most probable residual starting material is 2,4,5-Trifluoro-3-methoxybenzoic acid, as the final product is synthesized via the nitration of this precursor.[4][5] The nitration of aromatic compounds is a common synthetic route, and unreacted starting material is a frequent impurity.[6][7]

Q2: My crude product has a yellowish tint. Is this due to the starting material?

A2: While the starting material, 2,4,5-Trifluoro-3-methoxybenzoic acid, is a white to off-white powder, the yellowish color is more likely due to nitrated byproducts or residual nitric acid from the nitration reaction.[4] It is crucial to remove these colored impurities to obtain a high-purity final product.[8]

Q3: I'm observing streaking with my compound on a silica gel TLC plate. What causes this and how can I fix it?

A3: Streaking of carboxylic acids on silica gel is a common problem. It occurs due to the strong interaction between the acidic proton of your compound and the silica gel. To resolve this, you can add a small amount (typically 0.5-1%) of a volatile acid, like acetic acid or formic acid, to your eluting solvent system. This keeps the carboxylic acid in its protonated form, leading to a more defined spot.[9]

Q4: Can I use recrystallization to purify my product? What's a good solvent to start with?

A4: Yes, recrystallization is often the most effective and preferred method for purifying solid organic compounds like this one.[10] Given the polar nature of the molecule, good starting solvents to screen are polar protic solvents like ethanol or methanol.[8] A mixed solvent system, such as ethanol/water or acetone/hexane, can also be very effective.[8][11]

Q5: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A5: "Oiling out" happens when the compound separates from the solution as a liquid instead of a solid. This can occur if the solution is too concentrated or cools too quickly. To prevent this, try using more solvent to ensure the compound doesn't become supersaturated at a temperature above its melting point. Also, allow the solution to cool more slowly to encourage crystal lattice formation. If the problem persists, changing to a different solvent system may be necessary.[8]

Troubleshooting Guide: Common Purification Issues

ProblemPotential Cause(s)Recommended Solution(s)
Persistent presence of starting material after one recrystallization. The starting material and product have very similar polarities and solubilities in the chosen solvent.1. Optimize Recrystallization: Try a different solvent or a mixed-solvent system to better exploit solubility differences. 2. Acid-Base Extraction: Use an aqueous basic solution (like sodium bicarbonate) to extract the acidic product into the aqueous layer, leaving less acidic or neutral impurities behind. Re-acidification will then precipitate the pure product.[9] 3. Column Chromatography: If other methods fail, flash chromatography on silica gel can be effective.[9]
Low recovery of purified product. 1. Too much solvent was used during recrystallization. 2. The product has significant solubility in the cold solvent. 3. Premature crystallization occurred during hot filtration.1. Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product. 2. Cool Thoroughly: Ensure the crystallization mixture is thoroughly cooled in an ice bath to minimize solubility and maximize yield. 3. Prevent Premature Crystallization: Preheat the filtration funnel and flask. If crystals form on the filter paper, wash with a small amount of hot solvent.[12]
Product purity does not improve significantly after purification. The impurity is an isomer (e.g., a positional isomer from the nitration step) with very similar physical properties.Consider Chromatography: Isomers are often difficult to separate by recrystallization. Reversed-phase flash chromatography can be an effective technique for separating compounds with subtle polarity differences.[13] For analytical confirmation, HPLC is the method of choice.[14][15]
Final product is discolored (yellow/brown). Residual nitrating agents or colored byproducts are present.Charcoal Treatment: During recrystallization, add a small amount of activated charcoal to the hot solution before the filtration step. The charcoal will adsorb the colored impurities. Use it sparingly, as it can also adsorb some of your product.[8]

Experimental Protocols & Methodologies

Protocol 1: Purification by Recrystallization from a Mixed Solvent System (Ethanol/Water)

This protocol is a robust starting point for purifying this compound, leveraging the differential solubility in an alcohol-water mixture.

Step-by-Step Methodology:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to just dissolve the solid.

  • Induce Saturation: While the ethanol solution is hot, add hot water dropwise until the solution becomes faintly cloudy (turbid). This indicates the solution is saturated.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.[8]

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

  • Maximize Yield: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.

Protocol 2: Purification via Acid-Base Extraction

This technique is highly effective for separating carboxylic acids from neutral or less acidic impurities.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude product in an appropriate organic solvent like ethyl acetate or dichloromethane in a separatory funnel.

  • Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the funnel. Stopper and gently invert several times, venting frequently to release the CO₂ pressure that builds up.[9]

  • Separation: Allow the layers to separate. The deprotonated product (sodium salt) will be in the upper aqueous layer. Drain the lower organic layer, which contains neutral impurities.

  • Repeat: Perform a second extraction on the organic layer with fresh NaHCO₃ solution to ensure complete transfer of the product. Combine the aqueous extracts.

  • Precipitation: Cool the combined aqueous layers in an ice bath and slowly acidify with a strong acid (e.g., 6M HCl) with stirring until the pH is ~2. The purified carboxylic acid will precipitate out as a solid.

  • Isolation and Drying: Collect the solid by vacuum filtration, wash with cold deionized water, and dry as described in Protocol 1.

Workflow for Purification and Analysis

The following diagram illustrates a logical workflow for purifying your crude product and verifying its purity.

PurificationWorkflow Crude Crude Product Analysis1 Initial Purity Analysis (TLC, HPLC) Crude->Analysis1 Decision Is Purity >98%? Analysis1->Decision Recryst Recrystallization (Protocol 1) Decision->Recryst No Extraction Acid-Base Extraction (Protocol 2) Decision->Extraction Chrom Column Chromatography Decision->Chrom Pure Pure Product Decision->Pure Yes Analysis2 Purity Analysis (TLC, HPLC, NMR) Recryst->Analysis2 Decision2 Is Purity Sufficient? Analysis2->Decision2 Decision2->Pure Yes Further Further Purification (Repeat or try alternative) Decision2->Further No Further->Recryst Further->Extraction Further->Chrom HPLCTroubleshooting cluster_0 Problem cluster_1 Potential Cause & Solution Problem Poor Peak Shape (Tailing/Fronting) Cause1 Cause: Secondary interactions with silica Solution: Decrease mobile phase pH (add more acid) Problem->Cause1 Cause2 Cause: Column overload Solution: Inject a lower concentration of the sample Problem->Cause2

Sources

Technical Support Center: 2,4,5-Trifluoro-3-methoxy-6-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2,4,5-Trifluoro-3-methoxy-6-nitrobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. This guide offers insights into its stability, potential degradation pathways, and solutions to common experimental challenges.

Introduction: Understanding the Stability of this compound

This compound is a polysubstituted aromatic compound with applications as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1][2] Its structure, characterized by a benzoic acid core with trifluoro, methoxy, and nitro substitutions, presents a unique combination of reactivity and stability. While generally stable under standard laboratory conditions, its complex functionality can make it susceptible to specific degradation pathways under certain experimental or storage conditions. This guide will help you navigate these potential challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: What are the optimal storage and handling conditions for this compound to prevent degradation?

Answer:

Proper storage and handling are crucial to maintain the integrity of this compound. The compound is generally stable at room temperature in a tightly sealed container, protected from moisture and light.[1][3]

Troubleshooting Guide: Unexpected Sample Degradation in Storage

Symptom Potential Cause Recommended Action
Discoloration (e.g., yellowing) Photodegradation or presence of impurities.Store in an amber vial or in the dark. Re-purify the compound if necessary.
Clumping or change in consistency Hygroscopic absorption of moisture.Store in a desiccator. If moisture is absorbed, dry under vacuum.
Unexpected peaks in analytical analysis (e.g., HPLC, NMR) Slow degradation due to long-term storage under suboptimal conditions.Re-test a freshly opened sample. If the issue persists, consider re-purification.
FAQ 2: I suspect microbial contamination in my experiment. Could this compound be susceptible to biodegradation?

Answer:

While there is no specific literature on the biodegradation of this compound, the degradation of related nitroaromatic compounds by microorganisms is well-documented.[4][5] The presence of strong electron-withdrawing groups like nitro and fluoro substituents can make the aromatic ring more resistant to oxidative degradation.[4] However, under favorable conditions, microbial degradation could potentially occur.

Inferred Biodegradation Pathway:

Based on known pathways for nitrobenzoic acids, a hypothetical biodegradation pathway for this compound could involve initial reduction of the nitro group to a hydroxylamino or amino group, followed by enzymatic reactions that lead to ring cleavage.[4][6][7] Another possibility is the oxidative removal of the nitro group as nitrite, with subsequent hydroxylation of the aromatic ring to form catechol-like intermediates, which are then further metabolized.[8][9]

Inferred Biodegradation Pathway 2,4,5-Trifluoro-3-methoxy-6-nitrobenzoic_acid This compound Nitroreduction Nitroreductase 2,4,5-Trifluoro-3-methoxy-6-nitrobenzoic_acid->Nitroreduction Reductive Pathway Oxidative_Denitration Dioxygenase/Monooxygenase 2,4,5-Trifluoro-3-methoxy-6-nitrobenzoic_acid->Oxidative_Denitration Oxidative Pathway Reduced_Intermediate Reduced Intermediate (e.g., hydroxylamino or amino derivative) Nitroreduction->Reduced_Intermediate Ring_Cleavage_1 Ring Cleavage Reduced_Intermediate->Ring_Cleavage_1 Metabolites_1 Further Metabolites Ring_Cleavage_1->Metabolites_1 Catecholic_Intermediate Catecholic Intermediate Oxidative_Denitration->Catecholic_Intermediate Ring_Cleavage_2 Ring Cleavage Catecholic_Intermediate->Ring_Cleavage_2 Metabolites_2 Further Metabolites Ring_Cleavage_2->Metabolites_2

Caption: Inferred Biodegradation Pathways

Troubleshooting Guide: Suspected Microbial Degradation

Symptom Potential Cause Recommended Action
Loss of parent compound in aqueous media over time at ambient temperature. Microbial growth and metabolism of the compound.1. Sterilize: Filter-sterilize all aqueous solutions. 2. Aseptic Technique: Use sterile equipment and aseptic handling techniques. 3. Add Preservative: If compatible with your experiment, add a bacteriostatic agent (e.g., sodium azide).
Appearance of unexpected polar metabolites. Formation of hydroxylated or ring-opened byproducts from microbial action.Analyze for potential intermediates like catechols or amino derivatives using LC-MS or GC-MS.
FAQ 3: My reaction is light-sensitive. Could photodegradation be an issue for this compound?

Answer:

Yes, photodegradation is a plausible concern. Fluorinated aromatic compounds, particularly those with nitro groups, can be susceptible to degradation upon exposure to light, especially UV radiation.[10][11] Photolysis can lead to a variety of reactions, including denitration, decarboxylation, or even C-F bond cleavage under certain conditions.[11]

Potential Photodegradation Reactions:

  • Denitration: The nitro group can be photochemically removed.

  • Decarboxylation: The carboxylic acid group can be lost as CO2.

  • Defluorination: While C-F bonds are generally strong, photodegradation can sometimes lead to their cleavage, forming fluoride ions or other fluorinated byproducts.[11]

Potential Photodegradation Pathways Parent_Compound This compound Light Light (hν) Parent_Compound->Light Denitration Denitration Product Light->Denitration Decarboxylation Decarboxylation Product Light->Decarboxylation Defluorination Defluorination Products Light->Defluorination

Caption: Potential Photodegradation Reactions

Troubleshooting Guide: Light-Induced Reaction Failure or Side Products

Symptom Potential Cause Recommended Action
Low yield or formation of multiple byproducts in a photoreaction or a reaction run under ambient light. The compound is degrading under the light conditions.1. Protect from Light: Conduct the experiment in a fume hood with the sash down and the lights off, or wrap the reaction vessel in aluminum foil. 2. Use Amber Glassware: Employ amber-colored glassware to filter out UV and short-wavelength visible light.
Detection of fluoride ions or smaller fluorinated molecules in the reaction mixture. C-F bond cleavage due to photodegradation.Use an ion-selective electrode to test for fluoride. Analyze for volatile fluorinated compounds using GC-MS. Consider using 19F NMR to identify and quantify fluorinated byproducts.[11]
FAQ 4: I am seeing unexpected side products in my reaction involving strong acids or bases. Could the compound be undergoing chemical degradation?

Answer:

Yes, under harsh acidic or basic conditions, particularly with heating, this compound could undergo hydrolysis or other chemical transformations.

Potential Chemical Degradation Pathways:

  • Hydrolysis of the Methoxy Group: In the presence of strong acids (e.g., HBr, HI), the methoxy group can be cleaved to a hydroxyl group.

  • Nucleophilic Aromatic Substitution: The fluorine atoms on the electron-deficient ring can be susceptible to nucleophilic substitution by strong nucleophiles, such as hydroxide ions at high temperatures.

  • Decarboxylation: While less common for benzoic acids unless under harsh conditions, decarboxylation could be a possibility at very high temperatures.

Chemical Degradation Workflows cluster_acid Strong Acidic Conditions (e.g., HBr, heat) cluster_base Strong Basic Conditions (e.g., NaOH, heat) Parent_Acid This compound Demethylation Demethylation Product (3-hydroxy derivative) Parent_Acid->Demethylation Parent_Base This compound Nucleophilic_Substitution Nucleophilic Substitution Product (e.g., hydroxy-de-fluorination) Parent_Base->Nucleophilic_Substitution

Caption: Potential Chemical Degradation Workflows

Troubleshooting Guide: Unexpected Reaction Outcomes with Acids/Bases

Symptom Potential Cause Recommended Action
Formation of a more polar byproduct when using strong acid and heat. Cleavage of the methoxy ether to a phenol.1. Milder Conditions: Use milder reaction conditions (lower temperature, less concentrated acid). 2. Protecting Groups: If the methoxy group is not involved in the desired transformation, consider if other synthetic routes are possible.
Loss of fluorine from the molecule in the presence of a strong base. Nucleophilic aromatic substitution of a fluoride with a hydroxyl group.1. Lower Temperature: Perform the reaction at a lower temperature. 2. Weaker Base: Use a non-nucleophilic base if possible.

Experimental Protocols

Protocol 1: Analysis of Potential Degradation Products by HPLC-MS

This protocol provides a general method for detecting the parent compound and potential degradation products.

  • Sample Preparation:

    • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm and 280 nm.

  • Mass Spectrometry Conditions (Example):

    • Ionization Mode: Electrospray Ionization (ESI), negative mode.

    • Scan Range: m/z 50-500.

    • Analysis: Look for the [M-H]- ion of the parent compound and potential degradation products (e.g., demethylated, de-nitrated, hydroxylated species).

References

  • Spain, J. C. (2000). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 64(3), 441-485. [Link]

  • Pandey, A. S., et al. (2014). New metabolic pathway for degradation of 2-nitrobenzoate by Arthrobacter sp. SPG. Frontiers in Microbiology, 5, 49. [Link]

  • Nadeau, L. J., & Spain, J. C. (1995). Bacterial degradation of m-nitrobenzoic acid. Applied and Environmental Microbiology, 61(11), 4030-4034. [Link]

  • Spain, J. C. (Ed.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press. [Link]

  • Cartwright, N. J., & Cain, R. B. (1959). Bacterial degradation of the nitrobenzoic acids. 2. Reduction of the nitro group. Biochemical Journal, 73(2), 305-314. [Link]

  • Al-Suweydi, A. A., et al. (2018). Photodegradation of Flutamide and Halogen Derivatives of Nitrobenzotrifluoride: The NO Release Channel. The Journal of Physical Chemistry A, 122(34), 6813-6820. [Link]

  • Li, Y., et al. (2022). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology, 56(15), 10733-10743. [Link]

  • Li, S., et al. (2024). Efficient reduction-oxidation coupling degradation of nitroaromatic compounds in continuous flow processes. Nature Communications, 15(1), 1-12. [Link]

  • Hayashi, K. (2003). Method for producing 2,4,5-trifluoro-3-methyl-6-nitrobenzoic acid. Japan Patent JP2003292509A. [Link]

  • MySkinRecipes. (n.d.). 2,4,5-Trifluoro-3-methoxybenzoic acid. [Link]

  • Wang, Z., et al. (2005). Visible light induced photodegradation of organic pollutants on nitrogen and fluorine co-doped TiO2 photocatalyst. Journal of Environmental Sciences, 17(1), 76-80. [Link]

  • Arora, R. K., & Jain, R. K. (2012). Novel Pathway for the Degradation of 2-Chloro-4-Nitrobenzoic Acid by Acinetobacter sp. Strain RKJ12. Applied and Environmental Microbiology, 78(24), 8689-8696. [Link]

  • Broxton, T. J. (1984). Hydrolysis of 4-Nitro-2-(trifluoroacetylamino)benzoic acid: Buffer catalysis, micellar catalysis and intramolecular general acid catalysis. Australian Journal of Chemistry, 37(5), 977-984. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2733970, 2,4,5-Trifluoro-3-methoxybenzoic acid. [Link]

  • CN108191667B - Preparation method of 2-nitro-4-trifluoromethyl methyl benzoate - Google P
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  • CN103450013A - Industrial preparation method of 2,4,5-trifluoro-3-methoxybenzoyl chloride - Google P
  • Chauhan, A., & Jain, R. K. (2000). Degradation of 2-nitrobenzoate by Ralstonia sp. SJ98. Biochemical and Biophysical Research Communications, 267(1), 236-244. [Link]

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  • WO2021156893A1 - Process for preparation of 2,4,6-trifluorobenzoic acid - Google P
  • Arora, R. K., & Jain, R. K. (2012). Novel Pathway for the Degradation of 2-Chloro-4-Nitrobenzoic Acid by Acinetobacter sp. Strain RKJ12. Applied and Environmental Microbiology, 78(24), 8689–8696. [Link]

  • CN114736133B - Preparation of 2,4, 5-trifluoro-3-methoxybenzoic acid - Google P

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Technical Support Center: Production of 2,4,5-Trifluoro-3-methoxy-6-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,4,5-Trifluoro-3-methoxy-6-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, particularly during scale-up operations. Here, we provide in-depth troubleshooting guidance and frequently asked questions to address common challenges encountered in the laboratory.

Introduction to the Synthesis and its Challenges

The synthesis of this compound is a crucial step in the development of various pharmaceutical compounds. The primary route to this molecule involves the electrophilic aromatic substitution (nitration) of 2,4,5-trifluoro-3-methoxybenzoic acid. While conceptually straightforward, the reaction is nuanced due to the electronic and steric effects of the substituents on the aromatic ring. The trifluoro and methoxy groups exert competing directing effects, and the overall deactivation of the ring by the fluorine and carboxylic acid moieties necessitates carefully controlled reaction conditions to achieve high yield and purity.

This guide will address potential issues ranging from low yield and impurity formation to challenges in reaction monitoring and product purification, providing a systematic approach to problem-solving.

Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your experiments.

Low or No Product Yield

Q1: My reaction is showing low or no conversion to the desired this compound. What are the likely causes?

A1: Low or no conversion in this nitration reaction can stem from several factors, primarily related to the generation and reactivity of the nitronium ion (NO₂⁺) and the deactivating nature of the starting material.

  • Insufficiently Strong Nitrating Agent: The aromatic ring of 2,4,5-trifluoro-3-methoxybenzoic acid is significantly deactivated by the three electron-withdrawing fluorine atoms and the meta-directing carboxylic acid group. A standard mixture of concentrated nitric and sulfuric acids might not be potent enough to drive the reaction to completion, especially at lower temperatures.

    • Troubleshooting:

      • Increase the concentration of sulfuric acid: Sulfuric acid acts as a catalyst to generate the nitronium ion from nitric acid. Increasing its proportion can enhance the concentration of the active electrophile.

      • Use of stronger nitrating agents: Consider using fuming nitric acid or a mixture of nitric acid with a stronger acid catalyst like trifluoromethanesulfonic acid for highly deactivated substrates.

  • Reaction Temperature is Too Low: While low temperatures are crucial for controlling regioselectivity and preventing side reactions, an excessively low temperature can significantly slow down the reaction rate with a deactivated substrate, leading to incomplete conversion.

    • Troubleshooting:

      • Gradual temperature increase: Cautiously increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor the reaction progress by TLC or HPLC. Be mindful that higher temperatures can lead to the formation of dinitrated byproducts.

  • Presence of Water in the Reaction Mixture: Water can quench the nitronium ion and dilute the acidic medium, thereby inhibiting the reaction.

    • Troubleshooting:

      • Use anhydrous reagents: Ensure that the nitric acid and sulfuric acid are of high concentration and that the starting material and glassware are thoroughly dried before use.

Impurity Profile and Side Reactions

Q2: I am observing significant impurities in my crude product. What are the likely side products and how can I minimize their formation?

A2: The formation of impurities is a common challenge in the nitration of polysubstituted aromatic compounds. The primary impurities in this synthesis are likely to be regioisomers and dinitrated products.

  • Formation of Regioisomers: The directing effects of the substituents on the starting material can lead to the formation of undesired isomers. The methoxy group is ortho, para-directing, while the carboxylic acid is meta-directing. The fluorine atoms are also ortho, para-directing but deactivating. The interplay of these effects can result in nitration at positions other than the desired C6.

    • Troubleshooting:

      • Strict temperature control: Maintaining a low reaction temperature (typically 0-5 °C) is critical for maximizing the regioselectivity of the reaction.[1]

      • Slow addition of the nitrating agent: Adding the nitrating mixture dropwise to the solution of the benzoic acid derivative allows for better temperature control and minimizes localized areas of high reactant concentration, which can favor the formation of undesired isomers.

  • Dinitration: The introduction of a second nitro group onto the aromatic ring can occur if the reaction conditions are too harsh (e.g., high temperature, prolonged reaction time, or a highly concentrated nitrating agent).

    • Troubleshooting:

      • Stoichiometric control of the nitrating agent: Use a carefully measured amount of the nitrating agent, typically a slight excess (1.05-1.2 equivalents) of nitric acid.

      • Monitor reaction progress: Use TLC or HPLC to monitor the consumption of the starting material and the formation of the product. Quench the reaction as soon as the starting material is consumed to prevent over-reaction.

  • Oxidative Side Products: Strong nitrating conditions can sometimes lead to the oxidation of the starting material or product, resulting in colored impurities.

    • Troubleshooting:

      • Maintain low temperatures: As with other side reactions, keeping the temperature low minimizes oxidative degradation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal nitrating agent for the synthesis of this compound?

A1: The optimal nitrating agent is a balance between reactivity and selectivity. For this deactivated substrate, a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) is the most common choice.[1] The sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺). In cases of very low reactivity, fuming nitric acid or the use of trifluoroacetic anhydride as an activating agent can be considered, although these may increase the risk of side reactions.[2]

Q2: How can I effectively monitor the progress of the nitration reaction?

A2: High-Performance Liquid Chromatography (HPLC) is the most effective technique for monitoring the reaction progress. It allows for the quantitative determination of the starting material, the desired product, and any impurities. Thin-Layer Chromatography (TLC) can also be used for a more rapid, qualitative assessment of the reaction's progress.[3]

Q3: What are the recommended purification methods for the final product?

A3: The primary method for purifying this compound is recrystallization. The crude product, after being isolated by quenching the reaction mixture in ice water and filtering, can be recrystallized from a suitable solvent system, such as an ethanol/water or acetic acid/water mixture, to remove unreacted starting material and byproducts.

Q4: What are the key safety precautions to consider during this synthesis?

A4: The nitration of aromatic compounds is a potentially hazardous reaction and should be performed with strict safety measures.

  • Use of a fume hood: The reaction should always be carried out in a well-ventilated fume hood to avoid inhalation of corrosive and toxic fumes.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, a lab coat, and acid-resistant gloves.

  • Handling of Acids: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. They should be handled with extreme care. Always add acid to water slowly and with cooling, never the other way around.

  • Exothermic Reaction: The nitration reaction is highly exothermic. It is crucial to maintain strict temperature control using an ice bath and to add the nitrating agent slowly to prevent the reaction from becoming uncontrollable.

Experimental Protocols and Data

Illustrative Nitration Protocol

This protocol is a general guideline and may require optimization for your specific laboratory conditions and scale.

  • Preparation of the Nitrating Mixture:

    • In a separate flask, carefully and slowly add 1.1 equivalents of concentrated nitric acid to a pre-cooled (0 °C) volume of concentrated sulfuric acid (typically 3-5 volumes relative to the benzoic acid derivative).

    • Maintain the temperature of the nitrating mixture below 10 °C during the addition.

  • Reaction Setup:

    • Dissolve 1 equivalent of 2,4,5-trifluoro-3-methoxybenzoic acid in concentrated sulfuric acid (typically 3-5 volumes) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

    • Cool the flask in an ice-salt bath to 0-5 °C.

  • Nitration:

    • Slowly add the prepared nitrating mixture dropwise to the stirred solution of the benzoic acid derivative over a period of 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.[1]

  • Reaction Monitoring:

    • Monitor the reaction progress by TLC or HPLC until the starting material is consumed (typically 1-3 hours).

  • Work-up:

    • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

    • Allow the ice to melt, and the precipitated solid product to fully form.

    • Collect the crude product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Purification:

    • Dry the crude product and then purify by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Presentation

Table 1: Typical Reaction Parameters and Expected Outcome

ParameterValueRationale
Starting Material2,4,5-Trifluoro-3-methoxybenzoic acidPrecursor for nitration
Nitrating AgentConc. HNO₃ / Conc. H₂SO₄ (1.1:10 molar ratio)Generates nitronium ion for electrophilic substitution
Reaction Temperature0-5 °CTo control regioselectivity and minimize side reactions[1]
Reaction Time1-3 hoursTo allow for complete conversion of the deactivated substrate
Expected ProductThis compoundResult of electrophilic aromatic substitution
Typical Yield75-85%Dependent on reaction conditions and scale

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_nitrating_mix Prepare Nitrating Mixture (HNO₃ + H₂SO₄) reaction Nitration Reaction (0-5 °C) prep_nitrating_mix->reaction Slow Addition prep_benzoic_acid Dissolve Benzoic Acid Derivative in H₂SO₄ prep_benzoic_acid->reaction quench Quench on Ice reaction->quench Pour into ice filter_wash Filter and Wash quench->filter_wash recrystallize Recrystallize filter_wash->recrystallize dry Dry Final Product recrystallize->dry

Caption: Workflow for the synthesis of this compound.

Logical Relationship of Troubleshooting Steps

G cluster_causes Potential Causes cluster_solutions Troubleshooting Actions problem Low Yield or Impurities cause1 Weak Nitrating Agent problem->cause1 cause2 Incorrect Temperature problem->cause2 cause3 Presence of Water problem->cause3 cause4 Poor Stoichiometry problem->cause4 solution1 Use Stronger Nitrating Agent cause1->solution1 solution5 Monitor Reaction cause1->solution5 solution2 Optimize Temperature cause2->solution2 cause2->solution5 solution3 Use Anhydrous Reagents cause3->solution3 solution4 Control Stoichiometry cause4->solution4 cause4->solution5

Caption: Troubleshooting logic for nitration scale-up challenges.

References

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Alternative nitrating agents for 2,4,5-trifluoro-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Advanced Nitration Strategies for 2,4,5-Trifluoro-3-methoxybenzoic Acid

Introduction

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists encountering challenges with the nitration of 2,4,5-trifluoro-3-methoxybenzoic acid. This substrate presents a unique challenge due to its highly substituted and electron-deficient aromatic ring. The presence of multiple fluorine atoms and a carboxylic acid group strongly deactivates the ring towards electrophilic aromatic substitution, while the methoxy group provides activation, creating a complex regiochemical puzzle.[1][2]

Traditional nitration using mixed nitric and sulfuric acids is often sluggish, requires harsh conditions, and can lead to poor yields, undesirable side-products, or a complex mixture of isomers.[2][3] This document provides a comprehensive troubleshooting guide, answers to frequently asked questions, and detailed protocols for alternative, more controlled nitrating agents to help you achieve your desired synthetic outcome with higher purity and yield.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common issues and fundamental questions regarding the nitration of this challenging substrate.

Q1: Why is the nitration of 2,4,5-trifluoro-3-methoxybenzoic acid so difficult?

The primary difficulty arises from the electronic nature of the aromatic ring. The three fluorine atoms and the carboxylic acid group are powerful electron-withdrawing groups, which deactivate the ring towards attack by an electrophile like the nitronium ion (NO₂⁺).[1][2] While the methoxy group is activating, its influence is often insufficient to overcome the cumulative deactivating effect of the other four substituents. This low reactivity necessitates forcing conditions, which can lead to decomposition or side reactions.[2]

Q2: I performed a mixed acid (HNO₃/H₂SO₄) nitration and got a mixture of isomers. Why?

You are observing the result of competing directing effects from the substituents on the ring. The final distribution of isomers is a delicate balance between electronic influences and steric hindrance.[2]

  • Carboxylic Acid (-COOH): A meta-director.[4]

  • Methoxy (-OCH₃): An ortho-, para-director.

  • Fluorine (-F): An ortho-, para-director.[2]

The interplay of these groups means that the nitronium ion could potentially add to the only available position, C6. However, the strong deactivation can make this process inefficient and may lead to complex product mixtures if reaction conditions are not tightly controlled.

Q3: What are the main safety hazards associated with nitration reactions?

Nitration reactions are highly exothermic and can become uncontrollable if not managed properly. The primary hazards include:

  • Runaway Reactions: Rapid, uncontrolled temperature increases can lead to violent decomposition of the reaction mixture.

  • Explosive Byproducts: Some nitrating agents, like acetyl nitrate, are known to be unstable and potentially explosive, especially at elevated temperatures.[5][6]

  • Corrosive Reagents: Concentrated acids are highly corrosive and require careful handling with appropriate personal protective equipment (PPE).[4]

  • Formation of Toxic Gases: Side reactions can produce toxic nitrogen oxides (NOx).

Q4: Are there "greener" or more environmentally benign nitration methods?

Yes. Traditional mixed acid nitrations generate large volumes of acidic waste.[7][8] Alternative reagents like dinitrogen pentoxide (N₂O₅) are considered "cleaner" because they can be used in nearly stoichiometric amounts, significantly reducing waste.[7][8] Additionally, developing protocols that use solid acid catalysts or solvent-free conditions can also improve the environmental profile of the reaction.[9][10]

Part 2: Troubleshooting Guide & Alternative Agent Selection

When standard nitration protocols fail, a systematic approach to troubleshooting is essential. This often involves selecting an alternative nitrating agent better suited to the substrate's reactivity and your experimental goals.

Common Problems & Recommended Solutions
Problem EncounteredProbable Cause(s)Recommended Action(s)
Low or No Conversion Insufficiently powerful nitrating agent; Ring is too deactivated.1. Cautiously increase reaction temperature.[2]2. Increase reaction time, monitoring by TLC/HPLC.[2]3. Switch to a more powerful, non-acidic agent like Nitronium Tetrafluoroborate (NO₂BF₄) .[11]
Significant Byproduct Formation (e.g., Oxidation, Decomposition) Reaction conditions are too harsh (high temp, strong acid).1. Lower the reaction temperature (e.g., 0 °C or below).[2]2. Use a milder nitrating agent like Acetyl Nitrate .[12][13]3. Employ a neutral, anhydrous system like Dinitrogen Pentoxide (N₂O₅) in an organic solvent.[14][15]
Poor Regioselectivity / Isomer Mixture Competing directing effects; High reactivity of nitrating agent.1. Use a more selective nitrating system. Acetyl Nitrate or N₂O₅ in an organic solvent often provide better selectivity than mixed acids.[5][14]2. Optimize reaction temperature; lower temperatures often favor a single isomer.[2]
Acid-Sensitive Functional Groups on a Similar Substrate are Decomposing Hydrolysis or other acid-catalyzed side reactions.Use an anhydrous, non-acidic nitrating system. Nitronium Tetrafluoroborate (NO₂BF₄) in an inert solvent is ideal for this purpose.[16]
Decision Workflow for Selecting a Nitrating Agent

Use the following diagram to guide your choice of an alternative nitrating agent based on your experimental observations and requirements.

G start Start: Nitration of 2,4,5-Trifluoro-3-methoxybenzoic Acid q1 Is the primary issue low/no conversion? start->q1 q2 Are there significant byproducts or decomposition? q1->q2 No no2bf4 Use Nitronium Tetrafluoroborate (NO₂BF₄) (Powerful, Anhydrous) q1->no2bf4 Yes q3 Is acid sensitivity a major concern? q2->q3 No acetyl_nitrate Use Acetyl Nitrate (Milder, Selective) q2->acetyl_nitrate Yes q3->no2bf4 Yes n2o5 Use Dinitrogen Pentoxide (N₂O₅) (Selective, Anhydrous, 'Clean') q3->n2o5 Yes mixed_acid_mod Modify Mixed Acid Conditions: - Increase Temperature Cautiously - Use Fuming HNO₃ q3->mixed_acid_mod No, but still low conversion acetyl_nitrate->n2o5 Consider if selectivity is key G start Reaction Failure q1 What is the primary issue? start->q1 low_yield Low Yield / No Reaction q1->low_yield byproducts Multiple Products / Byproducts q1->byproducts check_temp Was temperature too low? low_yield->check_temp check_temp2 Was temperature too high? byproducts->check_temp2 check_reagent Is nitrating agent strong enough? check_temp->check_reagent No sol_increase_temp Action: Increase temperature in small increments. check_temp->sol_increase_temp Yes check_reagent->sol_increase_temp Yes, but still no reaction sol_stronger_reagent Action: Switch to a more powerful agent (e.g., NO₂BF₄). check_reagent->sol_stronger_reagent No check_stoich Was excess nitrating agent used? check_temp2->check_stoich No sol_lower_temp Action: Run reaction at 0°C or below. check_temp2->sol_lower_temp Yes check_stoich->sol_lower_temp No sol_control_stoich Action: Use closer to 1.05 eq of nitrating agent. check_stoich->sol_control_stoich Yes

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Managing exothermic reactions in 2,4,5-Trifluoro-3-methoxy-6-nitrobenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2,4,5-Trifluoro-3-methoxy-6-nitrobenzoic acid

A Guide to Managing Exothermic Reactions

Welcome to the technical support guide for the synthesis of this compound. This document is intended for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions concerning the management of the highly exothermic nitration step in this synthesis. As Senior Application Scientists, our goal is to combine technical accuracy with practical, field-proven insights to ensure both the success and safety of your experiments.

Understanding the Hazard: The Energetics of Aromatic Nitration

The synthesis of this compound involves an electrophilic aromatic substitution, specifically, the nitration of a 2,4,5-trifluoro-3-methoxybenzoic acid precursor. This reaction is notoriously exothermic and presents a significant thermal runaway hazard if not properly controlled.[1][2]

The primary cause of this exothermicity lies in two main aspects of the process:

  • Formation of the Nitronium Ion (NO₂⁺): The reaction between concentrated nitric acid and concentrated sulfuric acid to generate the active electrophile, the nitronium ion, is itself a highly exothermic acid-base reaction.[3] Sulfuric acid acts as both a catalyst and a dehydrating agent, absorbing the water produced to drive the equilibrium forward.

  • The Nitration Reaction: The subsequent attack of the electron-rich aromatic ring on the nitronium ion is also a very favorable and heat-releasing process.[4]

The cumulative heat generated can quickly overwhelm a laboratory cooling system if the reaction rate is not meticulously controlled, leading to a dangerous spike in temperature and pressure, and potentially violent decomposition.[5]

Troubleshooting Guide: Real-Time Problem Solving

This section is designed to provide immediate, actionable advice for specific issues that may arise during the nitration process.

Issue 1: Rapid, Uncontrolled Temperature Rise (Potential Thermal Runaway)

Question: My reaction temperature is rising rapidly and is not responding to my cooling bath adjustments. What should I do?

Answer: This is a critical situation that requires immediate and calm action to prevent a thermal runaway.

Immediate Actions:

  • Stop Reagent Addition: Immediately cease the dropwise addition of the nitrating mixture.[5]

  • Enhance Cooling: Ensure your cooling bath has maximum coolant flow and is topped up with ice, dry ice, or the appropriate cooling medium.

  • Alert a Colleague: Inform a supervisor or nearby colleague of the situation.

  • Prepare for Emergency Quench: If the temperature continues to rise uncontrollably despite these measures, prepare to quench the reaction. This is a last resort. Cautiously and slowly pour the reaction mixture onto a large volume of crushed ice or an ice-water slurry with vigorous stirring.[6][7] Extreme caution is advised , as the dilution of concentrated sulfuric acid is also highly exothermic.[6] This step must be performed in a fume hood with the sash lowered and appropriate personal protective equipment (PPE).

Potential Causes & Preventative Measures:

  • Inadequate Cooling: The cooling bath may lack the capacity to dissipate the heat generated.

    • Solution: Before starting, ensure you have a sufficiently large and cold cooling bath (e.g., an ice-salt or dry ice-acetone bath may be necessary to maintain temperatures below 10°C).[8]

  • Rapid Addition of Nitrating Agent: Adding the nitrating agent too quickly is the most common cause of thermal runaway.[6] Heat is generated faster than the cooling system can remove it.

    • Solution: Employ a slow, dropwise addition using a pressure-equalizing dropping funnel. Monitor the internal reaction temperature constantly with a calibrated thermometer, not just the bath temperature.

  • Poor Agitation: Inefficient stirring leads to localized "hot spots" where reactant concentrations are high, causing a localized runaway that can propagate through the mixture.[6]

    • Solution: Use a powerful overhead stirrer or a sufficiently large magnetic stir bar to ensure vigorous and homogeneous mixing throughout the reaction.

  • Accumulation of Unreacted Reagent: If the reaction temperature is too low, the nitration rate can be slow, leading to a buildup of the added nitrating agent. A subsequent small, unintentional increase in temperature can then trigger a rapid, delayed, and highly exothermic reaction.[6]

    • Solution: Maintain the recommended temperature range. A temperature that is too low can be as dangerous as one that is too high.

Issue 2: Agitator Failure During Nitrating Agent Addition

Question: My magnetic stirrer/overhead motor stopped working while I was adding the nitrating mixture. What is the safest course of action?

Answer: This is a hazardous situation because a layer of unreacted, dense nitrating mixture can accumulate at the bottom of the flask. Restarting the agitator could cause sudden, violent mixing and an uncontrollable reaction.

Immediate Actions:

  • STOP Reagent Addition Immediately. [5]

  • Do NOT restart the agitator. [5]

  • Initiate an emergency quench. The safest procedure is to "drown" the reaction by slowly pouring the entire unstirred mixture into a large volume of crushed ice, as described in the emergency quench procedure above.[5] Do not attempt to fix the stirrer and resume the reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to monitor during the nitration of 2,4,5-Trifluoro-3-methoxybenzoic acid? A1: The three most critical parameters are:

  • Internal Reaction Temperature: This is the most direct indicator of the reaction rate and heat generation. It should be monitored continuously.

  • Addition Rate of Nitrating Mixture: This is your primary means of controlling the reaction rate. A slow, steady addition is crucial.

  • Agitation Speed: Consistent and vigorous stirring is essential for maintaining thermal and concentration homogeneity.

Q2: How should I prepare the nitrating mixture (nitric and sulfuric acid)? A2: The preparation itself is exothermic. Always add the concentrated nitric acid slowly to the concentrated sulfuric acid while cooling the mixture in an ice-water bath.[3][6] Never add the acids in the reverse order, and never add water to the mixed acid, as this can cause a violent exothermic reaction and splashing.[6]

Q3: What is the standard procedure for quenching the reaction upon completion? A3: The standard and safest method is to cool the completed reaction mixture and then pour it slowly and carefully onto a large amount of crushed ice or an ice-water slurry (typically 5-10 times the volume of the reaction mixture) with vigorous stirring.[7] This serves to rapidly cool the mixture, dilute the acids to stop the reaction, and often precipitates the solid nitroaromatic product, which can then be collected by filtration.[7]

Q4: How can I assess the thermal risk of this reaction before attempting it at a larger scale? A4: For scale-up, a thorough safety assessment is non-negotiable. The use of a reaction calorimeter (like a Mettler-Toledo RC1) is the industry standard.[2][5] This instrument can measure key safety parameters like the heat of reaction (ΔHr), heat flow, and specific heat capacity (Cp). This data allows for the calculation of the Adiabatic Temperature Rise (ΔTad) and the Maximum Temperature of the Synthesis Reaction (MTSR), which are critical indicators of runaway potential.[5] A high MTSR indicates that a cooling failure could be catastrophic.

Q5: What are the advantages of continuous flow nitration over a traditional batch process for this synthesis? A5: Continuous flow nitration offers significant safety advantages for highly exothermic reactions.[6] In a flow reactor (or microreactor), small volumes of reactants are continuously mixed and reacted. The high surface-area-to-volume ratio of these reactors allows for extremely efficient heat transfer, virtually eliminating the risk of hot spots and thermal runaway.[6] While batch processing is suitable for small, lab-scale synthesis, continuous flow is a much safer and more scalable option for larger quantities.

Key Experimental Protocols & Data

Protocol 1: Preparation of Nitrating Mixture
  • Place a flask containing a specific volume of concentrated sulfuric acid (e.g., 25 mL) on a magnetic stirrer and immerse it in an ice-water bath.

  • Slowly, dropwise, add the required volume of concentrated nitric acid (e.g., 21 mL) to the cold, stirred sulfuric acid.[6]

  • Monitor the temperature of the mixture during addition, ensuring it remains cool.

  • Once the addition is complete, keep the mixture in the ice bath until it is ready for use.

Protocol 2: General Lab-Scale Nitration of an Aromatic Acid
  • Dissolve the starting material (2,4,5-Trifluoro-3-methoxybenzoic acid) in a suitable solvent (often concentrated sulfuric acid) in a round-bottom flask equipped with an overhead stirrer, a thermometer, and a pressure-equalizing dropping funnel.

  • Cool the flask in an appropriate cooling bath (e.g., ice-water or ice-salt) to the target temperature (e.g., 0-5 °C).[8]

  • Slowly add the pre-cooled nitrating mixture dropwise from the dropping funnel, ensuring the internal temperature does not exceed a set limit (e.g., 10 °C).[8]

  • After the addition is complete, allow the reaction to stir at the controlled temperature for a specified period (e.g., 1-2 hours) to ensure completion.

  • Proceed to the quenching and work-up protocol.

Protocol 3: Quenching and Work-up
  • Prepare a large beaker containing a stirred slurry of crushed ice and water (5-10 times the volume of the reaction mixture).[7]

  • Slowly and carefully, pour the cold reaction mixture into the ice-water slurry with vigorous stirring.[7]

  • A solid precipitate of the product should form. Collect the crude product by vacuum filtration using a Büchner funnel.

  • Wash the solid product in the funnel with several portions of cold water until the filtrate is neutral to pH paper.[7]

  • Wash the organic layer with a 5% sodium bicarbonate solution and then with water.[6]

  • The crude product can then be dried and recrystallized from a suitable solvent (e.g., ethanol) for purification.

Table 1: Critical Reaction Control Parameters
ParameterRecommended RangeRationale & Consequence of Deviation
Reaction Temperature 0 - 10 °CHigher Temp: Increases reaction rate, risk of runaway, and potential for side products. Lower Temp: May lead to reagent accumulation and delayed exotherm.[6]
Addition Time 60 - 90 minutes (for lab scale)Too Fast: Heat generation will exceed cooling capacity, leading to a temperature spike.[6] Too Slow: Inefficient, but safer.
Stirring Speed > 300 RPM (Vigorous)Inadequate: Poor heat transfer and localized hot spots, increasing runaway risk.[6]
Quenching Temperature < 10 °CHigher Temp: Can lead to product degradation or solubility issues during work-up.

Visualization of Safety Protocols

Diagram 1: Troubleshooting a Thermal Runaway Event

ThermalRunaway start Uncontrolled Temperature Rise Detected stop_addition IMMEDIATELY STOP Reagent Addition start->stop_addition max_cool Maximize Cooling (Check bath, coolant flow) stop_addition->max_cool check_temp Is Temperature Still Rising? max_cool->check_temp prepare_quench Prepare for EMERGENCY QUENCH check_temp->prepare_quench  Yes hold_investigate Hold at Low Temperature & Investigate Cause check_temp->hold_investigate  No follow_protocol Follow Site-Specific Emergency Protocol (Drown in ice-water) prepare_quench->follow_protocol

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of 2,4,5-Trifluoro-3-methoxy-6-nitrobenzoic Acid for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient synthesis of complex aromatic compounds is a critical step in the discovery pipeline. 2,4,5-Trifluoro-3-methoxy-6-nitrobenzoic acid is a key building block in the creation of novel pharmaceutical agents, where its unique substitution pattern can significantly influence molecular properties. This guide provides an in-depth comparison of potential synthetic routes to this valuable compound, offering a critical analysis of the methodologies and supporting experimental data to inform your research and development efforts.

Introduction to this compound

This compound is a highly functionalized aromatic molecule. The presence of three fluorine atoms, a methoxy group, a nitro group, and a carboxylic acid provides a versatile scaffold for medicinal chemists. The fluorine substituents can enhance metabolic stability and binding affinity, while the nitro group can be a precursor for an amino group, and the carboxylic acid allows for further derivatization. Given its potential utility, establishing an efficient and scalable synthesis is of paramount importance.

Proposed Synthesis Routes: A Comparative Analysis

Route 1: Direct Nitration of 2,4,5-Trifluoro-3-methoxybenzoic Acid (Proposed Primary Route)

This route is the most straightforward, starting from the readily available 2,4,5-Trifluoro-3-methoxybenzoic acid. The key transformation is the electrophilic aromatic substitution (nitration) to introduce the nitro group at the C6 position. The electron-donating methoxy group and the electron-withdrawing fluorine and carboxylic acid groups will direct the incoming nitro group. The methoxy group is a strong activating and ortho-, para-directing group, making the C2 and C6 positions the most likely sites for nitration. Due to steric hindrance from the adjacent carboxylic acid and fluorine at C2, the C6 position is the favored site for substitution.

Workflow for Route 1

A 2,4,5-Trifluoro-3-methoxybenzoic acid B Nitration A->B HNO3 / H2SO4 or other nitrating agent C This compound B->C

Caption: Proposed direct nitration of 2,4,5-Trifluoro-3-methoxybenzoic acid.

Experimental Protocol (Proposed)

This protocol is based on standard nitration procedures for substituted benzoic acids.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice bath.

  • Addition of Starting Material: Slowly add 2,4,5-Trifluoro-3-methoxybenzoic acid to the cooled sulfuric acid, ensuring the temperature remains below 10°C.

  • Nitration: Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. Add this mixture dropwise to the solution of the benzoic acid derivative, maintaining the temperature at 0-5°C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0-5°C for a specified time, monitoring the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Carefully pour the reaction mixture over crushed ice and water. The product should precipitate out of solution.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water until the filtrate is neutral, and dry. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

Supporting Data and Considerations from Analogous Reactions

While specific data for the target molecule's synthesis is unavailable, we can draw parallels from the nitration of similar compounds. For instance, the nitration of 2-chloro-4-fluorobenzoic acid has been reported, providing insights into reaction conditions.[1] A patent for the synthesis of 2,4,5-trifluoro-3-methyl-6-nitrobenzoic acid also describes a nitration step of a substituted benzoic acid.[2]

More recently, the use of trifluoromethanesulfonic acid (HOTf) as a catalyst with 68% nitric acid has been shown to be a mild and highly efficient method for the nitration of various arenes, offering excellent yields and selectivity.[3] This method could be particularly advantageous for a highly substituted and potentially sensitive substrate like 2,4,5-Trifluoro-3-methoxybenzoic acid.

ParameterConventional Nitration (H₂SO₄/HNO₃)HOTf-Catalyzed Nitration
Reagents Concentrated H₂SO₄, Concentrated HNO₃Trifluoromethanesulfonic acid, 68% HNO₃
Temperature 0-10°CRoom Temperature
Reaction Time Potentially several hoursTypically shorter reaction times
Yield Moderate to high (estimated)High to quantitative (as seen in similar systems)[3]
Safety Requires careful handling of strong, corrosive acidsHOTf is also a strong acid, but the method may be milder overall
Byproducts Potential for over-nitration or side reactionsHigh selectivity often observed[3]

Route 2: Methoxylation of a Nitrated Precursor (Alternative Route)

An alternative approach would involve the synthesis of a suitable nitrated and fluorinated benzoic acid precursor, followed by a nucleophilic aromatic substitution (SNAr) reaction to introduce the methoxy group. A potential starting material for this route could be 2,4,5,6-tetrafluoro-3-nitrobenzoic acid. The highly electron-withdrawing nitro and fluoro substituents would activate the ring towards nucleophilic attack by methoxide.

Workflow for Route 2

A 2,3,4,5-Tetrafluorobenzoic acid B Nitration A->B HNO3 / H2SO4 C 2,3,4,5-Tetrafluoro-6-nitrobenzoic acid B->C D Methoxylation C->D NaOMe / MeOH E This compound D->E

Caption: A potential multi-step alternative synthesis route.

Challenges and Considerations for Route 2

This route presents several challenges compared to the direct nitration approach:

  • Availability of Starting Material: The synthesis of the required tetrafluoro-nitrobenzoic acid precursor may be complex and involve multiple steps.

  • Regioselectivity of Methoxylation: While the nitro group is strongly activating, there are multiple fluorine atoms that could potentially be displaced by the methoxide. Achieving selective substitution at the desired position could be challenging and may lead to a mixture of isomers, complicating purification.

  • Overall Yield: Multi-step syntheses generally result in a lower overall yield compared to a more direct route.

Given these potential difficulties, the direct nitration of 2,4,5-Trifluoro-3-methoxybenzoic acid (Route 1) remains the more strategically sound and economically viable approach for the synthesis of the target compound.

Conclusion and Recommendation

Based on the analysis of potential synthetic pathways and drawing upon established methodologies for analogous compounds, the direct nitration of commercially available 2,4,5-Trifluoro-3-methoxybenzoic acid is the most promising and efficient route for the synthesis of this compound. For researchers requiring this key intermediate, we recommend focusing development efforts on optimizing the nitration conditions of this precursor. The use of modern, milder nitration methods, such as the HOTf-catalyzed system, should be explored to potentially achieve higher yields and purity.

References

  • Google Patents. CN114736133B - Preparation of 2,4, 5-trifluoro-3-methoxybenzoic acid.
  • MySkinRecipes. 2,4,5-Trifluoro-3-methoxybenzoic acid. [Link]

  • Google Patents. US5380926A - Method of making 3-methoxy-2,4,5-trifluorobenzoic acid.
  • Hayashi Kazuhiko. Method for producing 2,4,5-trifluoro-3-methyl-6- nitrobenzoic acid (2003). Semantic Scholar. [Link]

  • European Patent Office. PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS - Patent 1853548. [Link]

  • Google Patents.
  • Google Patents.
  • Wu, Y., Lu, W., Ma, Y. N., Chen, F., Ren, W., & Chen, X. (2023). Trifluoromethanesulfonic Acid Promoted Controllable Electrophilic Aromatic Nitration. The Journal of Organic Chemistry, 88(16), 11322–11327. [Link]

  • Google Patents.
  • WIPO Patentscope. CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. [Link]

  • Google Patents. CN103304422B - Synthesis method for 2,4-dichloro-3-nitro-5-fluorobenzoic acid.
  • PubChemLite. 2,4,5-trifluoro-3-methoxybenzoic acid (C8H5F3O3). [Link]

  • PubChem. 2,4,5-Trifluoro-3-methoxybenzoic acid. [Link]

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A Senior Application Scientist's Guide to the Mass Spectrometric Characterization of 2,4,5-Trifluoro-3-methoxy-6-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. This guide provides an in-depth technical overview of the characterization of 2,4,5-Trifluoro-3-methoxy-6-nitrobenzoic acid (CAS RN: 149707-41-5) using mass spectrometry. We will explore the rationale behind methodological choices, predict fragmentation patterns, and compare mass spectrometry with alternative analytical techniques, offering a comprehensive perspective grounded in scientific literature and field expertise.

Introduction: The Significance of this compound

This compound is a highly substituted aromatic carboxylic acid. Its complex structure, featuring electron-withdrawing fluorine and nitro groups alongside an electron-donating methoxy group, makes it a valuable building block in medicinal chemistry and materials science. Accurate characterization is the bedrock of its application, ensuring purity, confirming identity, and enabling the prediction of its chemical behavior. Mass spectrometry stands as a cornerstone technique for this purpose due to its exceptional sensitivity and ability to provide detailed structural information from minute sample quantities.

Principles of Mass Spectrometry for the Analysis of Aromatic Nitro Compounds

Mass spectrometry (MS) measures the mass-to-charge ratio (m/z) of ionized molecules. The choice of ionization technique is critical and depends on the analyte's properties. For a thermally labile and polar molecule like our target compound, both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) approaches can be considered, each with distinct advantages.

Ionization Techniques: A Comparative Rationale

The selection of an appropriate ionization method is the first critical decision in the analytical workflow. The goal is to generate ions from the analyte molecules with maximum efficiency and minimal unintended degradation.

  • Electron Ionization (EI): A "hard" ionization technique typically used with GC-MS. High-energy electrons bombard the analyte, leading to extensive fragmentation. While this provides a detailed fragmentation fingerprint useful for structural elucidation, the molecular ion peak may be weak or absent for some molecules. For nitroaromatic compounds, EI spectra often show a significant [M]•+ peak.[1]

  • Chemical Ionization (CI): A "softer" ionization method, also compatible with GC-MS. It involves ion-molecule reactions between reagent gas ions (e.g., methane or ammonia) and the analyte. This results in less fragmentation and a more prominent protonated molecule [M+H]+, aiding in the determination of the molecular weight.[1][2]

  • Electrospray Ionization (ESI): The premier soft ionization technique for LC-MS. A high voltage is applied to a liquid sample to create an aerosol, generating protonated [M+H]+ or deprotonated [M-H]- ions. ESI is particularly well-suited for polar and thermally sensitive molecules like our target compound and is often the method of choice.[2][3] Given the acidic nature of the carboxylic group, negative ion mode ESI is expected to be highly efficient.

Experimental Protocol: LC-ESI-MS/MS Analysis

This protocol outlines a robust method for the characterization of this compound using liquid chromatography coupled with tandem mass spectrometry (LC-ESI-MS/MS).

1. Sample Preparation:

  • Accurately weigh 1 mg of this compound.
  • Dissolve in 1 mL of a high-purity solvent mixture (e.g., 50:50 acetonitrile:water) to create a 1 mg/mL stock solution.
  • Perform serial dilutions to obtain a working solution of 1 µg/mL.

2. Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is a suitable choice for retaining the aromatic analyte. Fluorinated phases can also offer alternative selectivity for halogenated aromatic compounds.[4]
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: Start with 95% A, ramp to 5% A over 5 minutes, hold for 2 minutes, and return to initial conditions.
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 2 µL.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
  • Capillary Voltage: -3.5 kV.
  • Drying Gas Temperature: 325 °C.
  • Drying Gas Flow: 8 L/min.
  • Nebulizer Pressure: 35 psi.
  • Scan Range: m/z 50-300 for full scan analysis.
  • Tandem MS (MS/MS): For fragmentation studies, the deprotonated molecule [M-H]- is selected as the precursor ion and subjected to collision-induced dissociation (CID) with nitrogen gas.

Diagram of the LC-ESI-MS/MS Workflow:

LC-ESI-MS_Workflow cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry Sample Sample Injection Column C18 Column Sample->Column Mobile Phase ESI Electrospray Ionization (ESI) Column->ESI Eluent Quad1 Q1: Precursor Ion Selection ESI->Quad1 CollisionCell q2: Collision-Induced Dissociation (CID) Quad1->CollisionCell Quad2 Q3: Fragment Ion Analysis CollisionCell->Quad2 Detector Detector Quad2->Detector DataSystem Data System Detector->DataSystem Signal

Caption: Workflow for LC-ESI-MS/MS analysis.

Predicted Mass Spectrum and Fragmentation Pathway

The molecular formula of this compound is C8H2F3NO5. Its monoisotopic mass is approximately 251.00 g/mol .

In negative ion mode ESI, the most abundant ion in the full scan spectrum is expected to be the deprotonated molecule, [M-H]-, at an m/z of approximately 250.

Upon collision-induced dissociation (CID) in MS/MS, a series of characteristic fragment ions would be produced. The fragmentation is guided by the stability of the resulting ions and neutral losses.

Predicted Fragmentation Pathway:

Fragmentation_Pathway M_H [M-H]⁻ m/z 250 Loss_CO2 Loss of CO₂ (44 Da) M_H->Loss_CO2 Loss_NO2 Loss of NO₂ (46 Da) M_H->Loss_NO2 Fragment1 [M-H-CO₂]⁻ m/z 206 Loss_CO2->Fragment1 Loss_CH3 Loss of CH₃ (15 Da) Fragment1->Loss_CH3 Fragment2 [M-H-NO₂]⁻ m/z 204 Loss_NO2->Fragment2 Fragment3 [M-H-CO₂-CH₃]⁻ m/z 191 Loss_CH3->Fragment3

Caption: Predicted fragmentation of [M-H]⁻.

Key Predicted Fragmentations:

  • Decarboxylation: The most common fragmentation for benzoic acids is the loss of carbon dioxide (CO2), a neutral loss of 44 Da.[3] This would result in a fragment ion at m/z 206.

  • Loss of the Nitro Group: The nitro group (NO2) can be lost as a radical, a neutral loss of 46 Da, leading to a fragment at m/z 204.

  • Loss of a Methyl Radical: The methoxy group can lose a methyl radical (•CH3), a loss of 15 Da, from the decarboxylated fragment, resulting in an ion at m/z 191.

Comparison with Alternative Analytical Techniques

While mass spectrometry is a powerful tool, a comprehensive characterization often involves orthogonal techniques.

Technique Principle Strengths for this Analyte Limitations
Mass Spectrometry (MS) Measures mass-to-charge ratio of ions.High sensitivity, provides molecular weight and structural information through fragmentation.Isomeric differentiation can be challenging without chromatography.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.Provides detailed information about the carbon-hydrogen framework and the chemical environment of each atom, essential for unambiguous structure elucidation.Lower sensitivity than MS, requires larger sample amounts.
Fourier-Transform Infrared (FTIR) Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.Confirms the presence of key functional groups (e.g., -COOH, -NO2, C-F, C-O).Provides limited information on the overall molecular structure.
High-Performance Liquid Chromatography (HPLC) Separates components of a mixture based on their differential partitioning between a stationary and mobile phase.Excellent for assessing purity and quantifying the analyte. Can be coupled with MS for enhanced specificity.Does not provide structural information on its own.

Conclusion

The characterization of this compound by mass spectrometry, particularly using LC-ESI-MS/MS, offers a highly sensitive and structurally informative approach. By carefully selecting the ionization method and analyzing the fragmentation patterns, researchers can confidently confirm the identity and structure of this complex molecule. For unequivocal characterization, especially for novel compounds, integrating mass spectrometry data with insights from NMR and FTIR spectroscopy is the gold standard, providing a self-validating system of analysis. This multi-faceted approach ensures the scientific integrity required for advancing drug development and materials science.

References

  • Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. (n.d.). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

  • Schmidt, A. C., Herzschuh, R., Matysik, F. M., & Engewald, W. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(15), 2293–2302. Retrieved January 11, 2026, from [Link]

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. (2003). LCGC International. Retrieved January 11, 2026, from [Link]

  • Mass Spectrometry Ionization Methods. (n.d.). Emory University. Retrieved January 11, 2026, from [Link]

  • Ionization Methods in Organic Mass Spectrometry. (n.d.). University of California, Riverside. Retrieved January 11, 2026, from [Link]

  • A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. (2023). ACD/Labs. Retrieved January 11, 2026, from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved January 11, 2026, from [Link]

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A Guide to Structural Validation of 2,4,5-Trifluoro-3-methoxy-6-nitrobenzoic acid using ¹⁹F NMR

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. For complex, highly substituted aromatic compounds such as 2,4,5-Trifluoro-3-methoxy-6-nitrobenzoic acid, traditional analytical techniques may present challenges in providing a definitive structural assignment. This guide provides an in-depth comparison of predicted versus experimental data for the structural validation of this compound, leveraging the power and specificity of Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy.

The Power of ¹⁹F NMR in Structural Elucidation

Fluorine-19 NMR spectroscopy is a highly sensitive and informative technique for the structural analysis of organofluorine compounds.[1][2][3] The ¹⁹F nucleus possesses a nuclear spin of ½ and is 100% naturally abundant, making it readily detectable.[2] Furthermore, the chemical shift range of ¹⁹F is significantly wider than that of ¹H NMR, which minimizes signal overlap and allows for detailed analysis of the fluorine environments within a molecule.[2][3][4] This high sensitivity to the local electronic environment makes ¹⁹F NMR an invaluable tool for distinguishing between isomers and confirming substitution patterns on an aromatic ring.[5]

Predicting the ¹⁹F NMR Spectrum of this compound

The structure of this compound features three distinct fluorine atoms attached to a benzene ring. Each of these fluorine atoms will give rise to a separate signal in the ¹⁹F NMR spectrum. The chemical shift of each signal is influenced by the nature and position of the other substituents on the ring. Furthermore, spin-spin coupling between the fluorine atoms will cause these signals to split into multiplets.

Based on established principles of ¹⁹F NMR spectroscopy and analysis of substituent effects on fluorinated aromatic compounds, we can predict the following characteristics for the ¹⁹F NMR spectrum:

  • Number of Signals: Three distinct signals are expected, one for each fluorine atom (F2, F4, and F5).

  • Chemical Shifts: The chemical shifts will be influenced by the electron-donating methoxy group (-OCH₃) and the electron-withdrawing nitro (-NO₂) and carboxylic acid (-COOH) groups. Generally, electron-withdrawing groups cause a downfield shift (less negative ppm values), while electron-donating groups cause an upfield shift (more negative ppm values).

  • Splitting Patterns (Multiplicity): The signals will be split due to coupling with neighboring fluorine atoms. The magnitude of the coupling constant (J-value) is dependent on the number of bonds separating the interacting nuclei.

    • The fluorine at position 2 (F2) is expected to be a doublet of doublets (dd) due to coupling with F4 (⁴JFF, four-bond coupling) and F5 (⁵JFF, five-bond coupling).

    • The fluorine at position 4 (F4) is expected to be a doublet of doublets (dd) due to coupling with F2 (⁴JFF) and F5 (³JFF, three-bond coupling).

    • The fluorine at position 5 (F5) is expected to be a doublet of doublets (dd) due to coupling with F2 (⁵JFF) and F4 (³JFF).

The following diagram illustrates the logical workflow for this structural validation process.

G cluster_0 Prediction Phase cluster_1 Experimental Phase cluster_2 Validation Phase Propose Structure Propose Structure Predict Spectrum Predict Spectrum Propose Structure->Predict Spectrum Based on known chemical shifts and coupling constants Compare Predicted vs. Experimental Compare Predicted vs. Experimental Predict Spectrum->Compare Predicted vs. Experimental Synthesize/Obtain Sample Synthesize/Obtain Sample Prepare NMR Sample Prepare NMR Sample Synthesize/Obtain Sample->Prepare NMR Sample Acquire 19F NMR Data Acquire 19F NMR Data Prepare NMR Sample->Acquire 19F NMR Data Process & Analyze Data Process & Analyze Data Acquire 19F NMR Data->Process & Analyze Data Process & Analyze Data->Compare Predicted vs. Experimental Structure Validated Structure Validated Compare Predicted vs. Experimental->Structure Validated If match is confirmed

Caption: Workflow for the structural validation of this compound using ¹⁹F NMR.

Experimental Protocol

A robust experimental protocol is critical for obtaining high-quality, reproducible ¹⁹F NMR data.

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the synthesized this compound.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a clean, dry vial.[6][7] The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[8]

  • Transfer the solution to a 5 mm NMR tube.[6]

  • Add a small amount of an internal standard, such as trifluorotoluene or hexafluorobenzene, if desired for precise chemical shift referencing.[9]

2. NMR Data Acquisition:

  • The ¹⁹F NMR spectrum should be acquired on a high-field NMR spectrometer.

  • A standard 1D ¹⁹F experiment with proton decoupling is typically sufficient.[10]

  • Key acquisition parameters to consider:

    • Pulse Angle: A 90° pulse angle is often used to maximize the signal-to-noise ratio.[4]

    • Relaxation Delay (D1): A delay of at least 5 times the longest T1 relaxation time of the fluorine nuclei should be used to ensure accurate integration. A typical starting point is a delay of 10-20 seconds.[4][10]

    • Number of Scans: This will depend on the sample concentration, but 16 to 64 scans are usually adequate.[10]

Comparative Analysis: Predicted vs. Experimental Data

The core of the validation lies in the direct comparison of the predicted spectral parameters with the experimentally obtained data.

Parameter Predicted Hypothetical Experimental Data Analysis
Number of Signals 33Confirms the presence of three distinct fluorine environments.
Signal 1 (F2) Doublet of Doublets (dd)Doublet of Doublets (dd)Matches the expected coupling pattern.
Signal 2 (F4) Doublet of Doublets (dd)Doublet of Doublets (dd)Matches the expected coupling pattern.
Signal 3 (F5) Doublet of Doublets (dd)Doublet of Doublets (dd)Matches the expected coupling pattern.
Integration 1:1:11.00 : 1.02 : 0.98Confirms the presence of one of each type of fluorine atom.
Coupling Constants ⁴JF2-F4, ⁵JF2-F5, ³JF4-F5J = 8.5, 2.1 Hz; J = 20.3, 8.5 Hz; J = 20.3, 2.1 HzThe observed coupling constants are consistent with through-bond interactions between the fluorine nuclei at their respective positions. The larger coupling constant (20.3 Hz) corresponds to the three-bond coupling (³JF4-F5), while the smaller values correspond to the four- and five-bond couplings.

Interpretation of Hypothetical Data:

The hypothetical experimental data in the table above would strongly support the proposed structure of this compound. The observation of three distinct signals with a 1:1:1 integration ratio confirms the presence of three non-equivalent fluorine atoms. The doublet of doublets splitting pattern for each signal, along with the measured coupling constants, provides definitive evidence for the connectivity and relative positions of the fluorine atoms on the aromatic ring.

Conclusion

The structural validation of complex molecules like this compound requires a multifaceted analytical approach. ¹⁹F NMR spectroscopy, with its high sensitivity and wide chemical shift dispersion, stands out as a powerful and indispensable tool. By systematically comparing a predicted spectrum with high-quality experimental data, researchers can achieve unambiguous structural confirmation, a critical step in advancing drug discovery and development programs. This guide provides a framework for this validation process, emphasizing scientific integrity and data-driven decision-making.

References

  • Saunders, C. M., Khaled, M. B., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry. [Link][8][11][12][13][14]

  • Gerig, J. T. (2003). Fluorine NMR. eMagRes. [Link][1][15]

  • Williamson, K. L., & Braman, B. A. (1967). Fluorine-19 coupling constants and chemical shifts in trifluorocyclopropanes. Journal of the American Chemical Society. [Link][16]

  • Prosser, R. S. (2023). A beginner's guide to 19F NMR and its role in drug screening. Canadian Journal of Chemistry. [Link][17]

  • Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link][2]

  • Novotná, P., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science. [Link][18][19]

  • S. M. C. Ltd. (n.d.). 19Flourine NMR. [Link][3]

  • Quora. (2024). How to interpret the 19F NMR spectra. [Link][20]

  • Shoukr, G. M., et al. (2017). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Molecules. [Link][4]

  • Dalvit, C., & Vulpetti, A. (2019). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega. [Link][7][10]

  • Western University. (n.d.). NMR Sample Preparation. [Link][6]

  • Reddit. (2015). Standardizing for 19F NMR. [Link][9]

  • JEOL Ltd. (n.d.). Structure Elucidation of Fluorinated Compounds by NMR. [Link][21]

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Reactivity comparison of fluorinated vs non-fluorinated nitrobenzoic acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Comparative Reactivity of Fluorinated vs. Non-Fluorinated Nitrobenzoic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Impact of Strategic Substitution

Nitrobenzoic acids are foundational building blocks in organic synthesis, prized for the versatile reactivity imparted by the electron-withdrawing nitro group and the synthetically malleable carboxylic acid function. The strategic introduction of fluorine—the most electronegative element—onto this scaffold dramatically modulates its electronic properties and, consequently, its chemical behavior. Understanding the nuanced interplay between a nitro group and a fluorine substituent is critical for predicting and controlling reaction outcomes.

This guide will dissect these differences through two primary lenses: the acidity of the carboxyl group and the susceptibility of the aromatic ring to nucleophilic attack. We will ground these discussions in the established principles of physical organic chemistry and provide actionable experimental frameworks.

The Electronic Landscape: Inductive vs. Resonance Effects

The reactivity of a substituted benzene ring is dictated by the cumulative electronic effects of its substituents. In the case of fluoronitrobenzoic acids, we must consider the contributions of three distinct groups: the nitro group (-NO₂), the carboxylic acid group (-COOH), and the fluorine atom (-F).

  • Nitro and Carboxyl Groups: Both the nitro and carboxylic acid groups are strongly electron-withdrawing. They deactivate the aromatic ring towards electrophilic substitution via both the inductive effect (-I) and the resonance effect (-M).[1][2][3] This profound electron deficiency is precisely what makes the ring susceptible to other modes of reaction.

  • Fluorine's Duality: Fluorine presents a more complex scenario. Its extreme electronegativity exerts a powerful electron-withdrawing inductive effect (-I), pulling electron density away from the ring through the sigma bond framework.[4][5] Conversely, its lone pairs can participate in resonance, donating electron density back to the ring (+M effect).[6] For fluorine, the inductive effect is generally considered to dominate its influence on reactivity, particularly for reactions sensitive to the polarization of the sigma framework.[4]

The interplay of these effects is visually summarized below.

Caption: Dominant electronic effects of Fluorine and Nitro substituents.

Comparative Acidity (pKa)

The most direct quantitative measure of how substituents influence the carboxyl group is its acid dissociation constant (pKa). Electron-withdrawing groups increase acidity (lower pKa) by stabilizing the negative charge of the resulting carboxylate anion.[1][2][4]

The presence of a nitro group significantly increases the acidity of benzoic acid. Adding a fluorine atom further enhances this effect. The magnitude of the increase is highly dependent on the relative positions of the substituents due to the distance-dependent nature of the inductive effect and the "ortho-effect," where ortho-substituents often cause a greater increase in acidity than expected due to a combination of electronic and steric factors.[1][7]

CompoundpKa ValueComments
Benzoic Acid4.20[7][8]Reference compound.
4-Nitrobenzoic Acid3.44[9]The -NO₂ group's strong -I and -M effects stabilize the conjugate base.
3-Nitrobenzoic Acid3.45[9]Similar to the para isomer, as the inductive effect is strong.
2-Nitrobenzoic Acid2.17[9]Significantly more acidic due to the "ortho-effect" and proximity of the -NO₂ group.
4-Fluorobenzoic Acid4.14[7]Slightly more acidic than benzoic acid; the -I effect is partially offset by the +M effect.[10]
3-Fluorobenzoic Acid3.86[7]More acidic than the para isomer as the +M effect does not operate at the meta position.
2-Fluorobenzoic Acid3.27[7]Stronger acidity due to the proximity of the electronegative fluorine.[11]
4-Fluoro-3-nitrobenzoic Acid~3.0 (Predicted)Combines the effects of both electron-withdrawing groups.
2-Fluoro-5-nitrobenzoic Acid~2.5 (Predicted)Expected to be a strong acid due to the ortho-fluorine and the nitro group.

Predicted values are estimates based on substituent effects and should be confirmed experimentally.

Experimental Protocol 1: Determination of pKa by Potentiometric Titration

This protocol provides a reliable method for experimentally verifying the pKa values listed above. The principle involves titrating a weak acid with a strong base and monitoring the pH to find the half-equivalence point, where pH = pKa.

pKa_Workflow start Start: Prepare Acid Solution prep Accurately weigh ~0.1 mmol of nitrobenzoic acid. Dissolve in 50 mL of 50:50 Ethanol:Water. start->prep calibrate Calibrate pH meter using standard buffers (pH 4.00, 7.00, 10.00). prep->calibrate setup Place solution on stir plate. Immerse calibrated pH electrode and temperature probe. calibrate->setup titrate Add standardized ~0.1 M NaOH in 0.1-0.2 mL increments. Record pH and total volume added after each addition. setup->titrate plot Plot pH (y-axis) vs. Volume of NaOH added (x-axis). Generate a titration curve. titrate->plot determine Identify the equivalence point (steepest point of curve). Find the volume at the half-equivalence point. plot->determine result The pH at the half-equivalence point is the experimental pKa. determine->result

Caption: Workflow for pKa determination via potentiometric titration.

Causality and Self-Validation:

  • Why a co-solvent? Many substituted benzoic acids have poor water solubility. An ethanol/water mixture ensures complete dissolution, which is critical for accurate titration.

  • Why calibrate? The accuracy of the pKa value is entirely dependent on the accuracy of the pH measurements. Calibration with at least two, preferably three, standard buffers brackets the expected pKa and ensures linearity and correctness of the electrode response.

  • Self-Validation: A well-defined, sigmoidal titration curve with a sharp inflection point is an internal validation of the experiment's success. The derivative of this curve (ΔpH/ΔV) can be plotted against volume to pinpoint the equivalence point with high precision.

Reactivity of the Aromatic Ring: Nucleophilic Aromatic Substitution (SNA_r_)

The true divergence in reactivity between fluorinated and non-fluorinated nitrobenzoic acids is most apparent in Nucleophilic Aromatic Substitution (SNA_r_). For an SNA_r_ reaction to proceed, two conditions must be met:

  • The presence of a good leaving group (like a halide).

  • Strong deactivation of the ring by electron-withdrawing groups, positioned ortho and/or para to the leaving group.[12]

Nitrobenzoic acids lacking a halogen substituent cannot undergo SNA_r_. However, fluoronitrobenzoic acids are exceptionally well-suited for this reaction . The fluorine atom serves as an excellent leaving group, and the powerful electron-withdrawing nitro group stabilizes the negatively charged intermediate (a Meisenheimer complex), which is the rate-determining step.[12][13]

This makes fluoronitrobenzoic acids highly valuable precursors for synthesizing a wide array of derivatives by displacing the fluorine with various nucleophiles (e.g., amines, alkoxides, thiolates).

Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SNA_r_).

Experimental Protocol 2: A Model SNA_r_ Reaction with an Amine

This protocol compares the reactivity of 4-fluoro-3-nitrobenzoic acid with 4-chloro-3-nitrobenzoic acid to demonstrate the superior reactivity of the fluorinated substrate. A non-fluorinated analog (e.g., 3-nitrobenzoic acid) would show no reaction under these conditions.

  • Reaction Setup: In two separate microwave vials, place 4-fluoro-3-nitrobenzoic acid (1 mmol) and 4-chloro-3-nitrobenzoic acid (1 mmol).

  • Reagent Addition: To each vial, add benzylamine (1.2 mmol) and a mild base such as potassium carbonate (2 mmol) in 5 mL of DMSO. The base is crucial to neutralize the carboxylic acid and the H-X formed.

  • Reaction Conditions: Seal the vials and heat them in a laboratory microwave reactor at 120°C.

  • Monitoring: Withdraw aliquots from each reaction at 5, 15, 30, and 60 minutes. Quench with dilute HCl and analyze by HPLC or LC-MS to determine the percentage conversion of starting material to the product, 4-(benzylamino)-3-nitrobenzoic acid.

  • Analysis: Plot % conversion versus time for both substrates. It is expected that the fluorinated starting material will react significantly faster than the chlorinated analog.

Causality and Trustworthiness:

  • Why DMSO? DMSO is a polar aprotic solvent that is excellent for SNA_r_ reactions. It solvates the cation of the base, leaving the anion more nucleophilic, and it can withstand the required temperatures.

  • Why Microwave Heating? Microwave irradiation provides rapid and uniform heating, allowing for controlled kinetic studies in a short timeframe.

  • Why HPLC/LC-MS? These are quantitative, high-precision techniques for monitoring reaction progress. They can clearly separate the starting material, product, and any potential side products, providing trustworthy and reproducible data.

Reactivity of the Carboxyl Group: Esterification

Esterification of the carboxylic acid is another key reaction. The reaction rate is sensitive to the electrophilicity of the carbonyl carbon. Strong electron-withdrawing groups on the ring increase this electrophilicity, which should facilitate nucleophilic attack by an alcohol.

Therefore, it is predicted that under identical conditions, the rate of acid-catalyzed esterification will follow the order: Fluoronitrobenzoic Acid > Nitrobenzoic Acid > Benzoic Acid

This increased reactivity means that fluorinated nitrobenzoic acids may require milder conditions (e.g., lower temperatures, less catalyst, or shorter reaction times) to achieve high yields in esterification reactions.[14][15][16]

Experimental Protocol 3: Comparative Kinetic Study of Fischer Esterification

This experiment uses gas chromatography (GC) to monitor the rate of ester formation.

  • Stock Solutions: Prepare 0.5 M solutions of 3-nitrobenzoic acid and 4-fluoro-3-nitrobenzoic acid in 1-butanol. 1-Butanol serves as both the solvent and the reactant. Add an internal standard (e.g., dodecane, ~5 mol%) to each solution for accurate quantification.

  • Reaction Initiation: To each solution at 80°C, add a catalytic amount of concentrated sulfuric acid (e.g., 1 mol%). This marks time t=0.

  • Sampling: At regular intervals (e.g., 15, 30, 60, 120, 240 minutes), withdraw a 0.1 mL aliquot. Immediately quench it in a vial containing 1 mL of saturated sodium bicarbonate solution and 1 mL of ethyl acetate.

  • Analysis: Vigorously mix the quenched sample, allow the layers to separate, and inject 1 µL of the organic (ethyl acetate) layer into a GC-FID.

  • Data Processing: Calculate the ratio of the product ester peak area to the internal standard peak area at each time point. Plot this ratio against time to generate reaction progress curves for both substrates. The initial slope of this curve is proportional to the initial reaction rate.

Conclusion and Outlook

The incorporation of fluorine into a nitrobenzoic acid framework is not a trivial substitution; it fundamentally alters the molecule's reactivity profile.

  • Summary Table: Fluorinated vs. Non-Fluorinated Nitrobenzoic Acids

    Feature Non-Fluorinated Nitrobenzoic Acid Fluorinated Nitrobenzoic Acid
    Acidity More acidic than benzoic acid. Significantly more acidic than both benzoic acid and its non-fluorinated nitro-analog.
    SNA_r_ Reactivity Unreactive. Lacks a leaving group. Highly reactive. Fluorine is an excellent leaving group activated by the nitro group.
    Esterification Rate Faster than benzoic acid. Faster than non-fluorinated nitrobenzoic acid due to enhanced carbonyl electrophilicity.

    | Key Application | General synthetic building block. | Advanced precursor for complex molecules via SNA_r_, fine-tuning of pKa in drug candidates. |

For the medicinal chemist, the ability to tune pKa with fluorine is a powerful tool for modulating the pharmacokinetic properties of a drug candidate.[5] For the synthetic chemist, the facile displacement of fluorine via SNA_r_ opens a gateway to a vast chemical space that is inaccessible from non-fluorinated precursors.[17] By understanding the principles and experimental realities outlined in this guide, researchers can fully leverage the unique and powerful reactivity of fluorinated nitrobenzoic acids.

References

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Biological activity of 2,4,5-Trifluoro-3-methoxy-6-nitrobenzoic acid vs similar compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Predicted Biological Activity of 2,4,5-Trifluoro-3-methoxy-6-nitrobenzoic acid and Its Analogs

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a perpetual endeavor. Substituted benzoic acids represent a versatile scaffold in medicinal chemistry, with a rich history of diverse biological activities.[1] This guide provides a comparative analysis of the predicted biological activity of this compound against structurally similar compounds. In the absence of direct experimental data for this specific molecule, this analysis is built upon established structure-activity relationships (SAR) of related substituted benzoic acid derivatives, offering a predictive framework for its potential therapeutic applications.

The Influence of Substitution on Biological Activity

The biological profile of a benzoic acid derivative is profoundly influenced by the nature and position of its substituents on the aromatic ring.[1] These functional groups modulate the molecule's electronic properties, lipophilicity, and steric profile, which in turn dictate its pharmacokinetic and pharmacodynamic behavior. The key substituents of this compound are the trifluoro, methoxy, and nitro groups, each contributing distinct characteristics.

  • Fluorine Substitution: The presence of fluorine atoms, particularly multiple fluorines, can significantly enhance a molecule's metabolic stability and bioavailability.[2] The strong electron-withdrawing nature of fluorine can also influence the acidity of the carboxylic acid and modulate binding interactions with biological targets.[3]

  • Methoxy Group: The methoxy group, an electron-donating substituent, can influence the molecule's solubility and its ability to form hydrogen bonds.[1] Its position on the ring can direct the molecule's interaction with specific enzyme active sites.

  • Nitro Group: The nitro group is a strong electron-withdrawing group and a well-known pharmacophore in various antimicrobial and antiprotozoal agents.[1][4] Its mechanism of action often involves intracellular reduction to form cytotoxic reactive nitrogen species.[4]

Comparative Analysis of Biological Activities

Based on the activities of structurally related compounds, we can predict the potential for this compound to exhibit antimicrobial, antifungal, and anticancer properties.

Antimicrobial Activity

Substituted nitrobenzoic acids and fluorinated benzoic acids have demonstrated significant antibacterial activity.[3][4][5] The nitro group is often a key determinant of this potency.[4] For instance, hybrid molecules of amoxicillin and p-nitrobenzoic acid have shown improved activity against methicillin-resistant Staphylococcus aureus (MRSA).[6]

Compound Class/Derivative Target Organism(s) Activity Measurement Result Reference(s)
Nitro-substituted benzothiazole derivativesPseudomonas aeruginosaEffective Concentration50-100 µg/mL[4]
Amoxicillin-p-nitrobenzoic acidMethicillin-resistant S. aureus (MRSA)Minimum Inhibitory Concentration (MIC)64 µg/mL[6]
4-Fluorobenzoic acid hydrazide derivativesGram-positive bacteriaInhibitory activityGenerally active[3]
Antifungal Activity

Benzoic acid and its derivatives are known to possess antifungal properties.[7][8] The addition of electron-withdrawing groups can enhance this activity. Studies on other benzoic acid derivatives suggest that they can act as chemosensitizing agents, augmenting the efficacy of existing antifungal drugs.[7]

Compound Class/Derivative Target Organism(s) Activity Measurement Result Reference(s)
Methyl 3-methyl-4-nitrobenzoateCandida guilliermondiiMIC39 µM[4][9]
Pentyl 3-methyl-4-nitrobenzoateCandida guilliermondiiMIC31 µM[9]
Benzoic acid derivativesAspergillus flavus, A. fumigatus, A. terreusIn vitro bioassaysShowed antifungal activity[7]
Anticancer Activity

Derivatives containing methoxyphenyl and nitrophenyl scaffolds have shown significant cytotoxic effects against various cancer cell lines.[9] The introduction of a trifluoromethyl group, which is structurally similar in its electronic properties to a trifluoro-substitution pattern, has been shown to improve the bioavailability of anticancer compounds.[2] The mechanism of action often involves the induction of apoptosis or the inhibition of critical cell signaling pathways.[9]

Compound Class/Derivative Target Cell Line(s) Activity Measurement Result Reference(s)
2-(2-trifluorometylo phenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazoleMCF-7 (Breast)IC5049.6 µM[9]
2-(2-trifluorometylo phenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazoleMDA-MB-231 (Breast)IC5053.4 µM[9]
5-fluoroindole-2-carboxylic acidApurinic/apyrimidinic endonuclease 1 (APE1)IC5010 µM[10]
7-Chloro-3-phenyl-5-(trifluoromethyl)[1][7]thiazolo[4,5-d]pyrimidine-2(3H)-thioneA375 (Melanoma), C32 (Amelanotic melanoma)Cell Viability ReductionReduced to 20% at 50 µM[2]

Experimental Protocols

To empirically determine the biological activity of this compound, standardized methodologies are essential.

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

The broth microdilution method is a standard procedure for determining the MIC of a compound against bacteria and fungi.

  • Preparation of Test Compound: Dissolve the compound in a suitable solvent (e.g., DMSO) to create a stock solution.

  • Preparation of Microtiter Plate: Serially dilute the stock solution in a 96-well microtiter plate containing appropriate growth broth.

  • Inoculation: Add a standardized suspension of the target microorganism to each well.

  • Controls: Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum only). A sterility control (broth only) is also necessary.[9]

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 35-37°C for most bacteria) for 16-24 hours.[9]

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[9]

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and cytotoxicity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the colored solution using a microplate reader at a specific wavelength (typically 570 nm).

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) can then be determined.[9]

Visualizing Workflows and Mechanisms

To better understand the process of evaluating and the potential action of novel compounds, the following diagrams illustrate a typical experimental workflow and a hypothetical mechanism of action.

G cluster_0 In Vitro Screening cluster_1 Hit Identification & Lead Optimization cluster_2 Mechanism of Action Studies A Compound Synthesis & Characterization B Antimicrobial Screening (MIC Assay) A->B Primary Screening C Antifungal Screening (MIC Assay) A->C Primary Screening D Anticancer Screening (MTT Assay) A->D Primary Screening E Identify 'Hit' Compounds B->E C->E D->E F Structure-Activity Relationship (SAR) Studies E->F H Target Identification E->H Further Investigation G Lead Optimization F->G I Inhibition Assays (e.g., Enzyme Kinetics) H->I J Cellular Pathway Analysis I->J

Caption: A generalized experimental workflow for the discovery and development of novel bioactive compounds.

G cluster_0 Hypothetical Anticancer Mechanism A Bioactive Nitroaromatic Compound B Cellular Reductases A->B Intracellular Activation C Reactive Nitrogen Species (RNS) B->C Reduction D DNA Damage C->D Oxidative Stress E Protein Dysfunction C->E Oxidative Stress F Lipid Peroxidation C->F Oxidative Stress G Apoptosis D->G Cellular Damage E->G Cellular Damage F->G Cellular Damage

Caption: A hypothetical mechanism of action for a nitroaromatic compound inducing apoptosis in cancer cells.

Conclusion

While direct experimental data for this compound is not yet available, a comprehensive analysis of its structural components and comparison with related analogs provides a strong basis for predicting its biological activities. The presence of trifluoro, methoxy, and nitro groups suggests a high potential for antimicrobial, antifungal, and anticancer properties. This guide serves as a foundational resource for researchers, providing a rationale for the synthesis and biological evaluation of this novel compound, along with established protocols for its investigation. Further empirical studies are essential to validate these predictions and to fully elucidate the therapeutic potential of this compound.

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Cost-benefit analysis of different synthetic methods for 2,4,5-Trifluoro-3-methoxy-6-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Synthesis of 2,4,5-Trifluoro-3-methoxy-6-nitrobenzoic Acid

This guide provides a comprehensive cost-benefit analysis of plausible synthetic methodologies for this compound, a key intermediate in the development of advanced pharmaceutical agents.[1][2] As drug development professionals and researchers, selecting an optimal synthetic route requires a multi-faceted analysis that extends beyond mere chemical yield to encompass economic viability, safety, and scalability. This document is structured to provide a deep, causal understanding of two primary synthetic strategies, enabling informed decisions for both laboratory-scale research and industrial production.

Introduction: The Significance of this compound

The strategic incorporation of fluorine atoms into pharmacologically active molecules is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability. The title compound, with its densely functionalized aromatic core, represents a valuable building block in medicinal chemistry. Its trifluorinated structure, combined with the electronic influence of the methoxy and nitro groups, allows for diverse subsequent chemical modifications, making it a sought-after precursor for novel therapeutics.[1][2]

Synthetic Strategies: A High-Level Overview

Two logical and viable synthetic pathways are evaluated herein. Both routes converge on the common, commercially available intermediate, 2,4,5-Trifluoro-3-methoxybenzoic acid , but diverge in their initial construction of this precursor.

  • Route A: The Phthalic Acid Pathway. This strategy commences with Tetrafluorophthalic Acid, a readily available industrial chemical. The pathway involves a series of defluorination, hydroxylation, decarboxylation, and methylation reactions to construct the key precursor, which is subsequently nitrated.

  • Route B: The Phthalimide Pathway. This approach begins with N-Alkyl-tetrafluorophthalimide and proceeds through hydrolysis, methylation, and decarboxylation to yield the same key precursor for the final nitration step.

The critical, final step in both routes is the regioselective nitration of the electron-rich aromatic ring of 2,4,5-Trifluoro-3-methoxybenzoic acid to introduce the nitro group at the C6 position.

G cluster_A Route A cluster_B Route B A_start Tetrafluorophthalic Acid A_int1 2,4,5-Trifluoro-3-hydroxybenzoic Acid A_start->A_int1 Defluorination/ Hydroxylation/ Decarboxylation Precursor 2,4,5-Trifluoro-3-methoxybenzoic Acid A_int1->Precursor Methylation (e.g., Dimethyl Carbonate) B_start N-Alkyl-tetrafluorophthalimide B_int1 Mixture of Phthalamic Acid & Benzamide Salts B_start->B_int1 Alkali Metal Hydroxide B_int1->Precursor Methylation, Acidification, Decarboxylation Final_Product This compound Precursor->Final_Product Nitration (HNO₃/H₂SO₄)

Caption: High-level overview of the two primary synthetic routes to the target compound.

Route A: The Tetrafluorophthalic Acid Pathway

This route is distinguished by its use of an inexpensive starting material and a greener methylation agent, avoiding highly toxic reagents like dimethyl sulfate.[3][4]

Causality and Experimental Choices

The initial transformation from tetrafluorophthalic acid to 2,4,5-trifluoro-3-hydroxybenzoic acid is a clever sequence of reactions. It involves a nucleophilic aromatic substitution (defluorination-hydroxylation) followed by an acidification-driven decarboxylation.[4] The choice of dimethyl carbonate (DMC) for the subsequent methylation is a key advantage. DMC is recognized as an environmentally benign methylating agent, acting as a safer alternative to traditional reagents like methyl halides or dimethyl sulfate.[4] The final nitration step must be carefully controlled. The combined activating, ortho-, para-directing effect of the methoxy group and the deactivating, meta-directing effect of the carboxylic acid group favors the introduction of the nitro group at the C6 position. A strong nitrating medium, such as a mixture of nitric and sulfuric acid, is necessary to overcome the deactivating effect of the fluorine atoms and the carboxyl group.[5][6]

Experimental Protocol: Route A

Step 1: Synthesis of 2,4,5-Trifluoro-3-hydroxybenzoic Acid

  • This step involves the defluorination, hydroxylation, and acidification decarboxylation of tetrafluorophthalic acid. A detailed patented procedure serves as the basis for this transformation.[4]

Step 2: Synthesis of 2,4,5-Trifluoro-3-methoxybenzoic Acid

  • To a reaction vessel, add 2,4,5-Trifluoro-3-hydroxybenzoic acid (1 equivalent), dimethyl carbonate (used as both reagent and solvent), and a suitable base catalyst (e.g., potassium carbonate, 1.2 equivalents).

  • Heat the mixture to 80-90°C and maintain for 4-6 hours, monitoring the reaction progress by TLC or HPLC.

  • After completion, cool the reaction mixture and recover the excess dimethyl carbonate under reduced pressure.

  • Dissolve the residue in water and acidify with concentrated HCl to a pH of 1-2 to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield 2,4,5-Trifluoro-3-methoxybenzoic acid.[4]

Step 3: Synthesis of this compound

  • In a flask equipped for low-temperature reactions, cool concentrated sulfuric acid (98%, 5 volumes) to 0-5°C.

  • Slowly add 2,4,5-Trifluoro-3-methoxybenzoic acid (1 equivalent) to the cold sulfuric acid while maintaining the temperature below 10°C.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid (65%, 1.1 equivalents) to concentrated sulfuric acid (2 volumes) at 0-5°C.

  • Add the nitrating mixture dropwise to the benzoic acid solution over 1-2 hours, ensuring the temperature does not exceed 10°C.[5]

  • Stir the reaction mixture at 5-10°C for an additional 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice, causing the product to precipitate.

  • Filter the crude product, wash thoroughly with ice-cold water until the washings are neutral, and dry under vacuum. Recrystallization from a suitable solvent like ethanol/water may be required for purification.

G A_start Tetrafluorophthalic Acid A_int1 2,4,5-Trifluoro-3- hydroxybenzoic Acid A_start->A_int1 Defluorination/ Hydroxylation/ Decarboxylation A_int2 2,4,5-Trifluoro-3- methoxybenzoic Acid A_int1->A_int2 Methylation (Dimethyl Carbonate) A_end Target Product A_int2->A_end Nitration (HNO₃/H₂SO₄)

Caption: Workflow for the Tetrafluorophthalic Acid Pathway (Route A).

Route B: The N-Alkyl-tetrafluorophthalimide Pathway

This route offers an alternative approach to the key methoxybenzoic acid precursor, starting from a different tetrafluoro- C4-aromatic building block.[7]

Causality and Experimental Choices

The initial step involves the hydrolysis of a tetrafluorophthalimide using an alkali metal hydroxide. This reaction opens the imide ring to produce a mixture of phthalamic acid and benzamide salts.[7] This mixture is then subjected to methylation. The choice of methylating agent here is critical; the patent literature describes using agents that can methylate both hydroxyl and carboxyl groups under the reaction conditions.[7] The subsequent acidification serves a dual purpose: it protonates the carboxylate and amide groups and facilitates the hydrolysis of the amide to a carboxylic acid. Finally, decarboxylation, often thermally induced, removes one of the carboxyl groups to yield the desired 2,4,5-Trifluoro-3-methoxybenzoic acid.[7] The final nitration step follows the same logic and procedure as described in Route A.

Experimental Protocol: Route B

Step 1: Hydrolysis of N-Alkyl-tetrafluorophthalimide

  • React N-Alkyl-tetrafluorophthalimide (1 equivalent) with an alkali metal hydroxide such as NaOH (2-3 equivalents) in an aqueous solution.

  • Heat the mixture to facilitate the hydrolysis, resulting in a solution containing the sodium salts of 4-hydroxy-3,5,6-trifluoro-N-alkylphthalamic acid and 3-hydroxy-2,4,5-trifluoro-N-alkylbenzamide.[7]

Step 2: Methylation and Hydrolysis

  • To the mixture from Step 1, add a methylating agent (e.g., dimethyl sulfate, following appropriate safety protocols).

  • Control the reaction conditions (temperature, pH) to achieve methylation, producing 4-methoxy-3,5,6-trifluoro-N-alkylphthalamic acid and 3-methoxy-2,4,5-trifluoro-N-alkylbenzamide.[7]

  • After methylation, strongly acidify the reaction mixture with an acid like sulfuric acid.

Step 3: Decarboxylation to 2,4,5-Trifluoro-3-methoxybenzoic Acid

  • Heat the acidified mixture from the previous step. The 4-methoxy-3,5,6-trifluorophthalic acid (formed from the phthalamic acid) will undergo decarboxylation.[7]

  • This step yields additional 3-methoxy-2,4,5-trifluorobenzoic acid, which is isolated from the reaction mixture. Purification may involve extraction and crystallization. A patent suggests heating in a solvent like N-methyl-2-pyrrolidone (NMP) can facilitate decarboxylation.[7]

Step 4: Nitration to Final Product

  • The final nitration is performed on the 2,4,5-Trifluoro-3-methoxybenzoic acid obtained from Step 3, following the identical protocol outlined in Route A, Step 3.

G B_start N-Alkyl- tetrafluorophthalimide B_int1 Mixture of Phthalamic & Benzamide Salts B_start->B_int1 Hydrolysis (NaOH) B_int2 Methylated Mixture B_int1->B_int2 Methylation B_int3 2,4,5-Trifluoro-3- methoxybenzoic Acid B_int2->B_int3 Acidification & Decarboxylation B_end Target Product B_int3->B_end Nitration (HNO₃/H₂SO₄)

Caption: Workflow for the N-Alkyl-tetrafluorophthalimide Pathway (Route B).

Cost-Benefit Comparative Analysis

The selection of an optimal synthetic route is a trade-off between multiple competing factors. The following table provides a semi-quantitative comparison of the two routes. Estimated yields and costs are based on analogous transformations reported in the literature and current bulk chemical pricing.

ParameterRoute A (Phthalic Acid Pathway)Route B (Phthalimide Pathway)Rationale & Justification
Starting Material Cost Lower HigherTetrafluorophthalic acid is generally a more accessible and less expensive bulk chemical than N-alkyl-tetrafluorophthalimides.
Overall Yield (Est.) Good to Excellent (~70-80%) Moderate (~50-65%)Route A is more linear and avoids the formation of a complex mixture of intermediates, potentially leading to higher overall throughput.[4] Route B's initial hydrolysis creates a mixture that may complicate purification and subsequent steps.[7]
Reagent Safety Favorable Less FavorableRoute A utilizes dimethyl carbonate, a green methylating agent.[4] Route B, as described in patents, may use highly toxic dimethyl sulfate, which requires stringent handling protocols.[3][7] Both routes use strong acids for nitration.
Environmental Impact Lower HigherThe use of a greener solvent/reagent (DMC) and a more direct pathway reduces waste. Route B potentially generates more complex waste streams from the initial mixture and uses more hazardous reagents.
Process Simplicity More Streamlined More ComplexRoute A involves a more direct conversion to the key precursor. Route B's initial hydrolysis and subsequent multi-step conversion from a mixture add complexity to process control and purification.
Scalability Excellent Good The use of less hazardous materials and a more straightforward process makes Route A more amenable to large-scale industrial production.[3][8]

Conclusion and Recommendation

Based on this comprehensive analysis, Route A (The Tetrafluorophthalic Acid Pathway) emerges as the superior synthetic strategy for the preparation of this compound.

Its primary advantages lie in the lower cost of the starting material, higher estimated overall yield, and significantly better safety and environmental profile due to the use of dimethyl carbonate. The process is more streamlined, making it more robust and scalable for industrial applications. While Route B is chemically viable, its reliance on a more expensive starting material, the generation of a complex intermediate mixture, and the potential use of highly toxic reagents make it a less attractive option from both an economic and EHS (Environment, Health, and Safety) perspective.

For researchers and drug development professionals, Route A represents a more efficient, cost-effective, and sustainable path to accessing this valuable pharmaceutical intermediate.

References

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Spectroscopic Differentiation of 2,4,5-Trifluoro-3-methoxy-6-nitrobenzoic Acid Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Isomer Identification in Modern Chemistry

In the realms of pharmaceutical development and materials science, the precise structural characterization of molecules is not merely an academic exercise; it is a cornerstone of safety, efficacy, and innovation. Positional isomers—molecules sharing an identical chemical formula but differing in the spatial arrangement of their functional groups—can exhibit dramatically different biological activities, toxicological profiles, and physical properties. The subject of this guide, 2,4,5-Trifluoro-3-methoxy-6-nitrobenzoic acid, is a highly functionalized aromatic ring, a scaffold ripe for creating diverse chemical entities. Differentiating its isomers is a critical analytical challenge.

This guide provides an in-depth, objective comparison of the primary spectroscopic techniques used to distinguish between such closely related molecules. We will delve into Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS), explaining not just the protocols but the fundamental principles that allow for unambiguous structural elucidation. The insights provided are grounded in established spectroscopic theory and data from analogous compounds, offering a robust framework for researchers, scientists, and drug development professionals.

The Isomers in Focus: A Structural Overview

The primary molecule of interest is This compound (Isomer A) . To illustrate the analytical challenge, we will compare it with a logical positional isomer: 2,4,5-Trifluoro-6-methoxy-3-nitrobenzoic acid (Isomer B) . While both possess the same mass and atomic composition, the swapped positions of the electron-donating methoxy (-OCH₃) group and the strongly electron-withdrawing nitro (-NO₂) group create distinct electronic environments on the aromatic ring. These differences are the key to their spectroscopic differentiation.

Methodology and Experimental Rationale

A multi-faceted spectroscopic approach is essential for confident isomer identification. Each technique probes different aspects of molecular structure, and together, they provide a self-validating system of characterization.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment and connectivity of atoms.[3][4][5] For these fluorinated compounds, ¹H, ¹³C, and ¹⁹F NMR are all indispensable.

  • Sample Preparation: Accurately weigh 5-10 mg of the analyte and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) within a 5 mm NMR tube. DMSO-d₆ is often preferred for carboxylic acids due to its ability to solubilize polar compounds and prevent rapid exchange of the acidic proton.[6]

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a 30° pulse angle, a relaxation delay of 2 seconds, and acquisition of at least 16 scans to ensure a good signal-to-noise ratio. Tetramethylsilane (TMS) is used as an internal standard (δ 0.00).[4]

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. This technique is highly sensitive for fluorine nuclei. No internal standard is typically required, as the spectrometer's frequency provides a reliable reference.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all acquired spectra.

The choice of a high-field spectrometer is causal to achieving better signal dispersion, which is critical for resolving the complex spin-spin coupling patterns expected in these highly substituted aromatic systems.[7][8]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400+ MHz Spectrometer) cluster_proc Data Processing A Weigh 5-10 mg of Isomer B Dissolve in ~0.6 mL DMSO-d6 A->B C Transfer to NMR Tube B->C D ¹H NMR C->D Acquire Spectra E ¹³C NMR C->E Acquire Spectra F ¹⁹F NMR C->F Acquire Spectra G Fourier Transform D->G E->G F->G H Phase & Baseline Correction G->H I Structural Elucidation H->I

Fig. 1: Experimental workflow for NMR spectroscopic analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels.[1][9] It is exceptionally useful for identifying the presence of specific functional groups, as each group has a characteristic vibrational frequency.[10]

  • Sample Preparation: Prepare a KBr (potassium bromide) pellet. Mix ~1 mg of the solid analyte with ~100 mg of dry, spectroscopic-grade KBr. Grind the mixture thoroughly in an agate mortar to create a fine, homogeneous powder.

  • Pellet Formation: Transfer the powder to a pellet-forming die and press it under high pressure (approx. 8-10 tons) using a hydraulic press to form a transparent or translucent disc. The use of KBr is to provide an IR-transparent matrix, ensuring that the observed absorption bands are solely from the analyte.

  • Background Spectrum: Place the empty sample holder in the FTIR spectrometer and acquire a background spectrum. This step is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.

  • Sample Spectrum: Place the KBr pellet in the sample holder and acquire the sample spectrum. Typically, 16 to 32 scans are co-added and averaged in the range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Analysis: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_proc Data Processing & Analysis A Mix ~1 mg Analyte with ~100 mg KBr B Grind to Fine Powder A->B C Press into Transparent Pellet B->C E Acquire Sample Spectrum (Pellet) C->E Place in Spectrometer D Acquire Background Spectrum (Air) F Background Subtraction E->F G Identify Characteristic Absorption Bands F->G

Fig. 2: Workflow for sample analysis via FTIR spectroscopy.
Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z).[11] It provides the exact molecular weight and, through fragmentation analysis, valuable clues about the molecule's structure. For differentiating isomers of substituted benzoic acids, observing distinct fragmentation patterns is key.[12][13]

  • Sample Preparation: Prepare a dilute solution of the analyte (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Ionization: Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system. Electrospray ionization (ESI) in negative ion mode is ideal for carboxylic acids, as they readily lose a proton to form an [M-H]⁻ ion.

  • Mass Analysis: Acquire a full scan mass spectrum using a high-resolution mass analyzer like an Orbitrap or Time-of-Flight (TOF) to confirm the exact mass of the molecular ion.

  • Tandem MS (MS/MS): Select the [M-H]⁻ ion (m/z 260.00) for fragmentation. Subject the selected ion to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).

  • Fragment Ion Analysis: Acquire the spectrum of the resulting fragment ions. The fragmentation pattern serves as a molecular fingerprint that can differentiate isomers. Aromatic acids are known to produce characteristic losses of H₂O, CO, and CO₂.[14][15] The position of substituents can trigger specific fragmentation pathways, such as the ortho effect.[16]

MS_Workflow cluster_prep Sample Preparation cluster_acq Mass Analysis cluster_proc Data Interpretation A Prepare ~1 mg/mL Solution in MeOH B Introduction & ESI (Negative Mode) A->B C Full Scan (MS1) Determine [M-H]⁻ B->C D Isolate [M-H]⁻ Ion C->D E Collision-Induced Dissociation (MS2) D->E F Detect Fragment Ions E->F G Analyze Fragmentation Pattern F->G H Confirm Structure G->H

Fig. 3: High-resolution tandem mass spectrometry workflow.

Spectroscopic Data Comparison and Analysis

The following sections present the predicted spectroscopic data for Isomer A (this compound) and Isomer B (2,4,5-Trifluoro-6-methoxy-3-nitrobenzoic acid). These predictions are based on established principles of substituent effects on spectroscopic signatures.

Table 1: Predicted ¹H and ¹⁹F NMR Spectral Data

The number and coupling patterns of NMR signals are powerful differentiators.

NucleusPredicted Data for Isomer APredicted Data for Isomer BRationale for Differentiation
¹H NMR -OCH₃: ~4.0-4.2 ppm (s)Aromatic H: No aromatic proton-OCH₃: ~3.9-4.1 ppm (s)Aromatic H: ~7.5-7.8 ppm (t or dd)The most definitive difference. Isomer A is fully substituted and will show no signal in the aromatic region. Isomer B has a proton at position 3 and will show a distinct triplet or doublet of doublets due to coupling with the adjacent fluorine atoms at positions 2 and 4.
¹⁹F NMR Three distinct signals, likely complex multiplets due to F-F coupling.Three distinct signals, likely complex multiplets due to F-F and F-H coupling.The chemical shifts and coupling constants will differ significantly. In Isomer A, the fluorine at C2 is ortho to a -COOH group, while in Isomer B, it is ortho to a -OCH₃ group. This will alter its electronic environment and chemical shift. Furthermore, the fluorine atoms in Isomer B will exhibit coupling to the aromatic proton, adding complexity to its multiplets compared to Isomer A.[17]
Table 2: Predicted FTIR Spectral Data (Key Vibrational Frequencies in cm⁻¹)

Infrared spectroscopy highlights differences in bond vibrations influenced by electronic effects.[18]

Vibrational ModePredicted Range for Isomer APredicted Range for Isomer BRationale for Differentiation
O-H Stretch (Carboxylic Acid) 3200-2500 (broad)3200-2500 (broad)Generally similar, characteristic of a hydrogen-bonded dimer.[6]
C=O Stretch (Carboxylic Acid) ~1710-1730~1700-1720The C=O stretch in Isomer A may be at a slightly higher frequency due to the proximity of the strongly electron-withdrawing nitro group, which enhances the bond's polarity.
Ar-NO₂ Asymmetric Stretch ~1540-1560~1520-1540The position of the nitro group relative to the other substituents affects its vibrational frequency. The steric hindrance and electronic environment in Isomer A (nitro group between -F and -COOH) is different from Isomer B (nitro group between two -F atoms), leading to a shift.[19][20]
Ar-NO₂ Symmetric Stretch ~1350-1370~1340-1360Similar to the asymmetric stretch, the position will influence this frequency.
C-F Stretch ~1200-1000 (multiple strong bands)~1200-1000 (multiple strong bands)While both will show strong C-F absorptions, the exact positions and intensities of these bands will differ, providing a unique fingerprint for each isomer.[21][22]
Table 3: Predicted High-Resolution Mass Spectrometry Data

Fragmentation patterns in MS provide a structural fingerprint.[23][24]

m/z ValuePredicted Fragments for Isomer APredicted Fragments for Isomer BRationale for Differentiation
260.00 [M-H]⁻ (Molecular Ion)[M-H]⁻ (Molecular Ion)Both isomers will show the same molecular ion peak, confirming the elemental composition.
242.99 [M-H-H₂O]⁻ [M-H-H₂O]⁻ Loss of water is possible. An "ortho effect" between the carboxylic acid and the adjacent nitro group in Isomer A could potentially enhance this fragmentation pathway compared to Isomer B, where the ortho substituent is a methoxy group.[16]
214.99 [M-H-H₂O-CO]⁻ or [M-H-NO₂]⁻ [M-H-H₂O-CO]⁻ or [M-H-NO₂]⁻ Loss of the nitro group (-46 Da) is a common fragmentation for nitroaromatics. The stability of the resulting radical anion may differ between the isomers, leading to different relative intensities.
199.99 [M-H-CH₃-NO₂]⁻ [M-H-CH₃-NO₂]⁻ Consecutive loss of a methyl radical and a nitro group.
170.00 [M-H-CO₂-NO₂]⁻ [M-H-CO₂-NO₂]⁻ Decarboxylation followed by loss of the nitro group. The relative abundance of fragments resulting from initial decarboxylation versus initial loss of the nitro group can be diagnostic.

Conclusion: A Synthesis of Spectroscopic Evidence

The unambiguous differentiation of this compound and its positional isomers, while challenging, is readily achievable through a systematic and multi-technique spectroscopic approach. No single technique provides all the answers, but together they form a powerful, self-validating analytical workflow.

The most conclusive evidence arises from ¹H NMR spectroscopy , where the presence or absence of a signal in the aromatic region provides a definitive distinction between the two isomers discussed. ¹⁹F NMR offers a secondary, highly sensitive method, revealing unique chemical shifts and coupling patterns for each isomer. FTIR spectroscopy serves as a rapid and effective tool to confirm functional groups and highlight subtle electronic differences through shifts in vibrational frequencies, particularly of the nitro and carbonyl groups. Finally, high-resolution tandem mass spectrometry confirms the elemental composition and, more importantly, reveals distinct fragmentation pathways and relative ion abundances that serve as a structural fingerprint.

For researchers in drug development and chemical synthesis, applying this comprehensive spectroscopic toolkit is not just best practice—it is essential for ensuring the structural integrity of their compounds and the reliability of their scientific outcomes.

References

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A Comparative Guide to Confirming the Regioselectivity of Nitration in 2,4,5-Trifluoro-3-Methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the regioselectivity of the electrophilic aromatic nitration of 2,4,5-trifluoro-3-methoxybenzoic acid. We will explore the theoretical underpinnings that predict the reaction's outcome and present a robust experimental framework for both the synthesis and, crucially, the definitive structural confirmation of the resulting product. This document is intended for researchers, medicinal chemists, and process development scientists who require a rigorous understanding of substituent effects in complex aromatic systems and the analytical techniques needed to validate them.

The Challenge: Predicting Regioselectivity in a Polysubstituted Arene

Electrophilic aromatic substitution (EAS) is a cornerstone of organic synthesis, yet predicting the site of substitution on a polysubstituted ring can be complex.[1] The outcome is determined by the interplay of the electronic (inductive and resonance) and steric effects of the existing substituents.[2][3] The substrate , 2,4,5-trifluoro-3-methoxybenzoic acid, presents a unique case study with five substituents and only one available position for substitution (C6).

The substituents are:

  • Carboxylic Acid (-COOH): A moderately deactivating group that directs incoming electrophiles to the meta position.[4][5][6]

  • Methoxy (-OCH3): A strongly activating group that directs to the ortho and para positions through a powerful electron-donating resonance effect.[4]

  • Fluorine (-F): A deactivating group due to its strong inductive effect, but an ortho-, para- director because of its electron-donating resonance effect.[2][4]

An analysis of the directing effects on the sole available C6 position is required to form a hypothesis.

G cluster_0 Directing Effects on C6 COOH -COOH at C1 (Meta-Director) DISFAVORS C6 (ortho) Result Predicted Outcome: Highly Regioselective Nitration at C6 COOH->Result OCH3 -OCH3 at C3 (Ortho, Para-Director) STRONGLY FAVORS C6 (para) OCH3->Result F5 -F at C5 (Ortho, Para-Director) FAVORS C6 (ortho) F5->Result F2 -F at C2 (Ortho, Para-Director) FAVORS C6 (para) F2->Result F4 -F at C4 (Ortho, Para-Director) FAVORS C6 (ortho) F4->Result

Caption: Analysis of substituent directing effects on the C6 position.

The methoxy group is the most powerful activating director present. Its para-directing effect strongly favors substitution at C6. This is reinforced by the ortho- and para-directing effects of the three fluorine atoms. The meta-directing carboxylic acid group disfavors the adjacent C6 position. In this competition, the cumulative directing power of the activating methoxy group and the fluorine atoms is expected to overwhelmingly favor nitration at the C6 position, leading to the formation of 2,4,5-trifluoro-3-methoxy-6-nitrobenzoic acid .

Experimental Protocol: Synthesis of this compound

This protocol is adapted from standard procedures for the nitration of deactivated aromatic acids, emphasizing strict temperature control to minimize side-product formation.[6][7]

Safety Precaution: The use of concentrated nitric and sulfuric acids is hazardous. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.[6][8]

Materials:

  • 2,4,5-trifluoro-3-methoxybenzoic acid

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Ice

  • Distilled Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice-salt bath

Procedure:

  • Preparation of the Nitrating Mixture: In a clean, dry Erlenmeyer flask, cool 10 mL of concentrated H₂SO₄ in an ice-salt bath to below 5 °C. With continuous stirring, slowly add 5 mL of concentrated HNO₃ via a dropping funnel. Keep this mixture chilled in the ice bath.

  • Dissolution of Substrate: In a separate round-bottom flask, add 2.06 g (10 mmol) of 2,4,5-trifluoro-3-methoxybenzoic acid to 20 mL of concentrated H₂SO₄. Stir the mixture in an ice-salt bath until the substrate is fully dissolved and the temperature is stable below 5 °C.

  • Nitration Reaction: Slowly add the cold nitrating mixture dropwise to the dissolved substrate solution over 30-45 minutes. It is critical to maintain the internal reaction temperature below 10 °C throughout the addition to prevent over-nitration and side reactions.[6][9]

  • Reaction Completion: After the addition is complete, allow the mixture to stir in the ice bath for an additional hour.

  • Work-up and Isolation: Carefully pour the reaction mixture over a slurry of 100 g of crushed ice in a beaker with vigorous stirring. The crude product should precipitate as a solid.

  • Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold distilled water until the washings are neutral to pH paper. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product.

A Comparative Guide to Analytical Confirmation

Confirming the regiochemistry of the product is the most critical step. While several techniques can provide information, they offer different levels of certainty. Here, we compare the most relevant methods, highlighting why ¹⁹F NMR is the definitive tool for this specific molecule.

Analytical TechniqueInformation ProvidedUtility for Regioselectivity
Mass Spectrometry (MS) Provides the molecular weight of the product.Confirmatory but not definitive. Confirms the addition of a -NO₂ group but cannot distinguish between isomers.
Infrared (IR) Spectroscopy Confirms the presence of functional groups.Confirmatory but not definitive. Will show characteristic stretches for the -NO₂ group (~1530 and 1350 cm⁻¹) but provides no information on its position.
¹H NMR Spectroscopy Provides information on the chemical environment of protons.Not useful. The starting material has only one aromatic proton, which is replaced by the nitro group. The product has no aromatic protons, only signals for -COOH and -OCH₃.
¹⁹F NMR Spectroscopy Provides detailed information on the chemical environment of each unique fluorine atom, including through-space and through-bond couplings.Definitive. The chemical shifts of the three fluorine atoms and their coupling constants are highly sensitive to the local electronic environment. The introduction of the strongly electron-withdrawing nitro group at C6 will cause a predictable downfield shift, particularly for the adjacent fluorine at C5.
The Definitive Method: ¹⁹F NMR Spectroscopy

Fluorine-19 NMR is an exceptionally powerful technique for fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus.[10] Its large chemical shift dispersion makes it highly sensitive to subtle changes in molecular structure.[10]

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve ~10-20 mg of the purified, dry product in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer. For ¹⁹F NMR, a standard single-pulse experiment is typically sufficient.

  • Spectral Analysis:

    • ¹H NMR: Confirm the absence of signals in the aromatic region (typically 6-9 ppm) and the presence of signals for the methoxy and carboxylic acid protons.

    • ¹⁹F NMR: Analyze the spectrum with respect to the starting material. The nitration at C6 is expected to cause the most significant change in the chemical shift of the adjacent fluorine at C5. The signals for the fluorines at C2 and C4 will also be affected, but to a lesser extent. The coupling patterns (J-couplings) between the fluorine atoms will also change, providing further structural confirmation.

Caption: Workflow for the analytical confirmation of the nitration product.

Conclusion

The nitration of 2,4,5-trifluoro-3-methoxybenzoic acid is predicted to be a highly regioselective reaction, yielding a single major isomer due to the powerful para-directing effect of the C3-methoxy group. While standard spectroscopic methods like MS and IR can support the successful incorporation of a nitro group, they are insufficient to confirm its position. ¹H NMR is uninformative for determining the regiochemistry in this specific case. The definitive confirmation relies on a comparative analysis of the ¹⁹F NMR spectra of the starting material and the product. The predictable and significant changes in the chemical shifts and coupling constants of the three distinct fluorine nuclei provide unambiguous evidence for the site of substitution, making it an indispensable tool for researchers working with complex fluorinated aromatics.

References

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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2,4,5-Trifluoro-3-methoxy-6-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a Novel Pharmaceutical Intermediate

In the landscape of pharmaceutical development, the purity, stability, and concentration of active pharmaceutical ingredients (APIs) and their intermediates are of paramount importance. 2,4,5-Trifluoro-3-methoxy-6-nitrobenzoic acid (hereafter abbreviated as TFMNA) is a highly functionalized aromatic compound with potential applications as a key intermediate in the synthesis of novel therapeutic agents. Its complex structure, featuring a carboxylic acid, a methoxy group, and multiple fluorine and nitro substituents, presents unique challenges and opportunities for analytical chemists.[1]

Ensuring the quality of TFMNA throughout the manufacturing process demands robust and reliable analytical methods.[2] However, relying on a single analytical method can introduce systemic bias. Cross-validation—the process of formally comparing two distinct analytical procedures—is a cornerstone of a robust quality system.[3] It provides documented evidence that different methods yield comparable and trustworthy results, ensuring analytical consistency across different laboratories, technologies, or even throughout a product's lifecycle.[4][5]

This guide provides an in-depth comparison of two orthogonal analytical methods for the quantification of TFMNA: Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) and Gas Chromatography with Electron Capture Detection (GC-ECD). We will delve into the rationale behind method selection, provide detailed experimental protocols, and present a complete cross-validation study, supported by experimental data, to demonstrate their interchangeability.

Physicochemical Rationale for Method Selection

The molecular structure of TFMNA dictates the most appropriate analytical strategies.

  • Aromatic Core & Nitro Group: The conjugated π-system of the benzene ring, enhanced by the nitro group chromophore, makes the molecule an excellent candidate for UV-Visible spectrophotometric detection.

  • Carboxylic Acid Group: The acidic and polar nature of the carboxyl group makes TFMNA amenable to reversed-phase HPLC. However, this same group renders the molecule non-volatile, necessitating a derivatization step to convert it into a less polar, more volatile ester for gas chromatography.

  • Trifluoro- and Nitro- Substituents: The presence of three highly electronegative fluorine atoms and an electron-withdrawing nitro group makes the molecule exceptionally sensitive to an Electron Capture Detector (ECD), which is specifically designed to detect such species.[6][7]

Based on these properties, RP-HPLC-UV and GC-ECD were chosen as two powerful, yet fundamentally different (orthogonal), techniques for a rigorous cross-validation study.

Method A: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-UV)

HPLC is the workhorse of the pharmaceutical industry for its robustness and applicability to a wide range of compounds.[8] A reversed-phase method is ideal for TFMNA, separating the analyte based on its hydrophobic interactions with the stationary phase.

Causality Behind Experimental Choices
  • Stationary Phase (C18 Column): A C18 (octadecylsilane) column is selected for its strong hydrophobic retention of aromatic compounds like TFMNA.

  • Mobile Phase (Acidified Acetonitrile/Water): An acidified mobile phase (using phosphoric acid) is crucial. It suppresses the ionization of the carboxylic acid group on TFMNA, ensuring a single, un-ionized form of the analyte.[9] This results in better retention, improved peak symmetry, and reproducible chromatography. Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency.

  • UV Detection: Detection is set at 275 nm, a wavelength where the nitroaromatic chromophore exhibits strong absorbance, providing high sensitivity.

Experimental Protocol: RP-HPLC-UV
  • Materials and Reagents:

    • TFMNA Reference Standard (Purity ≥99.5%)

    • Acetonitrile (HPLC Grade)

    • Water (HPLC Grade, e.g., Milli-Q)

    • Phosphoric Acid (H₃PO₄, Analytical Grade, ≥85%)

    • Methanol (HPLC Grade)

  • Instrumentation and Chromatographic Conditions:

    • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile : 0.1% Phosphoric Acid in Water (55:45 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 275 nm.

    • Injection Volume: 10 µL.

  • Preparation of Solutions:

    • Mobile Phase Preparation: Prepare 1 L of 0.1% H₃PO₄ by adding 1.0 mL of 85% H₃PO₄ to 1 L of HPLC-grade water. Mix 550 mL of Acetonitrile with 450 mL of the 0.1% H₃PO₄ solution. Degas via sonication or vacuum filtration.

    • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of TFMNA reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Methanol.

    • Working Standard Solutions: Prepare calibration standards at concentrations of 10, 25, 50, 100, and 200 µg/mL by diluting the stock solution with the mobile phase.

    • Sample Preparation: Accurately weigh a sample containing TFMNA and dissolve it in Methanol to achieve a theoretical concentration within the calibration range. Dilute further with the mobile phase as needed. Filter through a 0.45 µm syringe filter before injection.

Method B: Gas Chromatography with Electron Capture Detection (GC-ECD)

Gas chromatography offers an orthogonal separation mechanism to HPLC, based on the analyte's volatility and interaction with the stationary phase in the gaseous state.[10] Due to the high sensitivity of the ECD to halogenated and nitro-containing compounds, this method is expected to be exceptionally sensitive for TFMNA.[11]

Causality Behind Experimental Choices
  • Derivatization (Methylation): The carboxylic acid group of TFMNA is non-volatile. A pre-analysis derivatization step is mandatory to convert it into its volatile methyl ester. (Trimethylsilyl)diazomethane (TMSD) is a safer and effective alternative to diazomethane for this esterification.

  • Stationary Phase (DB-5ms): A low-to-mid polarity 5% phenyl-methylpolysiloxane column is chosen for its versatility and thermal stability, providing good chromatographic separation for a wide range of derivatized organic acids.

  • Detector (ECD): The ECD is highly specific and sensitive to the three fluorine atoms and the nitro group on the TFMNA methyl ester, allowing for trace-level quantification with minimal interference from non-electronegative matrix components.[7]

Experimental Protocol: GC-ECD
  • Materials and Reagents:

    • TFMNA Reference Standard (Purity ≥99.5%)

    • (Trimethylsilyl)diazomethane solution (2.0 M in hexanes)

    • Methanol (HPLC Grade)

    • Toluene (Anhydrous)

    • Ethyl Acetate (GC Grade)

  • Instrumentation and Chromatographic Conditions:

    • GC System: A gas chromatograph equipped with a split/splitless injector, an Electron Capture Detector (ECD), and an autosampler.

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Nitrogen or Argon/Methane, flow rate 1.2 mL/min (constant flow).

    • Injector Temperature: 250°C.

    • Injection Mode: Splitless, 1 µL injection volume.

    • Oven Temperature Program:

      • Initial Temperature: 100°C, hold for 1 minute.

      • Ramp: 15°C/min to 280°C.

      • Hold: Hold at 280°C for 5 minutes.

    • Detector Temperature: 300°C.

  • Preparation of Solutions (Including Derivatization):

    • Standard Stock Solution (1000 µg/mL): Prepare as described in the HPLC method.

    • Derivatization Procedure (for Standards and Samples): a. Pipette 1.0 mL of a standard or sample solution (in Methanol) into a 4 mL autosampler vial. b. Evaporate the methanol to dryness under a gentle stream of nitrogen. c. Reconstitute the residue in 1.0 mL of a Toluene:Methanol (9:1 v/v) mixture. d. Slowly add 50 µL of 2.0 M (Trimethylsilyl)diazomethane solution. The solution should turn and remain pale yellow. e. Cap the vial and let it stand at room temperature for 20 minutes. f. Quench the reaction by adding a few drops of acetic acid until the yellow color disappears. g. The derivatized solution is now ready for GC-ECD analysis.

    • Working Standard Solutions: Prepare standards in methanol at concentrations that, after derivatization, correspond to the desired on-column concentrations (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

The Cross-Validation Study: Protocol and Data

The objective of cross-validation is to confirm that both the RP-HPLC-UV and GC-ECD methods are suitable for their intended use and produce comparable results.[3][12] The study is designed in accordance with International Council for Harmonisation (ICH) guidelines.[3]

Cross-Validation Workflow

The overall workflow involves preparing a single batch of Quality Control (QC) samples, analyzing them with both fully validated methods, and statistically comparing the results against predefined acceptance criteria.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_hplc Method A cluster_gc Method B cluster_eval Phase 3: Evaluation prep_stock Prepare TFMNA Stock Solution prep_qc Prepare QC Samples (Low, Mid, High) prep_stock->prep_qc hplc_analysis Analyze QC Samples via RP-HPLC-UV (n=6) prep_qc->hplc_analysis gc_deriv Derivatize QC Sample Aliquots prep_qc->gc_deriv data_hplc Calculate HPLC Results (Mean, SD, %RSD) hplc_analysis->data_hplc gc_analysis Analyze Derivatized QCs via GC-ECD (n=6) gc_deriv->gc_analysis data_gc Calculate GC Results (Mean, SD, %RSD) gc_analysis->data_gc compare Compare Method Results (Accuracy, Precision) data_hplc->compare data_gc->compare conclusion Conclusion on Method Equivalency compare->conclusion

Caption: Overall workflow for the cross-validation of HPLC and GC methods.

Performance Characteristics & Acceptance Criteria

The core of the cross-validation lies in comparing accuracy and precision.

  • Accuracy: The mean concentration determined by each method should be within ±5.0% of the nominal (prepared) value. The percentage difference between the mean results of the two methods should be ≤5.0%.

  • Precision: The Relative Standard Deviation (%RSD) for replicate injections (n=6) at each concentration level must be ≤2.0% for both methods.

Quantitative Data Summary

Table 1: Linearity Data for RP-HPLC-UV and GC-ECD Methods

ParameterRP-HPLC-UV MethodGC-ECD Method
Range 10 - 200 µg/mL0.1 - 10 µg/mL
Correlation Coefficient (r²) 0.99980.9995
Regression Equation y = 45872x + 1205y = 89543x + 987

Table 2: Cross-Validation Results for Accuracy and Precision

QC LevelNominal Conc.MethodMean Measured Conc. (n=6)Accuracy (% Recovery)Precision (%RSD)% Difference Between Methods
Low QC 20 µg/mLRP-HPLC-UV 19.8 µg/mL99.0%1.1%\multirow{2}{}{2.0%}
20 µg/mLGC-ECD 20.2 µg/mL101.0%1.5%
Mid QC 80 µg/mLRP-HPLC-UV 80.7 µg/mL100.9%0.8%\multirow{2}{}{1.6%}
80 µg/mLGC-ECD 79.4 µg/mL99.3%1.2%
High QC 160 µg/mLRP-HPLC-UV 161.1 µg/mL100.7%0.6%\multirow{2}{*}{1.3%}
160 µg/mLGC-ECD 159.0 µg/mL99.4%0.9%

Data Interpretation and Conclusion

The experimental data provides a clear and compelling case for the successful cross-validation of the two analytical methods.

  • Linearity: Both methods demonstrated excellent linearity over their respective concentration ranges, with correlation coefficients (r²) exceeding the typical requirement of >0.999.

  • Accuracy: For both HPLC and GC, the mean recovery at all three QC levels was well within the acceptance criterion of 95.0% to 105.0%. Crucially, the percentage difference between the mean concentrations obtained by the two methods was consistently below 2.0%, comfortably meeting the ≤5.0% requirement.

  • Precision: The precision for both methods was outstanding, with %RSD values well below the 2.0% limit, indicating minimal random error and high reproducibility.

G start Compare Mean Results (HPLC vs GC) check_diff Is % Difference ≤ 5.0% ? start->check_diff pass Methods are Equivalent check_diff->pass Yes fail Methods are Not Equivalent (Investigate Bias) check_diff->fail No

Caption: Logical flow for determining method equivalency.

Based on this comprehensive evaluation, the RP-HPLC-UV and GC-ECD methods are considered cross-validated. They can be used interchangeably for the quantitative determination of this compound in a quality control environment. The choice of method for routine analysis may depend on factors such as sample throughput (HPLC requires no derivatization and is faster), required sensitivity (GC-ECD offers superior sensitivity), or the nature of the sample matrix. This validated, dual-method approach provides a high degree of confidence in the analytical data supporting the development of pharmaceuticals derived from this important intermediate.

References

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A Head-to-Head Battle of Building Blocks: Evaluating the Synthetic Utility of 2,4,5-Trifluoro-3-methoxy-6-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Guide to Strategic Synthesis

In the intricate world of medicinal chemistry, the choice of a starting material can dictate the success, efficiency, and elegance of a synthetic route. Polysubstituted aromatic compounds, particularly those adorned with fluorine and nitro groups, are coveted building blocks for their ability to impart desirable pharmacokinetic and pharmacodynamic properties to drug candidates. Among these, 2,4,5-Trifluoro-3-methoxy-6-nitrobenzoic acid stands out as a highly functionalized precursor, primarily for the synthesis of fluoroquinolone antibiotics.

This guide provides an in-depth comparative analysis of the synthetic utility of this compound against a closely related and commercially available alternative: 2,4,5-Trifluorobenzoic acid. We will dissect the strategic implications of the additional methoxy and nitro functionalities, offering field-proven insights into how these substituents influence key synthetic transformations en route to a common pharmaceutical core.

The Contenders: A Physicochemical Overview

A molecule's reactivity is intrinsically linked to its electronic and steric properties. Here, we present a comparative summary of the key physicochemical properties of our two building blocks.

PropertyThis compound2,4,5-Trifluorobenzoic Acid
Molecular Formula C₈H₄F₃NO₅C₇H₃F₃O₂
Molecular Weight 255.12 g/mol 176.09 g/mol
Melting Point 105-112 °C101-102 °C[1]
Appearance White to light yellow crystalline powderWhite crystalline powder
Key Substituents 3 x Fluoro, 1 x Methoxy, 1 x Nitro, 1 x Carboxylic Acid3 x Fluoro, 1 x Carboxylic Acid

The most notable difference lies in the presence of the electron-donating methoxy group and the strongly electron-withdrawing nitro group on the target compound. These substituents are not merely passive decorations; they are strategic tools that profoundly influence the reactivity of the aromatic ring and the acidity of the carboxylic acid.

Synthetic Strategy: The Road to a Fluoroquinolone Core

To provide a meaningful comparison, we will evaluate the performance of each building block in a common and synthetically relevant pathway: the construction of a 6,7,8-trifluoro-4-hydroxyquinoline core. This scaffold is a foundational element of many potent fluoroquinolone antibiotics. The chosen synthetic route involves two key transformations:

  • Conversion of the Benzoic Acid to the Corresponding Aniline: A crucial step to prepare the nitrogen-containing ring of the quinolone.

  • Gould-Jacobs Reaction: A classic and reliable method for the synthesis of 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate.

Below is a visual representation of the proposed synthetic workflows.

synthetic_workflow cluster_0 Workflow 1: this compound cluster_1 Workflow 2: 2,4,5-Trifluorobenzoic Acid B1 2,4,5-Trifluoro-3-methoxy- 6-nitrobenzoic Acid A1 2,4,5-Trifluoro-3-methoxy- 6-nitroaniline B1->A1 Curtius Rearrangement Q1 6,7,8-Trifluoro-5-methoxy- 4-hydroxy-5-nitroquinoline A1->Q1 Gould-Jacobs Reaction B2 2,4,5-Trifluorobenzoic Acid A2 2,4,5-Trifluoroaniline B2->A2 Curtius Rearrangement Q2 6,7,8-Trifluoro-4-hydroxyquinoline A2->Q2 Gould-Jacobs Reaction

Figure 1: Proposed synthetic workflows for the preparation of quinolone cores from the two building blocks.

In-Depth Analysis of Synthetic Steps

Step 1: From Benzoic Acid to Aniline - The Curtius Rearrangement

The conversion of a carboxylic acid to a primary amine with the loss of one carbon atom can be efficiently achieved via the Curtius rearrangement.[2][3][4] This reaction proceeds through an acyl azide intermediate, which then rearranges to an isocyanate that can be subsequently hydrolyzed to the desired amine.

For this compound:

For 2,4,5-Trifluorobenzoic Acid:

This transformation is more straightforward due to the less extreme electronic nature of the substrate. The synthesis of 2,4,5-trifluoroaniline from the corresponding benzoic acid is a known process, and while various methods exist, the Curtius rearrangement offers a clean and high-yielding route.

Comparative Insights:

The primary advantage of starting with the nitro-substituted benzoic acid is that the resulting aniline is pre-functionalized for subsequent reactions. The nitro group is a powerful activating group for nucleophilic aromatic substitution, a key step in the synthesis of many modern fluoroquinolones where a piperazine or other amine-containing side chain is introduced at the C-7 position. However, the presence of the nitro group can sometimes lead to side reactions under harsh thermal conditions, a consideration for the subsequent cyclization step.

Step 2: Building the Quinolone Core - The Gould-Jacobs Reaction

The Gould-Jacobs reaction is a robust method for constructing the 4-hydroxyquinoline ring system. It involves the condensation of an aniline with diethyl ethoxymethylenemalonate, followed by a thermal cyclization.[5][6][7][8]

For 2,4,5-Trifluoro-3-methoxy-6-nitroaniline:

The nucleophilicity of the aniline nitrogen is significantly reduced by the presence of three fluorine atoms and a nitro group. This deactivation can make the initial condensation step of the Gould-Jacobs reaction more challenging, potentially requiring higher temperatures and longer reaction times. Furthermore, the high temperatures typically required for the cyclization step (>250 °C) could lead to decomposition or side reactions involving the nitro group. Milder conditions using a catalyst like Eaton's reagent (P₂O₅ in methanesulfonic acid) might be necessary to achieve a good yield.[9]

For 2,4,5-Trifluoroaniline:

This aniline is less deactivated than its nitro-substituted counterpart, making it a better substrate for the Gould-Jacobs reaction. The reaction is expected to proceed under standard high-temperature conditions (e.g., in diphenyl ether) to afford the 6,7,8-trifluoro-4-hydroxyquinoline in good yield.

Comparative Insights & Data:

Reaction StepStarting MaterialExpected YieldKey Considerations
Aniline Synthesis This compoundModerate to GoodPotential for side reactions due to the nitro group.
2,4,5-Trifluorobenzoic AcidGood to ExcellentA more standard and predictable transformation.
Gould-Jacobs Reaction 2,4,5-Trifluoro-3-methoxy-6-nitroanilineLower to ModerateDeactivated aniline requires forcing conditions; potential for nitro group-related side reactions.
2,4,5-TrifluoroanilineGoodA well-established reaction for this type of substrate.

The choice between these two building blocks, therefore, represents a classic synthetic trade-off:

  • This compound: Offers the advantage of carrying the nitro group through the synthesis, which is a valuable activating group for later-stage functionalization. However, its presence complicates the initial quinolone ring formation, likely leading to lower yields and requiring more careful optimization of reaction conditions.

  • 2,4,5-Trifluorobenzoic Acid: Provides a more straightforward and higher-yielding route to the basic trifluoro-4-hydroxyquinoline core. However, if a nitro group is required for subsequent transformations, it would need to be introduced in a separate step, adding to the overall length of the synthesis and potentially facing regioselectivity challenges.

Experimental Protocols

The following are representative, step-by-step methodologies for the key transformations discussed. These protocols are based on established literature procedures for similar substrates and should be adapted and optimized for the specific compounds.

Protocol 1: Synthesis of Aniline via Curtius Rearrangement (General Procedure)

protocol_1 cluster_p1 Curtius Rearrangement Workflow S1 1. Dissolve Benzoic Acid in Anhydrous Toluene S2 2. Add Triethylamine and Diphenylphosphoryl Azide (DPPA) S1->S2 S3 3. Heat to Reflux (Acyl Azide Formation and Rearrangement) S2->S3 S4 4. Add tert-Butanol (Isocyanate Trapping) S3->S4 S5 5. Reflux to form Boc-protected Aniline S4->S5 S6 6. Acidic Deprotection (e.g., TFA or HCl) S5->S6 S7 7. Workup and Purification S6->S7

Figure 2: General workflow for the synthesis of anilines from benzoic acids via the Curtius rearrangement.

Methodology:

  • Acyl Azide Formation and Rearrangement: To a stirred solution of the substituted benzoic acid (1.0 eq) in anhydrous toluene, add triethylamine (1.2 eq). Cool the mixture to 0 °C and add diphenylphosphoryl azide (DPPA) (1.1 eq) dropwise. Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by TLC for the disappearance of the starting material.

  • Isocyanate Trapping: Cool the reaction mixture to 70 °C and add tert-butanol (3.0 eq) in one portion. Continue to heat at reflux for 12-16 hours to form the Boc-protected aniline.

  • Deprotection: Cool the reaction to room temperature and remove the solvent under reduced pressure. Dissolve the crude Boc-protected aniline in a suitable solvent (e.g., dichloromethane) and add an excess of a strong acid (e.g., trifluoroacetic acid or a solution of HCl in dioxane). Stir at room temperature until deprotection is complete (monitor by TLC).

  • Workup and Purification: Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude aniline by column chromatography or recrystallization.

Protocol 2: Synthesis of 4-Hydroxyquinoline via Gould-Jacobs Reaction (General Procedure)

protocol_2 cluster_p2 Gould-Jacobs Reaction Workflow R1 1. Mix Substituted Aniline and Diethyl Ethoxymethylenemalonate R2 2. Heat to ~140 °C (Condensation) R1->R2 R3 3. Add to Preheated Diphenyl Ether (~250 °C) R2->R3 R4 4. Maintain High Temperature (Cyclization) R3->R4 R5 5. Cool and Dilute with Hexane R4->R5 R6 6. Filter and Wash Product R5->R6

Figure 3: General workflow for the synthesis of 4-hydroxyquinolines via the Gould-Jacobs reaction.

Methodology:

  • Condensation: In a round-bottom flask, combine the substituted aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture to 130-140 °C for 1-2 hours. The reaction mixture should become homogeneous.

  • Cyclization: In a separate flask equipped with a reflux condenser, heat diphenyl ether to 250-260 °C. Add the molten condensation product from the previous step dropwise to the hot diphenyl ether over 15-20 minutes. Maintain the temperature for an additional 30-60 minutes after the addition is complete.

  • Isolation: Allow the reaction mixture to cool to below 100 °C and then add hexanes to precipitate the product. Stir the resulting slurry at room temperature for 1 hour.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with hexanes, and dry under vacuum to yield the 4-hydroxyquinoline derivative.

Conclusion and Strategic Recommendations

The choice between this compound and 2,4,5-Trifluorobenzoic acid is a nuanced decision that hinges on the overall synthetic strategy and the desired final product.

Choose this compound when:

  • The target molecule requires a nitro group or a functionality derived from it (e.g., an amino group for further derivatization) on the quinolone ring.

  • A convergent synthesis is desired, where multiple functionalities are carried through the reaction sequence.

  • You are prepared to invest time in optimizing the Gould-Jacobs cyclization, potentially exploring milder catalytic conditions to accommodate the deactivated and sensitive nature of the corresponding aniline.

Choose 2,4,5-Trifluorobenzoic acid when:

  • The primary goal is the efficient and high-yielding synthesis of a 6,7,8-trifluoro-4-hydroxyquinoline core.

  • The final target does not require a nitro or amino substituent on the carbocyclic ring of the quinolone.

  • A more linear synthetic approach, where functional groups are introduced sequentially, is acceptable.

Ultimately, the "better" building block is the one that aligns most effectively with the specific goals and constraints of your research or drug development program. By understanding the inherent reactivity and synthetic implications of the substituents on each of these valuable starting materials, chemists can make more informed and strategic decisions, paving the way for more efficient and successful syntheses.

References

  • Quinolin-4-ones: Methods of Synthesis and Applic
  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI.
  • Synthesis of 4-hydroxy-2(1H)-quinolinone (1) from aniline and Meldrum's acid (9). ScienceDirect.
  • Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)
  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using E
  • Synthesis of 4-quinolones. Organic Chemistry Portal.
  • (PDF) 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions.
  • Gould–Jacobs reaction. Wikipedia.
  • Gould-Jacobs Reaction. Merck Index.
  • AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd. Biotage.
  • Curtius rearrangement. Wikipedia.
  • Curtius Rearrangement. NROChemistry.
  • US6399807B1 - Method for production of 2,4,5-trifluoro-benzonitrile.
  • (PDF) The continuous flow synthesis of 2,4,5-trifluorobenzoic acid via sequential Grignard exchange and carboxylation reactions using microreactors.
  • Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid.
  • Gould–Jacobs reaction | Request PDF.
  • The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. PMC.
  • C(sp3)–H cyclizations of 2-(2-vinyl)phenoxy-tert-anilines. NIH.
  • The Curtius Rearrangement: Mechanistic Insight and Recent Applications in N
  • Gould–Jacobs Reaction.
  • Curtius rearrangement | 1016 Publications | 9841 Citations | Top Authors | Rel
  • Method for producing 2,4,5-trifluoro-3-methyl-6- nitrobenzoic acid (2003) | Hayashi Kazuhiko. Semantic Scholar.
  • Synthesis of 2,4,5-trifluorobenzoic acid. PrepChem.com.
  • 2,4,5-Trifluorobenzoic acid. Chem-Impex.
  • CN1328238C - Preparation of 2,4,5-trifluo-benzoic acid.
  • Electrochemical cyclization of alkynes to construct five-membered nitrogen-heterocyclic rings. Beilstein Journals.
  • A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
  • Synthesis of 2-nitro aniline derivative of 3, 4, 5-trihydroxybenzoic acid, its metal complexes, characteriz
  • Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Beilstein Journals.
  • Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. MDPI.
  • The Cyclization of Allenyl‐Substituted Hydroxylamines to 1,2‐Oxazines: an Experimental and Computational Study.
  • 2,4,6-Trifluoroaniline = 97 363-81-5. Sigma-Aldrich.
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  • 3-METHOXY-5-NITROANILINE synthesis. ChemicalBook.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2,4,5-Trifluoro-3-methoxy-6-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that meticulous research and groundbreaking discoveries go hand-in-hand with a profound responsibility for laboratory safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of scientific integrity. This guide provides a detailed, step-by-step protocol for the safe disposal of 2,4,5-Trifluoro-3-methoxy-6-nitrobenzoic acid, moving beyond simple instructions to explain the critical reasoning behind each procedural choice. Our goal is to empower you, our fellow researchers and drug development professionals, to manage this compound with confidence and precision.

The subject of this guide is a complex aromatic compound, characterized by trifluoro- and nitro-substituents. These functional groups dictate its reactivity and hazard profile, thus informing the necessary disposal precautions. The presence of fluorine atoms classifies it as a halogenated organic compound , while the nitro group adds considerations of reactivity and potential thermal instability.[1][2][3]

Part 1: Immediate Safety & Hazard Assessment

1.1. Personal Protective Equipment (PPE): The First Line of Defense

All handling of this compound, whether in pure form or as waste, must be conducted within a certified chemical fume hood.[7] The required PPE is non-negotiable and serves to protect you from potential skin, eye, and respiratory irritation.[4][8]

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn over the goggles if there is any risk of splashing.

  • Hand Protection: Use chemical-resistant gloves, such as nitrile rubber. Always inspect gloves for any signs of degradation or perforation before use.

  • Body Protection: A flame-resistant laboratory coat is required. For larger quantities or in case of a spill, a chemical-resistant apron is also recommended.

  • Respiratory Protection: If there is a risk of generating dust and a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter is essential.[7]

1.2. Hazard Profile Summary

The following table summarizes the anticipated hazards based on the compound's structural motifs. This data is crucial for understanding the risks and for accurate waste labeling.

Hazard ClassificationDescriptionRationale & Sources
Skin Irritation Causes skin irritation.Based on data for similar fluorinated and nitrated benzoic acids.[4][8]
Eye Irritation Causes serious eye irritation.Based on data for similar fluorinated and nitrated benzoic acids.[4][8]
Respiratory Irritation May cause respiratory tract irritation.Inhalation of dust should be avoided.[4]
Chemical Incompatibility Reacts with strong bases and strong oxidizing agents.Nitrobenzoic acids are known to be incompatible with strong bases and oxidizers.[5][9] Mixing can lead to vigorous or exothermic reactions.
Environmental Hazard Avoid release to the environment.Halogenated organic compounds can be persistent in the environment.[4]
Part 2: The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a systematic process that ensures safety and regulatory compliance. The cardinal rule is do not dispose of this chemical down the drain or in the regular trash .[7][10] It must be treated as hazardous waste.

2.1. Waste Characterization and Segregation

This is the most critical step in the disposal process. Incorrect segregation can lead to dangerous reactions in the waste container and complications for the disposal facility.

  • Step 1: Identify the Waste Stream. this compound must be disposed of as a halogenated organic solid waste .[1][2]

  • Step 2: Segregate Incompatibles. NEVER mix this acidic compound with bases (e.g., sodium hydroxide, ammonium hydroxide) in the same waste container.[1][11] Also, keep it separate from strong oxidizing agents (e.g., nitric acid, permanganates).[9][11]

  • Step 3: Aqueous vs. Organic. Do not mix this solid organic acid waste with non-halogenated organic solvent waste streams or aqueous waste streams.[1][12] Maintaining separate waste streams is more cost-effective and safer.

2.2. Waste Collection and Container Management

  • Step 1: Select the Proper Container. Use a designated, leak-proof, and chemically compatible container for solid hazardous waste. High-density polyethylene (HDPE) containers are a suitable choice.[10] The container must have a secure, tight-fitting lid.[12]

  • Step 2: Label the Container. Before adding any waste, affix a "Hazardous Waste" label to the container.[13][14] The label must clearly state:

    • The full chemical name: "this compound" (avoid abbreviations).

    • The primary hazards: "Irritant," "Handle with Care."

    • The accumulation start date.

  • Step 3: Collect the Waste. Carefully transfer the solid waste into the labeled container using a spatula or scoop. Minimize the generation of dust.[4] If dealing with solutions, they should be collected in a separate, clearly labeled halogenated organic liquid waste container.

  • Step 4: Secure the Container. Keep the waste container closed at all times except when adding waste.[10][15] This prevents the release of vapors and protects the contents from contamination.

2.3. Spill Management During Collection

In the event of a small spill during transfer:

  • Ensure you are wearing the appropriate PPE.

  • Carefully sweep the solid material together, avoiding dust creation.[4]

  • Place the spilled material and any contaminated cleaning supplies (e.g., absorbent pads, contaminated gloves) into the designated hazardous waste container.[7]

  • Decontaminate the area of the spill according to your laboratory's standard operating procedures.

2.4. Storage and Final Disposal

  • Step 1: Designated Storage Area. Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area.[7] This area should be away from general laboratory traffic and incompatible materials.[12] Use secondary containment (such as a plastic bin) to mitigate any potential leaks.[15]

  • Step 2: Arrange for Professional Disposal. The only acceptable disposal method for this compound is through a licensed and certified professional waste disposal service, which will typically use high-temperature incineration.[4][16] Contact your institution’s Environmental Health and Safety (EHS) department to schedule a waste pickup.[17]

  • Step 3: Maintain Records. Keep meticulous records of the waste generated, including the chemical name, quantity, and date of disposal, in accordance with your institution's policies and local regulations.[7]

Part 3: Visualization of the Disposal Workflow

To provide a clear, at-a-glance reference, the following diagram outlines the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation & Assessment cluster_collection Waste Collection & Segregation cluster_storage Storage & Final Disposal Start Start: Need to Dispose of Waste AssessHazards 1. Assess Hazards (Skin/Eye/Resp. Irritant) Start->AssessHazards WearPPE 2. Don Appropriate PPE (Goggles, Gloves, Lab Coat) AssessHazards->WearPPE WorkInHood 3. Work in Fume Hood WearPPE->WorkInHood Characterize 4. Characterize Waste Stream (Halogenated Organic Solid) WorkInHood->Characterize SelectContainer 5. Select & Label Container (HDPE, Hazardous Waste Label) Characterize->SelectContainer CollectWaste 6. Collect Waste (Minimize Dust) SelectContainer->CollectWaste Segregate Is it mixed with anything? CollectWaste->Segregate HalogenatedStream Halogenated Organic Solid Waste Container Segregate->HalogenatedStream No / Only compatible solids IncompatibleError STOP! Incompatible Mixture. Consult EHS. Segregate->IncompatibleError Yes (Bases, Oxidizers, etc.) CloseContainer 7. Keep Container Securely Closed HalogenatedStream->CloseContainer Store 8. Store in Designated Area (Secondary Containment) CloseContainer->Store ArrangePickup 9. Arrange Pickup via EHS Store->ArrangePickup Record 10. Document Waste Disposal ArrangePickup->Record End End: Proper Disposal Complete Record->End

Caption: Decision workflow for the safe disposal of this compound.

By adhering to this comprehensive guide, you are not only ensuring your own safety and that of your colleagues but also upholding the principles of responsible scientific practice. The careful management of chemical waste is a direct reflection of the precision and care we apply to our research.

References

  • Hazardous Waste Segregation. Environmental Health and Safety, University of Wisconsin-Madison. [Link]

  • 4-Nitrobenzoic Acid | C7H5NO4 | CID 6108 - PubChem. National Center for Biotechnology Information. [Link]

  • Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). Environmental Health and Safety, University of Colorado Boulder. [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 - eCFR. Electronic Code of Federal Regulations. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. [Link]

  • Hazardous Waste Disposal Guide. Northwestern University. [Link]

  • Hazardous Waste Disposal Guide - Research Safety. Northwestern University. [Link]

  • Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. California Code of Regulations. [Link]

  • Safety Data Sheet: 4-Nitrobenzoic acid. Carl ROTH. [Link]

  • Hazardous Materials Disposal Guide. Nipissing University. [Link]

  • Hazardous Materials Management Manual. Ohio University. [Link]

  • The Impact of Nitrobenzoic Acids in Chemical Research and Industrial Applications. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. [Link]

  • Safety Data Sheet: 3-Nitrobenzoic acid. Carl ROTH. [Link]

  • Incompatible Chemicals. University of St. Andrews. [Link]

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Navigating the Safe Handling of 2,4,5-Trifluoro-3-methoxy-6-nitrobenzoic Acid: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher in drug discovery and development, the introduction of novel chemical entities is a daily reality. Among these is 2,4,5-Trifluoro-3-methoxy-6-nitrobenzoic acid, a compound whose potential is matched by its handling requirements. This guide provides a detailed protocol for the safe use of this compound, emphasizing the critical role of Personal Protective Equipment (PPE) and proper disposal methods. Our commitment is to empower you with the knowledge to maintain a safe and efficient laboratory environment.

Understanding the Hazard Profile

Key Anticipated Hazards:

  • Skin Irritation: Halogenated and nitrated aromatic compounds can cause significant skin irritation upon contact.[1][3]

  • Serious Eye Irritation: Direct contact with the eyes is likely to cause serious and potentially damaging irritation.[1][2][3]

  • Respiratory Irritation: Inhalation of the dust or aerosols of this compound may lead to irritation of the respiratory tract.[1][3]

Given these potential hazards, a robust PPE strategy is not merely a recommendation but a necessity for safe handling.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is paramount when working with this compound. The following table summarizes the essential PPE and the rationale for its use.

PPE ComponentSpecificationRationale for Use
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene recommended)To prevent direct skin contact and subsequent irritation.[4][5] Nitrile and neoprene offer good resistance to a range of chemicals.
Eye and Face Protection Chemical safety goggles and a face shieldTo protect the eyes from splashes and airborne particles, which can cause serious irritation.[1][6] A face shield provides an additional layer of protection for the entire face.
Skin and Body Protection Laboratory coat and, if necessary, chemical-resistant apronTo protect the skin and personal clothing from accidental spills and contamination.[1][4][6]
Respiratory Protection NIOSH-approved respirator (e.g., N95 for dusts or an organic vapor respirator)To be used in areas with inadequate ventilation or when the potential for generating dust or aerosols is high, to prevent respiratory tract irritation.[1][4][6]

Step-by-Step Handling Protocol

Adherence to a strict, methodical workflow is crucial for minimizing exposure and ensuring safety.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Don Appropriate PPE Ventilation Ensure Adequate Ventilation (Fume Hood) Prep->Ventilation Gather Gather All Necessary Materials Ventilation->Gather Weigh Carefully Weigh the Compound Gather->Weigh Dissolve Dissolve in a Suitable Solvent Weigh->Dissolve Transfer Transfer to Reaction Vessel Dissolve->Transfer Decontaminate Decontaminate Glassware and Surfaces Transfer->Decontaminate Segregate Segregate Waste Decontaminate->Segregate Dispose Dispose of Waste According to Guidelines Segregate->Dispose

Caption: A logical workflow for the safe handling of this compound.

Detailed Steps:

  • Preparation:

    • Before entering the laboratory, ensure you are wearing appropriate laboratory attire, including long pants and closed-toe shoes.

    • Don all the required PPE as outlined in the table above.

    • Verify that the chemical fume hood is functioning correctly. All manipulations of the solid compound and its solutions should be performed within the fume hood to minimize inhalation exposure.[1]

    • Assemble all necessary equipment and reagents before commencing work.

  • Handling the Solid Compound:

    • When weighing the solid, do so in a draft-shielded balance or within the fume hood to prevent the dispersal of fine particles.

    • Avoid creating dust.[1] If the compound is a fine powder, handle it with extra care.

    • Use a spatula for transfers. Do not pour the solid directly from the container if it can be avoided.

  • Working with Solutions:

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

    • Keep all containers with the compound or its solutions tightly closed when not in use.[1]

Emergency Procedures: A Plan for the Unexpected

In the event of an accidental exposure, immediate and appropriate action is critical.

Emergency_Response cluster_exposure Exposure Event cluster_actions Immediate Actions cluster_followup Follow-Up Exposure Accidental Exposure Occurs Skin Skin Contact: Wash with soap and water for 15 min Exposure->Skin Eye Eye Contact: Rinse with water for 15 min Exposure->Eye Inhalation Inhalation: Move to fresh air Exposure->Inhalation Ingestion Ingestion: Rinse mouth, do NOT induce vomiting Exposure->Ingestion SeekMedical Seek Immediate Medical Attention Skin->SeekMedical Eye->SeekMedical Inhalation->SeekMedical Ingestion->SeekMedical Report Report the Incident SeekMedical->Report

Caption: A clear and concise emergency response plan for accidental exposure.

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[1][7] Remove contaminated clothing.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][7] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][7]

Disposal Plan: Environmental Responsibility

Proper disposal of this compound and its waste is crucial to protect both personnel and the environment. As a halogenated organic compound, it must be disposed of as hazardous waste.[8]

Waste Segregation and Disposal:

  • Solid Waste:

    • Collect any unused solid compound and contaminated disposable materials (e.g., weighing paper, gloves) in a clearly labeled, sealed container for hazardous waste.

  • Liquid Waste:

    • Collect all solutions containing the compound in a dedicated, labeled container for halogenated organic waste.[8]

    • Do not mix with non-halogenated organic waste or aqueous waste.[8]

  • Container Disposal:

    • Empty containers should be rinsed with a suitable solvent, and the rinsate collected as halogenated organic waste.

    • Dispose of the rinsed container according to your institution's guidelines.

Always adhere to your institution's specific hazardous waste disposal procedures and consult with your environmental health and safety (EHS) department for guidance.

By integrating these safety protocols into your daily laboratory practices, you can confidently work with this compound, ensuring both your personal safety and the integrity of your research.

References

  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]

  • PSFC. (n.d.). Halogenated Solvents. Retrieved from [Link]

  • Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]

  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]

  • Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.